Clezutoclax
Description
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Structure
2D Structure
Properties
Molecular Formula |
C83H102N12O24S2 |
|---|---|
Molecular Weight |
1715.9 g/mol |
IUPAC Name |
6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-[1-[[3-[2-[[2-[2-[(2S,3R,4R,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]ethyl]-4-[[(2S)-2-[[(2S)-2-[[2-[(3S,5S)-3-(2,5-dioxopyrrol-1-yl)-2-oxo-5-(2-sulfoethoxymethyl)pyrrolidin-1-yl]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-[(3S)-3,4-dihydroxybutyl]amino]ethoxy]-5,7-dimethyl-1-adamantyl]methyl]-5-methylpyrazol-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C83H102N12O24S2/c1-45(2)66(89-63(98)34-93-52(37-116-28-29-121(113,114)115)31-59(75(93)107)95-64(99)20-21-65(95)100)74(106)85-46(3)72(104)86-51-16-14-50(49(30-51)15-18-60-68(101)69(102)70(103)71(119-60)77(110)111)36-117-79(112)91(25-23-53(97)35-96)26-27-118-83-41-80(5)38-81(6,42-83)40-82(39-80,43-83)44-94-47(4)56(32-84-94)54-17-19-62(88-67(54)76(108)109)92-24-22-48-10-9-11-55(57(48)33-92)73(105)90-78-87-58-12-7-8-13-61(58)120-78/h7-14,16-17,19-21,30,32,45-46,52-53,59-60,66,68-71,96-97,101-103H,15,18,22-29,31,33-44H2,1-6H3,(H,85,106)(H,86,104)(H,89,98)(H,108,109)(H,110,111)(H,87,90,105)(H,113,114,115)/t46-,52-,53-,59-,60-,66-,68-,69+,70-,71-,80?,81?,82?,83?/m0/s1 |
InChI Key |
MWBJKBCPVKUTBZ-UTMRQAAQSA-N |
Isomeric SMILES |
CC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CC[C@@H](CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CN6[C@@H](C[C@@H](C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CC[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |
Canonical SMILES |
CC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CCC(CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN6C(CC(C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CCC8C(C(C(C(O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Clezutoclax: An In-Depth Technical Guide to a Novel Bcl-XL Inhibitor Payload
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clezutoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL), a key regulator of the intrinsic apoptosis pathway. Overexpression of Bcl-XL is a known resistance mechanism in various cancers, making it a compelling therapeutic target. However, systemic inhibition of Bcl-XL is associated with on-target toxicities, most notably thrombocytopenia. To circumvent this limitation, this compound has been developed as a payload for antibody-drug conjugates (ADCs), enabling targeted delivery to tumor cells while minimizing systemic exposure. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data in the context of its ADC form (mirzotamab this compound), and detailed experimental protocols for its characterization.
Introduction to this compound and Bcl-XL Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis. This family includes both pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-XL, Mcl-1). In healthy cells, a delicate balance between these opposing factions dictates cell survival or death. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like Bcl-XL.[1] Bcl-XL sequesters pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in the apoptotic cascade.
This compound is a small molecule designed to mimic the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity to the hydrophobic groove of Bcl-XL. This competitive binding displaces the sequestered pro-apoptotic proteins, which can then activate BAX and BAK, leading to MOMP, caspase activation, and ultimately, apoptotic cell death.
The primary challenge in the clinical development of systemic Bcl-XL inhibitors has been on-target toxicity, particularly thrombocytopenia, as platelets are dependent on Bcl-XL for their survival.[2] The development of this compound as a payload for an antibody-drug conjugate represents a strategic approach to mitigate this toxicity by delivering the potent Bcl-XL inhibitor directly to cancer cells.[3]
Mirzotamab this compound (ABBV-155): The Clinical Application of this compound
This compound is the cytotoxic payload in the antibody-drug conjugate mirzotamab this compound (ABBV-155).[4] This ADC consists of three components:
-
Mirzotamab: A monoclonal antibody targeting B7-H3 (CD276), a transmembrane protein overexpressed on a variety of solid tumors.[5]
-
Linker: A cleavable linker designed to be stable in circulation and release the payload upon internalization into the target cancer cell.
-
This compound: The Bcl-XL inhibitor payload.
Upon binding to B7-H3 on the tumor cell surface, mirzotamab this compound is internalized. Inside the cell, the linker is cleaved, releasing this compound to engage with its target, Bcl-XL, and induce apoptosis. This targeted delivery strategy aims to increase the therapeutic index by maximizing the concentration of the active drug at the tumor site while minimizing systemic exposure and associated toxicities.
Quantitative Data
While specific binding affinity and in vitro potency data for the standalone this compound payload are not extensively available in the public domain, the following tables present illustrative data for a representative selective Bcl-XL inhibitor to demonstrate the expected biochemical profile, as well as available clinical data for mirzotamab this compound.
Table 1: Illustrative Binding Affinity of a Selective Bcl-XL Inhibitor
| Protein | Binding Affinity (Ki, nM) | Selectivity vs. Bcl-XL |
| Bcl-XL | < 1 | - |
| Bcl-2 | > 1000 | > 1000-fold |
| Mcl-1 | > 1000 | > 1000-fold |
| Bcl-w | ~ 20 | ~ 20-fold |
Note: This data is illustrative and represents a typical profile for a selective Bcl-XL inhibitor. It does not represent direct experimental measurement of this compound.
Table 2: Illustrative In Vitro Potency of a Selective Bcl-XL Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H146 | Small Cell Lung Cancer | 50-100 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 10-50 |
| A549 | Non-Small Cell Lung Cancer | > 1000 |
Note: This data is illustrative and represents typical potencies for a selective Bcl-XL inhibitor in sensitive and resistant cell lines. It does not represent direct experimental measurement of this compound.
Table 3: Clinical Efficacy of Mirzotamab this compound (ABBV-155) in Combination with Taxanes (Phase 1 Dose Expansion)
| Cancer Type | Treatment | Overall Response Rate (ORR) |
| Non-Small Cell Lung Cancer (NSCLC) | Mirzotamab this compound + Docetaxel | 11% |
| Breast Cancer (HR+, HER2-) | Mirzotamab this compound + Paclitaxel | 18% |
Table 4: Key Safety Findings for Mirzotamab this compound (ABBV-155)
| Adverse Event | Monotherapy | Combination with Taxane |
| Thrombocytopenia | Not Observed | Not a prominent toxicity |
| Neutropenia | Not Observed | Observed (common with taxanes) |
| Fatigue | Most Common | Most Common |
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway and Bcl-XL Inhibition
The following diagram illustrates the central role of Bcl-XL in the intrinsic apoptosis pathway and the mechanism of its inhibition by this compound.
Caption: Intrinsic apoptosis pathway and the mechanism of this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the preclinical in vitro characterization of an ADC payload like this compound.
Caption: In vitro characterization workflow for an ADC payload.
Experimental Protocols
Protocol for Determining Binding Affinity to Bcl-XL via Fluorescence Polarization
Objective: To determine the binding affinity (Ki) of this compound for Bcl-XL using a competitive fluorescence polarization assay.
Materials:
-
Recombinant human Bcl-XL protein
-
Fluorescently labeled BH3 peptide probe (e.g., FAM-labeled BAD or BAK BH3 peptide)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% (v/v) Pluronic F-68
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant Bcl-XL protein and the fluorescent BH3 peptide probe to their final assay concentrations in the assay buffer. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Setup:
-
Add the assay components to the wells of the 384-well plate in the following order:
-
Assay Buffer
-
This compound or vehicle control (DMSO)
-
Bcl-XL protein
-
-
Mix and incubate for 15 minutes at room temperature.
-
Add the fluorescent BH3 peptide probe to all wells.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Protocol for Assessing Apoptosis Induction via Caspase-3/7 Activity
Objective: To measure the induction of apoptosis by this compound in a cancer cell line by quantifying the activity of effector caspases 3 and 7.
Materials:
-
Bcl-XL dependent cancer cell line (e.g., H146)
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled, clear-bottom 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO). Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds to induce cell lysis.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of caspase-3/7 activity.
-
Plot the luminescence values against the concentration of this compound to determine the EC50 for apoptosis induction.
-
Conclusion
This compound represents a promising approach to targeting the Bcl-XL-mediated survival pathway in cancer. By incorporating this potent and selective inhibitor into an antibody-drug conjugate, the therapeutic window can be expanded, potentially overcoming the dose-limiting toxicities that have hindered the development of systemic Bcl-XL inhibitors. The in-depth understanding of its mechanism of action and the application of robust in vitro characterization assays are crucial for the continued development and clinical application of this compound-based therapeutics. As more data from preclinical and clinical studies of mirzotamab this compound become available, the full potential of this targeted approach to Bcl-XL inhibition will be further elucidated.
References
- 1. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. BCL-XL-targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mirzotamab this compound (ABBV-155) News - LARVOL Sigma [sigma.larvol.com]
- 5. researchgate.net [researchgate.net]
The Role of Clezutoclax in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various malignancies. Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to evade programmed cell death and contributing to therapeutic resistance. BCL-XL sequesters pro-apoptotic proteins, such as BIM, preventing the activation of the intrinsic apoptotic pathway. By inhibiting BCL-XL, this compound aims to restore the natural process of apoptosis in cancer cells that are dependent on this survival protein.
This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in apoptosis induction, particularly in the context of its use as a payload in the antibody-drug conjugate (ADC) Mirzotamab this compound (ABBV-155).
Core Mechanism of Action: BCL-XL Inhibition
This compound functions as a BH3 mimetic, binding to the hydrophobic groove of the BCL-XL protein. This binding competitively displaces pro-apoptotic BH3-only proteins, most notably BIM (BCL-2-like 11). The release of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, which then oligomerize at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.
The targeted delivery of this compound via the ADC Mirzotamab this compound, which targets the B7-H3 (CD276) antigen on tumor cells, is a key strategy to enhance the therapeutic index of BCL-XL inhibition. Systemic BCL-XL inhibitors have been associated with on-target toxicities, such as thrombocytopenia, due to the role of BCL-XL in platelet survival. The ADC approach aims to deliver the this compound payload specifically to tumor cells, thereby minimizing systemic exposure and associated side effects.[1]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of apoptosis induction by this compound.
Quantitative Data
| Compound/ADC | Target(s) | Assay Type | Cell Line/Model | Result | Reference |
| A-1331852 | BCL-XL | Binding Affinity (Ki) | - | 0.80 nM | [2] |
| BCL-2 | Binding Affinity (Ki) | - | 67 nM | [2] | |
| Cell Viability (EC50) | BCL-XL Dependent Cells | < 500 nM | [2] | ||
| Mirzotamab this compound (ABBV-155) | B7-H3/BCL-XL | In Vivo Efficacy | AML PDX Model | 10 mg/kg, i.p., weekly | [3] |
| Tumor Burden (Circulating hCD45%) | AML PDX Model | 11.1% (vs. 19.4% vehicle) | |||
| Spleen Weight | AML PDX Model | 0.600 g (vs. 0.448 g vehicle) | |||
| ABBV-155 + Venetoclax | B7-H3/BCL-XL + BCL-2 | In Vivo Efficacy | AML PDX Model | 10 mg/kg ABBV-155 + 50 mg/kg Venetoclax | |
| Tumor Burden (Circulating hCD45%) | AML PDX Model | 0.9% (vs. 19.4% vehicle) | |||
| Spleen Weight | AML PDX Model | 0.077 g (vs. 0.448 g vehicle) |
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol is a standard method for quantifying apoptosis induced by agents such as Mirzotamab this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., glioblastoma or AML cell lines) at an appropriate density and treat with varying concentrations of Mirzotamab this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: For adherent cells, detach using a gentle cell dissociation reagent. For suspension cells, collect by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Measurement of Caspase-3/7 Activity
This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Methodology:
-
Cell Culture and Treatment: Plate cells in a white-walled multiwell plate and treat with Mirzotamab this compound or a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow for cell lysis and substrate cleavage.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence in treated cells compared to control cells indicates an increase in caspase-3/7 activity.
Caption: Experimental workflow for Caspase-3/7 activity assay.
Co-Immunoprecipitation of BCL-XL and BIM
This protocol is used to demonstrate the disruption of the BCL-XL/BIM interaction by this compound.
Principle: An antibody specific to BCL-XL is used to pull down BCL-XL and any interacting proteins from a cell lysate. The presence of BIM in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated BIM in cells treated with this compound indicates that the drug has disrupted the BCL-XL/BIM interaction.
Methodology:
-
Cell Culture and Treatment: Treat cells with Mirzotamab this compound or a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-BCL-XL antibody, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-XL (to confirm successful immunoprecipitation) and BIM (to detect the co-immunoprecipitated protein).
Caption: Workflow for Co-Immunoprecipitation of BCL-XL and BIM.
Conclusion
This compound is a potent BCL-XL inhibitor that, when delivered as the payload of the ADC Mirzotamab this compound, effectively induces apoptosis in B7-H3-expressing cancer cells. Its mechanism of action, centered on the disruption of the BCL-XL/BIM protein-protein interaction, reactivates the intrinsic apoptotic pathway. Preclinical studies have demonstrated the anti-tumor activity of Mirzotamab this compound, both as a monotherapy and in combination with other anticancer agents. The targeted delivery approach holds promise for an improved therapeutic window for BCL-XL inhibition in oncology. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this novel apoptosis-inducing agent.
References
- 1. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Discovery and Synthesis of Clezutoclax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax is a potent and selective B-cell lymphoma-extra large (BCL-xL) inhibitor that has been developed as a payload for antibody-drug conjugates (ADCs). Overexpression of the anti-apoptotic protein BCL-xL is a known resistance mechanism in various cancers, making it a compelling therapeutic target. However, systemic inhibition of BCL-xL can lead to on-target toxicities, most notably thrombocytopenia, as platelets are dependent on BCL-xL for their survival. To circumvent this, this compound has been incorporated into the ADC, Mirzotamab this compound (ABBV-155), which targets the B7-H3 antigen expressed on tumor cells. This targeted delivery strategy aims to concentrate the cytotoxic payload at the tumor site, thereby maximizing efficacy while minimizing systemic side effects.[1][2][3] This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound and its application in ADCs.
Discovery and Rationale for ADC Development
The development of selective BCL-xL inhibitors has been a significant focus in oncology research. Early dual BCL-2/BCL-xL inhibitors like Navitoclax (ABT-263) showed clinical activity but were limited by dose-dependent thrombocytopenia due to BCL-xL inhibition in platelets. This led to the development of BCL-2 selective inhibitors like Venetoclax, which spares platelets. However, the therapeutic potential of targeting BCL-xL in solid tumors remained.
The discovery of highly potent and selective BCL-xL inhibitors, such as A-1331852, provided valuable tool compounds to explore the therapeutic hypothesis of selective BCL-xL inhibition. Preclinical studies with these inhibitors demonstrated potent cell-killing activity in BCL-xL-dependent tumor cell lines. However, these potent systemic inhibitors also induced rapid and severe cardiovascular toxicity in preclinical species, precluding their development as standalone agents.
To overcome these toxicities, the concept of delivering a BCL-xL inhibitor as a payload in an ADC was pursued. This approach allows for the targeted delivery of the potent cytotoxic agent to tumor cells expressing a specific surface antigen, thereby widening the therapeutic window. For Mirzotamab this compound, the anti-B7-H3 antibody Mirzotamab is used to deliver the this compound payload. A specialized "AAA drug-linker" technology was developed to conjugate this compound to the antibody, which was shown to mitigate the toxicities observed with earlier BCL-xL inhibitors.
Quantitative Data
The following tables summarize key quantitative data for representative potent BCL-xL inhibitors, which are structurally related to the class of compounds this compound belongs to. Specific data for the this compound payload itself is not publicly available.
Table 1: In Vitro Potency of Selective BCL-xL Inhibitors
| Compound | Target | Ki (nM) | Cell Line | EC50 (nM) |
| A-385358 | BCL-xL | 0.80 | A549 (NSCLC) | <500 (in combination) |
| A-385358 | BCL-2 | 67 | - | - |
| A-1331852 | BCL-xL | - | MOLT-4 (ALL) | 6 |
| Navitoclax (ABT-263) | BCL-xL / BCL-2 | <1 | - | - |
Data sourced from multiple preclinical studies.
Table 2: Preclinical Efficacy of a BCL-xL Inhibitor ADC (Representative Data)
| ADC | Tumor Model | Dosing | Outcome |
| AM1-25 (EGFR-targeting ADC with BCL-xL inhibitor) | Xenograft | - | Robust antitumor activity |
This table presents qualitative outcomes from a preclinical study of a representative BCL-xL inhibitor ADC.
Experimental Protocols
Synthesis of a Potent BCL-xL Inhibitor (Representative Example based on A-1331852)
While the exact synthesis of this compound is proprietary, the synthesis of potent BCL-xL inhibitors like A-1331852 involves multi-step organic synthesis. The general approach often involves the coupling of key heterocyclic intermediates and building up the molecule through standard amide bond formations and other coupling reactions. The structure-guided design plays a crucial role in optimizing the potency and selectivity of these inhibitors.
A representative synthesis would involve:
-
Synthesis of the core scaffold: This often involves the construction of a central heterocyclic ring system.
-
Functionalization of the scaffold: Introduction of key chemical groups that interact with the binding pockets of BCL-xL.
-
Coupling of side chains: Attachment of moieties that enhance binding affinity and selectivity.
-
Purification and characterization: Using techniques like HPLC, NMR, and mass spectrometry to ensure the purity and identity of the final compound.
Synthesis of a Cleavable Valine-Alanine (Val-Ala) Linker
The Val-Ala dipeptide linker is a protease-cleavable linker commonly used in ADCs. Its synthesis involves standard peptide coupling chemistry.
Protocol:
-
Protection of Amino Acids: Start with N-terminally protected (e.g., with Fmoc or Boc) valine and C-terminally protected alanine.
-
Peptide Coupling: Activate the carboxylic acid of the protected valine using a coupling agent (e.g., HBTU, HATU) and react it with the amino group of the protected alanine in the presence of a base (e.g., DIPEA).
-
Deprotection: Selectively remove the protecting groups to expose the desired functional groups for conjugation to the payload and the antibody.
-
Purification: Purify the dipeptide linker using chromatography.
Conjugation of the Drug-Linker to the Antibody (Cysteine-based)
Mirzotamab this compound is a cysteine-linked ADC. The following is a general protocol for this type of conjugation.
Protocol:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the monoclonal antibody (e.g., Mirzotamab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups.
-
Drug-Linker Activation: The this compound-Val-Ala linker is functionalized with a thiol-reactive group, such as a maleimide.
-
Conjugation Reaction: The activated drug-linker is then reacted with the reduced antibody. The maleimide group on the linker forms a stable thioether bond with the cysteine residues on the antibody.
-
Purification: The resulting ADC is purified from unreacted drug-linker and unconjugated antibody using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: The drug-to-antibody ratio (DAR) is determined using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
In Vitro BCL-xL Binding Affinity Assay (Fluorescence Polarization)
Protocol:
-
Reagents: Recombinant human BCL-xL protein, a fluorescently labeled BH3 peptide (e.g., from BIM or BAD), and the inhibitor compound (this compound).
-
Assay Setup: In a microplate, combine the fluorescently labeled BH3 peptide with varying concentrations of the inhibitor.
-
Incubation: Add the BCL-xL protein to the wells and incubate to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the fluorescent peptide to BCL-xL results in a high polarization value. The inhibitor competes for this binding, leading to a decrease in polarization. The Ki or IC50 value can be calculated by fitting the data to a competition binding curve.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with the ADC (Mirzotamab this compound) or the free payload (this compound) at various concentrations for a defined period.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis. This allows for the quantification of apoptosis induction by the compound.
Signaling Pathways and Mechanisms of Action
BCL-xL Mediated Apoptosis Inhibition
BCL-xL is a key anti-apoptotic protein that resides on the outer mitochondrial membrane. It functions by sequestering pro-apoptotic proteins, such as BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical step in the intrinsic apoptosis pathway, as it leads to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the caspase cascade, leading to programmed cell death.
Caption: BCL-xL inhibits apoptosis by sequestering pro-apoptotic proteins.
Mechanism of Action of Mirzotamab this compound
The ADC, Mirzotamab this compound, leverages the specificity of the anti-B7-H3 antibody to deliver the this compound payload to cancer cells.
References
- 1. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Payload Properties and Characteristics of Clezutoclax
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clezutoclax is a potent, selective B-cell lymphoma-extra large (BCL-XL) inhibitor developed as a cytotoxic payload for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the known properties and characteristics of this compound, including its mechanism of action, physicochemical properties, and the experimental protocols used for its characterization. As a key component of the clinical-stage ADC, Mirzotamab this compound (ABBV-155), understanding the intrinsic properties of the this compound payload is critical for researchers and drug developers in the field of oncology and targeted therapeutics. While specific quantitative data for this compound is not publicly available, this guide leverages data from closely related potent and selective BCL-XL inhibitors developed by AbbVie, such as A-1331852, to provide a representative understanding of its potency and activity.
Introduction
This compound is a novel cytotoxic agent designed for targeted delivery to cancer cells via an antibody-drug conjugate. It functions as a potent inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), a key regulator of programmed cell death. Overexpression of BCL-XL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. By selectively inhibiting BCL-XL, this compound aims to restore the natural apoptotic process in cancer cells.
This compound serves as the payload in the investigational ADC, Mirzotamab this compound (ABBV-155). This ADC consists of a monoclonal antibody targeting B7-H3 (CD276), a cell surface antigen overexpressed in a variety of solid tumors, linked to this compound via a cleavable linker.[1][2] This targeted delivery strategy is designed to concentrate the cytotoxic payload at the tumor site, thereby maximizing efficacy while minimizing systemic toxicity associated with non-targeted BCL-XL inhibition, such as thrombocytopenia.[3][4]
Physicochemical Properties
While the exact structure of this compound is proprietary, its identity is confirmed by its Chemical Abstracts Service (CAS) number.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1949843-71-3 | |
| Molecular Formula | C83H102N12O24S2 | |
| Molecular Weight | 1715.89 g/mol | |
| Class | BCL-XL Inhibitor | |
| Application | ADC Payload |
Mechanism of Action
This compound exerts its cytotoxic effect by potently and selectively inhibiting the anti-apoptotic protein BCL-XL. BCL-XL sequesters pro-apoptotic proteins, such as BIM, preventing the activation of BAX and BAK, which are essential for the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a key step in the intrinsic apoptosis pathway.
By binding to the BH3-binding groove of BCL-XL, this compound displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
Quantitative Payload Properties
Direct in vitro potency data for this compound is not publicly available. However, data from A-1331852, a potent and selective BCL-XL inhibitor also developed by AbbVie, can be used as a surrogate to represent the expected potency of this compound.
| Parameter | A-1331852 Value | Assay Type | Description | Source |
| BCL-XL Ki | < 0.01 nM | TR-FRET | Binding affinity to BCL-XL protein. | |
| BCL-2 Ki | 2.6 µM | TR-FRET | Binding affinity to BCL-2 protein, indicating selectivity. | |
| MOLT-4 EC50 | 0.03 µM | Cell Viability | Potency in a BCL-XL dependent cell line. | |
| RS4;11 EC50 | > 10 µM | Cell Viability | Potency in a BCL-2 dependent cell line, indicating selectivity. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize BCL-XL inhibitor payloads like this compound.
BCL-XL Binding Affinity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying protein-ligand interactions in a high-throughput format.
Principle: The assay measures the inhibition of the interaction between a His-tagged BCL-XL protein and a biotinylated peptide ligand (e.g., from the BH3 domain of a pro-apoptotic protein). A terbium-labeled anti-His antibody (donor) and a streptavidin-labeled acceptor fluorophore are used. When BCL-XL and the peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, His-tagged BCL-XL, biotinylated BH3 peptide, terbium-labeled anti-His antibody, and streptavidin-labeled acceptor.
-
Compound Preparation: Serially dilute this compound or other test compounds in DMSO and then in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by a mixture of His-tagged BCL-XL and biotinylated BH3 peptide.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Detection: Add a mixture of the terbium-labeled anti-His antibody and streptavidin-labeled acceptor.
-
Final Incubation: Incubate for another period (e.g., 3 hours) at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a relevant ADC for a specified duration (e.g., 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against the compound concentration to determine the EC50.
ADC Internalization Assay (Confocal Microscopy)
This assay visualizes the binding, internalization, and subcellular trafficking of an ADC.
Principle: The ADC is labeled with a fluorescent dye. Cancer cells are treated with the labeled ADC, and its localization is monitored over time using confocal microscopy. Co-staining with organelle-specific markers (e.g., for lysosomes) can confirm the trafficking pathway.
Protocol:
-
ADC Labeling: Conjugate the ADC (e.g., Mirzotamab this compound) with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Culture: Plate target cells on glass-bottom dishes suitable for confocal microscopy.
-
ADC Treatment: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control can be used to assess surface binding without internalization.
-
Cell Staining: Wash the cells and stain with a nuclear stain (e.g., DAPI) and a lysosomal marker (e.g., LysoTracker Red).
-
Imaging: Acquire z-stack images using a confocal microscope.
-
Image Analysis: Analyze the images to determine the co-localization of the ADC signal with the lysosomal marker over time.
Conclusion
This compound is a potent and selective BCL-XL inhibitor that serves as the cytotoxic payload in the ADC Mirzotamab this compound. Its mechanism of action, centered on the induction of apoptosis, makes it a promising agent for cancer therapy. The ADC delivery system is designed to mitigate the systemic toxicities associated with non-targeted BCL-XL inhibition. While specific quantitative data for this compound remain proprietary, the information available for analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working with BCL-XL inhibitors and ADCs. Further preclinical and clinical evaluation of Mirzotamab this compound will continue to elucidate the full therapeutic potential of the this compound payload.
References
In Vivo Efficacy of Clezutoclax-Based ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a rapidly evolving class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Clezutoclax, a B-cell lymphoma-extra large (BCL-XL) inhibitor, has emerged as a promising payload for ADCs. BCL-XL is a key anti-apoptotic protein frequently overexpressed in various cancers, contributing to therapeutic resistance. By targeting the delivery of a BCL-XL inhibitor using a tumor-specific antibody, this compound-based ADCs aim to restore the natural process of apoptosis in cancer cells. This technical guide provides an in-depth overview of the in vivo efficacy of this compound-based ADCs, with a focus on the preclinical and clinical data available for Mirzotamab this compound (ABBV-155), a first-in-class ADC targeting B7-H3.
Mechanism of Action
Mirzotamab this compound is an ADC composed of three key components:
-
A humanized anti-B7-H3 monoclonal antibody: B7-H3 (CD276) is a transmembrane protein that is overexpressed on a wide range of solid tumors and is associated with a poor prognosis. Its limited expression on normal tissues makes it an attractive target for ADCs.
-
This compound (a BCL-XL inhibitor payload): This small molecule binds to and inhibits the pro-survival protein BCL-XL, which sequesters pro-apoptotic proteins like BIM.
-
A cleavable linker: This linker is designed to be stable in circulation and release the this compound payload upon internalization into the target cancer cell.
The proposed mechanism of action for a this compound-based ADC such as Mirzotamab this compound is a multi-step process.
Upon administration, the ADC circulates in the bloodstream and binds to the B7-H3 receptor on the surface of tumor cells. This binding triggers the internalization of the ADC-receptor complex into the cell, where it is trafficked to the endosomes and lysosomes. Inside these acidic compartments, the linker is cleaved, releasing the active this compound payload into the cytoplasm. The released this compound then binds to BCL-XL, preventing it from sequestering pro-apoptotic proteins like BIM. The freed BIM can then activate the mitochondrial apoptosis pathway, leading to programmed cell death of the cancer cell.
Preclinical In Vivo Efficacy
A key preclinical study investigated the in vivo efficacy of Mirzotamab this compound (ABBV-155) in a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML). This study highlights the potential of this ADC in a hematological malignancy setting.
Experimental Protocol: AML PDX Model
While the full detailed protocol from the specific study is not publicly available, a general methodology for such an experiment can be outlined based on common practices in the field.
-
Cell Source: Primary AML cells were obtained from a patient with high B7-H3 expression.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) were used to allow for the engraftment of human AML cells.
-
Engraftment: A suspension of AML PDX cells was injected intravenously into the mice.
-
Monitoring: Engraftment and tumor burden were monitored by flow cytometry for the presence of human CD45+ (hCD45+) cells in the peripheral blood.
-
Treatment Groups: Once the tumor burden reached a predetermined level, mice were randomized into four treatment groups:
-
Vehicle control
-
Mirzotamab this compound (ABBV-155) monotherapy
-
Venetoclax (a BCL-2 inhibitor) monotherapy
-
Combination of Mirzotamab this compound and Venetoclax
-
-
Dosing: The specific dosing regimen (dose and schedule) for each agent was administered for a defined period.
-
Efficacy Endpoints: The primary endpoints for efficacy were the reduction in tumor burden (measured by %hCD45+ cells in peripheral blood and spleen weight at the end of the study) and overall survival.
Results
The preclinical study of Mirzotamab this compound in the AML PDX model demonstrated significant anti-leukemic activity, both as a single agent and in combination with Venetoclax.
| Treatment Group | Average Circulating hCD45% (Tumor Burden) | Average Spleen Weight (g) |
| Vehicle | 19.4% | 0.448 |
| ABBV-155 | 11.1% | 0.600 |
| Venetoclax | 10.2% | 0.660 |
| Combination | 0.9% | 0.077 |
Table 1: In Vivo Efficacy of Mirzotamab this compound in an AML PDX Model
The combination of Mirzotamab this compound and Venetoclax resulted in a synergistic effect, leading to a profound reduction in tumor burden and a significant decrease in spleen weight compared to either monotherapy or the vehicle control. This suggests that the dual targeting of BCL-XL and BCL-2 may be a highly effective therapeutic strategy for AML. The study also reported that the combination treatment prolonged the survival of the mice.
Clinical Efficacy: Phase I Trial (NCT03595059)
Mirzotamab this compound has been evaluated in a Phase I, open-label, dose-escalation and dose-expansion clinical trial (NCT03595059) in patients with relapsed or refractory solid tumors. The study assessed the safety, pharmacokinetics, and preliminary efficacy of Mirzotamab this compound as a monotherapy and in combination with taxane chemotherapy.
Study Design
-
Part 1 (Dose Escalation): This part of the study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of Mirzotamab this compound, both as a monotherapy and in combination with paclitaxel.
-
Part 2 (Dose Expansion): In this phase, specific patient cohorts were enrolled to further evaluate the efficacy of Mirzotamab this compound at the RP2D:
-
Monotherapy: Patients with relapsed/refractory small cell lung cancer (SCLC).
-
Combination Therapy:
-
Patients with non-small cell lung cancer (NSCLC) received Mirzotamab this compound in combination with docetaxel.
-
Patients with hormone receptor-positive, HER2-negative breast cancer received Mirzotamab this compound in combination with paclitaxel.
-
-
Preliminary Efficacy Results
The preliminary results from the dose-expansion phase of the study have shown anti-tumor activity in heavily pretreated patient populations.
| Cohort | Treatment | Overall Response Rate (ORR) |
| SCLC | Mirzotamab this compound Monotherapy | 0% |
| NSCLC | Mirzotamab this compound + Docetaxel | 11% |
| Breast Cancer | Mirzotamab this compound + Paclitaxel | 18% |
Table 2: Preliminary Efficacy of Mirzotamab this compound in a Phase I Trial
While the monotherapy activity in SCLC was limited, the combination of Mirzotamab this compound with taxanes demonstrated encouraging objective response rates in heavily pretreated NSCLC and breast cancer patients. The safety profile was reported to be manageable.
Conclusion and Future Directions
This compound-based ADCs, exemplified by Mirzotamab this compound, represent a novel and promising therapeutic strategy for a range of cancers. The targeted delivery of a BCL-XL inhibitor has demonstrated significant in vivo efficacy in preclinical models, particularly in combination with other apoptosis-inducing agents like Venetoclax. Early clinical data in solid tumors also suggest that this approach has a manageable safety profile and can induce objective responses in heavily pretreated patients, especially when combined with standard chemotherapy.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients who are most likely to respond to this compound-based ADCs.
-
Exploring novel combination strategies with other targeted therapies and immunotherapies.
-
Expanding the clinical development of these ADCs into other B7-H3 expressing tumor types.
The continued investigation of this compound-based ADCs holds the potential to provide a new and effective treatment option for patients with difficult-to-treat cancers.
Clezutoclax: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax is a B-cell lymphoma-extra long (BCL-xL) inhibitor that has been developed as a payload for an antibody-drug conjugate (ADC). This technical guide provides a comprehensive overview of the preclinical rationale and clinical investigation of this compound, primarily in the form of Mirzotamab this compound (ABBV-155), for the treatment of solid tumors. Mirzotamab this compound is a first-in-class ADC composed of an anti-B7-H3 monoclonal antibody, a solubilizing linker, and the BCL-xL inhibitor payload, this compound.[1] This targeted delivery strategy aims to enhance the therapeutic window of BCL-xL inhibition by directing the cytotoxic payload to tumor cells overexpressing the B7-H3 antigen, thereby sparing platelets and mitigating the thrombocytopenia associated with systemic BCL-xL inhibitors.[2][3]
Core Concept: Targeted BCL-xL Inhibition
The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway.[2] Overexpression of anti-apoptotic proteins like BCL-xL is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and therapeutic resistance. While direct inhibition of BCL-xL has been a promising therapeutic strategy, systemic administration of small molecule inhibitors has been hampered by on-target toxicity, particularly dose-limiting thrombocytopenia, as platelets are dependent on BCL-xL for their survival.[2]
Mirzotamab this compound was engineered to overcome this limitation. The ADC selectively delivers the BCL-xL inhibitor, this compound, to tumor cells expressing B7-H3, a transmembrane protein frequently overexpressed in a variety of solid tumors, including small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and breast cancer.
Signaling Pathway and Mechanism of Action
Upon administration, the anti-B7-H3 antibody component of Mirzotamab this compound binds to the B7-H3 receptor on the surface of tumor cells. This is followed by internalization of the ADC and subsequent lysosomal trafficking, where the linker is cleaved, releasing the this compound payload into the cytoplasm. The released this compound then binds to BCL-xL, inhibiting its anti-apoptotic function. This disruption of BCL-xL's activity unleashes pro-apoptotic proteins, leading to the activation of the caspase cascade and ultimately, apoptotic cell death.
References
An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Mirzotamab Clezutoclax
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirzotamab clezutoclax (also known as ABBV-155) is a novel antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for solid tumors.[1][2][3] This ADC consists of three key components: a monoclonal antibody (mirzotamab) targeting the B7 homolog 3 (B7-H3) protein, a potent B-cell lymphoma-extra large (BCL-XL) inhibitor (this compound) as the cytotoxic payload, and a cleavable linker that connects the antibody to the payload.[4][5] The efficacy of mirzotamab this compound is critically dependent on its efficient cellular uptake and the subsequent intracellular release of its payload. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of mirzotamab this compound, detailing the molecular interactions and cellular processes involved.
Introduction to Mirzotamab this compound
Mirzotamab this compound is an antibody-drug conjugate designed to selectively deliver a BCL-XL inhibitor to tumor cells overexpressing B7-H3. B7-H3, a member of the B7 superfamily, is a type I transmembrane protein that is minimally expressed in normal tissues but is abundant on the surface of various cancer cells, making it an attractive target for cancer therapy. The payload, this compound, is a small molecule inhibitor of the anti-apoptotic protein BCL-XL, which is often upregulated in cancer cells, contributing to their survival and resistance to conventional therapies. By targeting B7-H3, mirzotamab this compound aims to achieve a high therapeutic index, maximizing anti-tumor activity while minimizing off-target toxicities.
Cellular Uptake and Intracellular Trafficking Pathway
The cellular uptake of mirzotamab this compound is a multi-step process initiated by the binding of the mirzotamab antibody to the B7-H3 receptor on the surface of cancer cells. This is followed by internalization of the ADC-receptor complex, intracellular trafficking, and ultimately, the release of the this compound payload.
Binding to B7-H3
The first critical step in the cellular uptake of mirzotamab this compound is the high-affinity binding of the mirzotamab antibody to the extracellular domain of the B7-H3 protein. While specific quantitative data for the binding affinity of mirzotamab to B7-H3 is not publicly available, other anti-B7-H3 antibodies used in ADCs have demonstrated potent binding affinities, typically in the sub-nanomolar range, which is a key determinant for efficient targeting and subsequent internalization.
Internalization via Endocytosis
Upon binding to B7-H3, the mirzotamab this compound-B7-H3 complex is internalized by the cancer cell. The primary mechanism for the internalization of many ADCs, including those targeting B7-H3, is receptor-mediated endocytosis. This process involves the invagination of the cell membrane to form endocytic vesicles containing the ADC-receptor complex. While the specific endocytic pathway for mirzotamab this compound has not been detailed in published literature, clathrin-mediated endocytosis is a common route for the internalization of ADCs.
The rate of internalization is a crucial factor for ADC efficacy. A panel of anti-B7-H3 monoclonal antibodies was screened for their ability to be internalized by tumor cells, and a subset of these with efficient internalization was selected for ADC development.
Intracellular Trafficking and Payload Release
Following internalization, the endocytic vesicles containing the mirzotamab this compound-B7-H3 complex are transported to early endosomes. Subsequently, these vesicles mature into late endosomes and eventually fuse with lysosomes. The acidic environment and the presence of proteolytic enzymes within the lysosomes facilitate the cleavage of the linker connecting mirzotamab to this compound. Once released, the this compound payload can diffuse out of the lysosome and into the cytoplasm, where it can reach its target, the BCL-XL protein located on the outer mitochondrial membrane.
dot
Caption: Cellular uptake and payload release of Mirzotamab this compound.
Quantitative Data
While specific quantitative data for mirzotamab this compound is limited in publicly available literature, representative data from studies on other B7-H3 targeting ADCs can provide insights into the expected ranges for key parameters.
| Parameter | Representative Value/Range | Cell Line(s) | Reference |
| Binding Affinity (Kd) | Sub-nanomolar | Various cancer cell lines | |
| In vitro Cytotoxicity (IC50) | Sub-nanomolar | Breast, lung, ovarian, pancreatic, and prostate cancer lines |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular uptake and activity of antibody-drug conjugates, which are applicable to the study of mirzotamab this compound.
B7-H3 Expression Analysis by Flow Cytometry
Objective: To quantify the expression of B7-H3 on the surface of cancer cells.
Methodology:
-
Cell Preparation: Harvest cancer cells and wash with PBS.
-
Antibody Staining: Incubate cells with a fluorescently labeled anti-B7-H3 antibody (or mirzotamab followed by a labeled secondary antibody) on ice.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the number of B7-H3 receptors per cell.
dot
Caption: Workflow for B7-H3 Expression Analysis by Flow Cytometry.
ADC Internalization Assay by Flow Cytometry
Objective: To measure the rate and extent of mirzotamab this compound internalization.
Methodology:
-
Cell Seeding: Seed B7-H3 positive cells in a multi-well plate.
-
ADC Incubation: Incubate cells with fluorescently labeled mirzotamab this compound at 37°C for various time points.
-
Surface Signal Quenching: At each time point, wash the cells and add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the fluorescence of the non-internalized ADC on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the remaining intracellular fluorescence, which corresponds to the internalized ADC.
Intracellular Trafficking Analysis by Confocal Microscopy
Objective: To visualize the intracellular localization of mirzotamab this compound.
Methodology:
-
Cell Seeding: Seed B7-H3 positive cells on glass coverslips.
-
ADC Incubation: Incubate cells with fluorescently labeled mirzotamab this compound.
-
Organelle Staining: Stain specific organelles (e.g., lysosomes with LysoTracker) with fluorescent dyes.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like saponin.
-
Imaging: Acquire images using a confocal microscope to observe the colocalization of the ADC with different organelles.
dot
Caption: Workflow for Intracellular Trafficking Analysis by Confocal Microscopy.
Cytotoxicity Assay
Objective: To determine the cytotoxic potency of mirzotamab this compound.
Methodology:
-
Cell Seeding: Seed B7-H3 positive cancer cells in a 96-well plate.
-
ADC Treatment: Treat the cells with a serial dilution of mirzotamab this compound for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50). A study on anti-B7-H3 ADCs showed IC50 values in the sub-nanomolar range in various cancer cell lines.
Conclusion
The cellular uptake of mirzotamab this compound is a highly specific and efficient process that is fundamental to its anti-tumor activity. The process begins with high-affinity binding to the B7-H3 receptor, followed by receptor-mediated endocytosis and lysosomal trafficking. Within the lysosome, the this compound payload is released and targets BCL-XL, ultimately leading to apoptosis of the cancer cell. A thorough understanding of these mechanisms, supported by robust experimental characterization, is essential for the continued development and optimization of this and other antibody-drug conjugates. The preclinical data on B7-H3 targeting ADCs showing potent in vitro cytotoxicity and in vivo anti-tumor activity underscores the promise of this therapeutic approach. Further preclinical and clinical studies on mirzotamab this compound will provide more detailed insights into its cellular pharmacology and clinical efficacy.
References
The Preclinical Pharmacokinetic Profile of Clezutoclax: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clezutoclax (mirzotamab this compound, ABBV-155) is a first-in-class antibody-drug conjugate (ADC) designed to deliver a potent B-cell lymphoma-extra large (BCL-XL) inhibitor directly to tumor cells. This targeted approach aims to overcome the systemic toxicities observed with small-molecule BCL-XL inhibitors. While specific quantitative pharmacokinetic (PK) data from animal models remains largely proprietary, this guide synthesizes available information on the preclinical development of this compound and related BCL-XL targeting ADCs. It outlines the general experimental protocols for assessing the pharmacokinetics of ADCs in animal models and describes the drug's mechanism of action through a signaling pathway diagram.
Introduction to this compound
This compound is an investigational ADC composed of a humanized anti-B7-H3 monoclonal antibody, a cleavable linker, and a BCL-XL inhibitor payload. The overexpression of BCL-XL, an anti-apoptotic protein, is a known resistance mechanism in various cancers. By targeting B7-H3, a cell surface antigen frequently overexpressed on tumor cells, this compound is designed for the selective delivery of its cytotoxic payload, thereby enhancing the therapeutic window. Preclinical development focused on mitigating the on-target toxicities, such as thrombocytopenia, that were observed with systemic BCL-XL inhibitors. This was achieved by optimizing the drug-linker technology to ensure stability in circulation and efficient release of the payload within the target cancer cells.
Pharmacokinetic Data in Animal Models
Comprehensive searches of publicly available literature, including peer-reviewed articles and conference abstracts, did not yield specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability) for this compound or its immediate precursors in animal models. This information is likely proprietary to the manufacturer.
However, qualitative descriptions from preclinical studies with related BCL-XL-targeting ADCs in cynomolgus monkeys indicate that these molecules exhibit linear pharmacokinetics. The development of this compound involved modifications to the drug-linker to mitigate kidney toxicity that was observed with earlier constructs upon repeat dosing, highlighting the importance of preclinical PK and toxicology studies in non-human primates for optimizing the safety profile of the ADC.
For context, the following table provides a summary of typical pharmacokinetic parameters for antibody-drug conjugates in various animal species, as derived from publicly available literature on other ADCs. It is crucial to note that these are generalized values and do not represent specific data for this compound.
| Parameter | Mouse | Rat | Monkey |
| Dose (mg/kg) | 1 - 10 | 1 - 10 | 1 - 10 |
| Cmax (µg/mL) | 20 - 200 | 25 - 250 | 30 - 300 |
| Tmax (h) | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
| AUC (µg·h/mL) | 500 - 5000 | 800 - 8000 | 1000 - 15000 |
| Half-life (t½) (h) | 50 - 150 | 100 - 250 | 150 - 400 |
| Clearance (mL/h/kg) | 0.2 - 2.0 | 0.1 - 1.5 | 0.05 - 1.0 |
| Bioavailability (%) | N/A (IV) | N/A (IV) | N/A (IV) |
Disclaimer: The data in this table are illustrative and compiled from general knowledge of antibody-drug conjugate pharmacokinetics. They are not specific to this compound.
Experimental Protocols for Preclinical Pharmacokinetic Studies
The following outlines a generalized experimental protocol for conducting single-dose pharmacokinetic studies of an antibody-drug conjugate like this compound in preclinical animal models.
3.1. Animal Models
-
Species: Typically, studies are conducted in at least two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., cynomolgus monkey). The choice of non-human primate is often due to better prediction of human pharmacokinetics for monoclonal antibodies and ADCs.
-
Health Status: Animals are healthy, adult, and of a specific weight range. They are acclimated to the laboratory environment before the study.
3.2. Dosing and Administration
-
Formulation: The ADC is formulated in a suitable vehicle for intravenous (IV) administration.
-
Route of Administration: For ADCs, the most common route is intravenous infusion to ensure 100% bioavailability.
-
Dose Levels: At least two to three dose levels are typically evaluated to assess dose proportionality.
3.3. Sample Collection
-
Matrix: Blood is the primary matrix collected.
-
Anticoagulant: K2-EDTA is a commonly used anticoagulant.
-
Sampling Time Points: Serial blood samples are collected at predetermined time points post-dose (e.g., pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 96 hr, and weekly thereafter for several weeks) to adequately characterize the distribution and elimination phases.
3.4. Bioanalytical Methods
-
Assays: Ligand-binding assays (LBA), such as ELISA, are commonly used to quantify the total antibody and the intact ADC concentrations in plasma. Liquid chromatography-mass spectrometry (LC-MS/MS) is used to measure the concentration of the unconjugated payload.
-
Validation: All bioanalytical methods are validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.
3.5. Pharmacokinetic Analysis
-
Software: Non-compartmental analysis (NCA) is performed using validated software (e.g., WinNonlin).
-
Parameters Calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t½), clearance (CL), and volume of distribution at steady state (Vss).
Visualizations
4.1. Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Clezutoclax Linker Chemistry and Cleavage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax is a potent B-cell lymphoma-extra long (Bcl-XL) inhibitor that constitutes the cytotoxic payload of the antibody-drug conjugate (ADC) mirzotamab this compound (ABBV-155).[1][2] This ADC represents a targeted therapeutic strategy, delivering the Bcl-XL inhibitor specifically to tumor cells overexpressing the B7-H3 (CD276) antigen.[1][3] The efficacy and safety of this ADC are critically dependent on the linker technology, which ensures stability in circulation and efficient release of the payload within the target cancer cells. This technical guide provides a comprehensive overview of the linker chemistry, cleavage mechanism, and relevant experimental protocols associated with this compound.
Core Chemistry of the this compound Linker
Mirzotamab this compound utilizes a cleavable dipeptide linker composed of valine and alanine (Val-Ala).[4] This linker is strategically designed to be susceptible to enzymatic cleavage within the lysosomal compartment of tumor cells, a common mechanism for payload release in modern ADCs.
The Val-Ala linker offers a balance of stability and controlled cleavage. It is relatively stable in the systemic circulation, minimizing premature release of the toxic payload and reducing off-target toxicity. The choice of a dipeptide linker is also influenced by its physicochemical properties. The Val-Ala linker, for instance, is considered to be less hydrophobic than the more common valine-citrulline (Val-Cit) linker, which can help to reduce the potential for ADC aggregation, especially at higher drug-to-antibody ratios (DARs). The linker also has solubilizing properties, which can be enhanced by the inclusion of components like polyethylene glycol (PEG) to improve the overall solubility and stability of the ADC.
Mechanism of Linker Cleavage
The cleavage of the Val-Ala linker in mirzotamab this compound is a targeted process that occurs after the ADC has been internalized by the cancer cell. The sequence of events is as follows:
-
Binding and Internalization: The monoclonal antibody component of mirzotamab this compound binds to the B7-H3 receptor on the surface of the tumor cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The lysosome provides an acidic environment (pH 4.5-5.0) and a high concentration of proteolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the Val-Ala dipeptide linker is recognized and cleaved by proteases, primarily cathepsin B. Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and is highly active in the acidic lysosomal milieu. The enzyme hydrolyzes the amide bond between the alanine residue and a self-immolative spacer, such as p-aminobenzylcarbamate (PABC).
-
Payload Release: The cleavage of the dipeptide initiates the spontaneous degradation of the self-immolative spacer, which in turn releases the active this compound payload into the cytoplasm of the cancer cell.
This targeted release mechanism ensures that the highly potent Bcl-XL inhibitor is delivered specifically to the cancer cells, thereby maximizing its therapeutic effect while minimizing systemic toxicity.
Signaling Pathway of this compound
Once released, this compound targets the anti-apoptotic protein Bcl-XL, which is a key regulator of the intrinsic apoptosis pathway.
dot
Caption: this compound inhibits Bcl-XL, leading to apoptosis.
In healthy cells, Bcl-XL sequesters pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial membrane. By inhibiting Bcl-XL, this compound allows Bax and Bak to oligomerize and permeabilize the outer mitochondrial membrane. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.
Quantitative Data on Linker Cleavage
The efficiency of linker cleavage is a critical parameter for ADC efficacy. While specific kinetic data for the Val-Ala linker in mirzotamab this compound is not publicly available, comparative studies with the more common Val-Cit linker provide valuable insights.
| Linker Type | Relative Cleavage Rate (by Cathepsin B) | Plasma Stability (Human) | Key Characteristics |
| Valine-Alanine (Val-Ala) | Slower than Val-Cit | High | Less hydrophobic, may reduce ADC aggregation. |
| Valine-Citrulline (Val-Cit) | Faster than Val-Ala | High | More established in clinically approved ADCs. |
Experimental Protocols
The development and validation of ADCs like mirzotamab this compound involve a series of rigorous in vitro and in vivo experiments to assess linker stability, cleavage, and overall efficacy.
In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the rate and extent of linker cleavage by its target enzyme.
Objective: To quantify the release of this compound from mirzotamab this compound upon incubation with purified cathepsin B.
Materials:
-
Mirzotamab this compound
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
Quenching solution (e.g., protease inhibitor cocktail or 2% formic acid)
-
LC-MS/MS system for analysis
Procedure:
-
Enzyme Activation: Activate cathepsin B by incubating it in the assay buffer containing DTT.
-
Reaction Initiation: Add the activated cathepsin B to a solution of mirzotamab this compound in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding the quenching solution.
-
Sample Preparation: Precipitate the protein from the quenched samples by centrifugation.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the released this compound.
-
Data Analysis: Plot the concentration of released this compound over time to determine the cleavage kinetics.
dot
Caption: Workflow for in vitro linker cleavage assay.
In Vitro Cytotoxicity Assay
This assay evaluates the potency of the ADC in killing cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of mirzotamab this compound on B7-H3-positive cancer cells.
Procedure:
-
Cell Culture: Plate B7-H3-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of mirzotamab this compound, a non-targeting control ADC, and free this compound.
-
Incubation: Incubate the cells for a period of time (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and calculate the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Objective: To evaluate the ability of mirzotamab this compound to inhibit tumor growth in a mouse xenograft model.
Procedure:
-
Tumor Implantation: Implant B7-H3-positive human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer mirzotamab this compound, a vehicle control, and a non-targeting control ADC to different groups of mice, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups to determine the in vivo efficacy of the ADC.
dot
Caption: Workflow for in vivo ADC efficacy study.
Conclusion
The valine-alanine dipeptide linker in mirzotamab this compound is a sophisticated chemical entity designed for the targeted delivery and controlled release of the Bcl-XL inhibitor payload, this compound. Its stability in circulation and susceptibility to cleavage by lysosomal proteases within tumor cells are key to the ADC's therapeutic window. The subsequent inhibition of the Bcl-XL anti-apoptotic pathway provides a potent mechanism for inducing cancer cell death. The experimental protocols outlined in this guide are fundamental to the preclinical and clinical development of such targeted therapies, ensuring a thorough evaluation of their chemistry, mechanism of action, and anti-tumor efficacy.
References
Unveiling the Therapeutic Potential of Clezutoclax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax, also known as Mirzotamab this compound or ABBV-155, is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic strategy in oncology.[1][2][3] This technical guide provides an in-depth overview of the core preclinical and clinical data available on this compound, with a focus on its mechanism of action, experimental validation, and therapeutic potential. This compound is engineered to selectively deliver a potent B-cell lymphoma-extra long (BCL-XL) inhibitor to tumor cells overexpressing the B7-H3 (CD276) antigen.[3][4] This targeted approach aims to enhance the therapeutic window of BCL-XL inhibition by minimizing systemic toxicities associated with non-targeted small molecule inhibitors.
Core Components and Mechanism of Action
This compound is a complex molecule composed of three key components:
-
A humanized monoclonal antibody: This antibody specifically targets B7-H3, a type I transmembrane protein that is overexpressed on a wide range of solid tumors and is often associated with a poor prognosis.
-
A BCL-XL inhibitor payload: The cytotoxic component of the ADC is a potent small molecule inhibitor of the anti-apoptotic protein BCL-XL. Overexpression of BCL-XL is a common mechanism by which cancer cells evade apoptosis (programmed cell death).
-
A cleavable linker: A stable linker connects the antibody to the BCL-XL inhibitor. This linker is designed to be cleaved once the ADC is internalized by the target tumor cell, releasing the cytotoxic payload.
The therapeutic strategy of this compound is based on the targeted delivery of the BCL-XL inhibitor to B7-H3-expressing cancer cells. This targeted delivery is crucial as systemic inhibition of BCL-XL has been associated with dose-limiting toxicities, particularly thrombocytopenia (a reduction in platelet count). By directing the BCL-XL inhibitor specifically to the tumor site, this compound aims to maximize anti-tumor efficacy while mitigating off-target side effects.
Signaling Pathway
The mechanism of action of this compound involves the disruption of the intrinsic apoptosis pathway, which is often dysregulated in cancer cells. The BCL-2 family of proteins, which includes the anti-apoptotic protein BCL-XL and pro-apoptotic proteins like BIM, BAK, and BAX, are central regulators of this pathway. In many cancers, BCL-XL is overexpressed and sequesters pro-apoptotic proteins, thereby preventing them from initiating the apoptotic cascade.
Upon administration, the anti-B7-H3 antibody component of this compound binds to the B7-H3 receptor on the surface of tumor cells. This binding triggers the internalization of the ADC into the cell. Once inside the cell, the linker is cleaved, releasing the BCL-XL inhibitor. The inhibitor then binds to BCL-XL, displacing the pro-apoptotic proteins. The released pro-apoptotic proteins can then activate the downstream effectors of apoptosis, leading to cancer cell death.
dot
Preclinical Data
In Vivo Xenograft Studies
A preclinical study investigated the activity of this compound (ABBV-155) in combination with the BCL-2 inhibitor Venetoclax in a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML). This study provides valuable insights into the potential of this compound in hematological malignancies.
Experimental Protocol: AML PDX Model
-
Cell Lines: Patient-derived AML cells with high B7-H3 expression were used.
-
Animal Model: 6-8 week old NSG (NOD scid gamma) mice were sublethally irradiated (250 cGy).
-
Tumor Implantation: Mice were intravenously injected with 1 million PDX cells.
-
Treatment: When circulating leukemia cells were detected, mice were randomized into four groups: vehicle, this compound (10 mg/kg, intraperitoneally, weekly), Venetoclax (50 mg/kg, orally, 5 days a week), or the combination of this compound and Venetoclax.
-
Monitoring: Tumor burden was monitored by measuring the percentage of human CD45+ cells in peripheral blood. Mouse body weight was monitored for treatment safety.
-
Endpoint: A cohort of mice was euthanized after the last dose for biomarker analysis, while the remaining mice were monitored for survival.
Quantitative Data: In Vivo Efficacy in AML PDX Model
| Treatment Group | Average Circulating hCD45% (3 weeks) | Average Spleen Weight (g) | Median Overall Survival (days) |
| Vehicle | 19.4% | 0.448 | 77 |
| This compound (ABBV-155) | 11.1% | 0.600 | 69.5 |
| Venetoclax | 10.2% | 0.660 | 77 |
| Combination | 0.9% | 0.077 | 122 |
Data from a preclinical study in a venetoclax-refractory AML PDX model.
These results demonstrate that the combination of this compound and Venetoclax significantly inhibited leukemia burden and prolonged survival in this preclinical model.
Another preclinical study in glioblastoma patient-derived orthotopic xenografts showed that the combination of this compound with standard of care therapies (temozolomide or irradiation) decreased tumor burden and extended survival.
Experimental Protocol: Glioblastoma Orthotopic Xenograft Model
-
Animal Model: Patient-derived glioblastoma orthotopic xenografts were established in mice.
-
Treatment: Once tumors reached exponential growth, mice were randomized to receive vehicle, irradiation, this compound (10 mg/kg, i.p.), or the combination of irradiation and this compound.
-
Monitoring: Tumor burden was assessed by measuring secreted gaussia luciferase. Survival was monitored over time.
dot
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial (NCT03595059) as a monotherapy and in combination with taxane therapy in patients with relapsed/refractory solid tumors.
Phase I Clinical Trial (NCT03595059)
This is a first-in-human, open-label, dose-escalation, and dose-expansion study to assess the safety, pharmacokinetics, and preliminary efficacy of this compound.
Patient Population
The study has enrolled patients with various relapsed/refractory solid tumors, including small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and breast cancer.
Treatment Regimens
-
Monotherapy: this compound administered intravenously.
-
Combination Therapy: this compound administered in combination with paclitaxel or docetaxel.
Quantitative Data: Clinical Trial Results (as of November 18, 2022)
| Patient Cohort | Number of Patients | Median Prior Lines of Therapy | Confirmed Overall Response Rate (ORR) |
| SCLC (Monotherapy) | 14 | 2 | 0% |
| NSCLC (Combination with Docetaxel) | 36 | 2 | 11% |
| Breast Cancer (Combination with Paclitaxel) | 28 | 6 | 18% |
Data from the dose expansion phase of the Phase 1 study.
Safety and Tolerability
This compound demonstrated a tolerable safety profile both as a monotherapy and in combination with taxanes. Notably, thrombocytopenia, a known side effect of systemic BCL-XL inhibitors, was not observed in the monotherapy cohort. The most common adverse events were fatigue, increased aspartate aminotransferase, diarrhea, and headache.
Future Directions
The preclinical and early clinical data for this compound are encouraging and support its continued development. The targeted delivery of a BCL-XL inhibitor via an anti-B7-H3 antibody presents a rational approach to improving the therapeutic index of this class of drugs. Further investigation is warranted to identify patient populations most likely to benefit from this compound therapy, potentially through the use of B7-H3 expression as a biomarker. Combination strategies, such as the one explored with Venetoclax in AML, also hold promise for enhancing anti-tumor activity and overcoming resistance mechanisms.
Disclaimer: this compound is an investigational agent and has not been approved by regulatory agencies for any indication. The information provided in this guide is for research and informational purposes only.
References
Methodological & Application
Application Notes and Protocols for the Preparation and Characterization of a Clezutoclax Antibody-Drug Conjugate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule payload. This approach allows for the selective delivery of the cytotoxic agent to antigen-expressing tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity.[1][2] Clezutoclax is a potent inhibitor of the anti-apoptotic protein Bcl-xL.[3] Overexpression of Bcl-xL is a known resistance mechanism in various cancers, making it a compelling target for therapeutic intervention.[4][5] By conjugating this compound to a tumor-targeting antibody, it is possible to deliver this payload specifically to cancer cells, leading to the restoration of apoptotic pathways.
The ADC mirzotamab this compound (ABBV-155), currently in clinical development, comprises an anti-B7-H3 monoclonal antibody, a this compound payload, and a cleavable dipeptide (valine-alanine) solubilizing linker. This type of linker is designed to be stable in circulation and release the active payload upon internalization into the target cell and subsequent enzymatic cleavage.
These application notes provide a detailed protocol for the generation of a this compound-ADC using a common and robust conjugation strategy: the reaction between a maleimide-functionalized this compound-linker and the thiol groups of a partially reduced monoclonal antibody. The protocol covers the antibody reduction, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.
Signaling Pathway of this compound Action
Experimental Workflow
Materials and Equipment
Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., anti-B7-H3), free of amine-containing stabilizers like BSA or glycine.
-
This compound-linker with a terminal maleimide group (custom synthesis or commercially available).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Sodium Bicarbonate (NaHCO₃).
-
Hydrochloric Acid (HCl).
-
Sodium Chloride (NaCl).
-
Ammonium Sulfate ((NH₄)₂SO₄).
-
Sodium Phosphate (monobasic and dibasic).
-
Isopropanol.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Sodium Dodecyl Sulfate (SDS).
-
Target antigen-positive and antigen-negative cell lines.
-
Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
Equipment
-
UV-Vis Spectrophotometer.
-
HPLC system with UV detector (equipped for Size Exclusion and Hydrophobic Interaction Chromatography).
-
SEC Column (e.g., Tosoh TSKgel G3000SWxl).
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR).
-
Centrifugal concentrators (e.g., Amicon Ultra, 30 kDa MWCO).
-
pH meter.
-
Vortex mixer and magnetic stirrer.
-
Sterile 96-well cell culture plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader.
-
Standard laboratory glassware and plasticware.
Detailed Experimental Protocols
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol generates free thiol groups on the antibody by selectively reducing interchain disulfide bonds.
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.
-
If the antibody solution contains stabilizers, it must be buffer-exchanged into PBS (pH 7.4) using a centrifugal concentrator.
-
-
TCEP Preparation:
-
Prepare a 10 mM stock solution of TCEP in deionized water.
-
-
Reduction Reaction:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution. For an IgG (approx. 150 kDa), this corresponds to adding the TCEP stock solution to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The reaction should be performed in a vessel flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP by buffer exchange into PBS (pH 7.4) using a pre-chilled centrifugal concentrator. Perform the buffer exchange at 4°C to minimize thiol re-oxidation.
-
Protocol 2: Conjugation of this compound-Linker to Reduced Antibody
This protocol describes the covalent attachment of the maleimide-functionalized this compound-linker to the newly generated thiol groups on the antibody.
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of the this compound-linker-maleimide in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the chilled, reduced antibody solution from Protocol 1, immediately add the this compound-linker-maleimide stock solution to achieve a final molar ratio of drug-linker to antibody of approximately 5:1 to 8:1.
-
Gently mix and incubate the reaction at 4°C for 2 hours or at room temperature for 1 hour, protected from light.
-
-
Quenching the Reaction (Optional):
-
To cap any unreacted thiol groups, N-ethylmaleimide can be added to the reaction mixture at a final concentration of 1 mM and incubated for an additional 15 minutes.
-
Protocol 3: Purification of the this compound-ADC by Size Exclusion Chromatography (SEC)
This protocol separates the ADC from unconjugated drug-linker and other small molecule reactants.
-
Column Equilibration:
-
Equilibrate a suitable SEC column with PBS (pH 7.4) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Injection and Fractionation:
-
Inject the conjugation reaction mixture onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm. The first major peak corresponds to the high molecular weight ADC, while later peaks correspond to unconjugated small molecules.
-
Collect the fractions corresponding to the ADC peak.
-
-
Concentration and Formulation:
-
Pool the ADC-containing fractions and concentrate the solution using a centrifugal concentrator.
-
The buffer can be exchanged into a desired formulation buffer during this step.
-
Determine the final concentration of the purified ADC using UV-Vis spectrophotometry by measuring the absorbance at 280 nm.
-
Characterization of the this compound-ADC
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the average DAR and the distribution of different drug-loaded species.
-
Mobile Phase Preparation:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
-
HIC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the purified ADC.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the chromatogram at 280 nm. Peaks will elute in order of increasing hydrophobicity (and thus increasing drug load), starting with the unconjugated antibody (DAR=0).
-
-
DAR Calculation:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100
-
Protocol 5: Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)
SEC is used to determine the purity of the ADC and quantify the presence of high molecular weight aggregates.
-
SEC Analysis:
-
Using the same SEC setup as in Protocol 3, inject 10-20 µg of the final purified ADC.
-
Run an isocratic elution with PBS (pH 7.4).
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
The main peak represents the monomeric ADC. Any earlier eluting peaks correspond to aggregates.
-
Calculate the percentage of monomer and aggregate by integrating the respective peak areas. Purity is typically reported as the percentage of the main monomeric peak.
-
Protocol 6: In Vitro Cytotoxicity Assessment by MTT Assay
This assay measures the potency (IC₅₀) of the this compound-ADC on antigen-positive cells and its specificity by comparing the effect on antigen-negative cells.
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC, unconjugated antibody (negative control), and free this compound payload in complete cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72-120 hours.
-
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the dose-response curves and determine the IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of a this compound-ADC.
Table 1: Summary of ADC Conjugation and Purification
| Parameter | Result |
|---|---|
| Initial mAb Concentration | 10.0 mg/mL |
| Post-Conjugation ADC Concentration | 8.5 mg/mL |
| Purification Method | Size Exclusion Chromatography |
| Final ADC Yield | 75% |
Table 2: Characterization of Purified this compound-ADC
| Analysis Method | Parameter | Result |
|---|---|---|
| HIC | Average DAR | 3.8 |
| % Unconjugated mAb (DAR 0) | < 5% | |
| SEC | % Monomer | > 98% |
| | % Aggregate | < 2% |
Table 3: In Vitro Potency of this compound-ADC
| Compound | Cell Line (Antigen Status) | IC₅₀ (nM) |
|---|---|---|
| This compound-ADC | Target-Positive Cell Line | 5.2 |
| This compound-ADC | Target-Negative Cell Line | > 1000 |
| Free this compound Payload | Target-Positive Cell Line | 15.8 |
| Unconjugated mAb | Target-Positive Cell Line | > 2000 |
References
- 1. ascopubs.org [ascopubs.org]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Clezutoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (Bcl-XL), a key anti-apoptotic protein. Overexpression of Bcl-XL is a common mechanism of resistance to chemotherapy in various cancers, making it a compelling therapeutic target. This compound is the cytotoxic payload in the antibody-drug conjugate (ADC) mirzotamab this compound (ABBV-155), which targets the B7-homologue 3 (B7-H3) protein expressed on the surface of tumor cells.[1][2] Upon binding to B7-H3, mirzotamab this compound is internalized, and this compound is released into the cytoplasm. By inhibiting Bcl-XL, this compound restores the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: MTT and XTT. These assays are fundamental in determining the dose-dependent cytotoxic effects of this compound on various cancer cell lines and are crucial for preclinical drug development.
Mechanism of Action: Bcl-XL Inhibition and Apoptosis Induction
Bcl-XL is a member of the Bcl-2 family of proteins that regulate the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Bcl-XL prevent the release of cytochrome c from the mitochondria by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax. This compound, as a BH3 mimetic, binds to the BH3-binding groove of Bcl-XL, displacing these pro-apoptotic proteins. This allows Bak and Bax to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, culminating in the execution phase of apoptosis, characterized by DNA fragmentation, membrane blebbing, and ultimately, cell death.[3][4]
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
References
Measuring the Efficacy of Clezutoclax in 3D Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, are increasingly recognized for their superior physiological relevance in preclinical cancer research compared to traditional two-dimensional (2D) monolayers.[1][2] These models better recapitulate the complex in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix signaling, which all significantly influence drug efficacy and resistance.[3][4] This document provides detailed application notes and protocols for assessing the efficacy of Clezutoclax, an antibody-drug conjugate (ADC) that delivers a B-cell lymphoma-extra large (Bcl-XL) inhibitor, in 3D cell culture models.[5]
This compound is designed to selectively target and eliminate cancer cells that overexpress Bcl-XL, a key anti-apoptotic protein. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptosis pathway, and their dysregulation is a hallmark of many cancers, contributing to tumor progression and therapeutic resistance. By inhibiting Bcl-XL, this compound aims to restore the natural process of programmed cell death in malignant cells. The methodologies described herein provide a framework for quantifying the cytotoxic and apoptotic effects of this compound in complex in vitro 3D models.
Signaling Pathway of Bcl-2 Family Proteins and this compound's Mechanism of Action
The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., Bcl-2, Bcl-XL, Mcl-1) members that control the mitochondrial pathway of apoptosis. In healthy cells, a balance between these proteins prevents the unwarranted initiation of apoptosis. However, in many cancer cells, the overexpression of anti-apoptotic proteins like Bcl-XL sequesters pro-apoptotic proteins, thereby inhibiting apoptosis and promoting cell survival. This compound, as a Bcl-XL inhibitor, disrupts this balance, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Experimental Workflow for Efficacy Testing
A generalized workflow for assessing the efficacy of this compound in 3D cell culture models involves spheroid formation, drug treatment, and subsequent analysis of various endpoints.
Detailed Experimental Protocols
3D Tumor Spheroid Formation
This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell suspension to a final concentration of 1 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (resulting in 1,000 cells/well).
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂. Spheroids should form within 2-4 days. Monitor spheroid formation daily using a microscope.
This compound Treatment
Materials:
-
Formed spheroids in a 96-well plate
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a 2X working stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Carefully remove 100 µL of the old medium from each well containing a spheroid.
-
Add 100 µL of the 2X this compound dilutions or the vehicle control to the respective wells. This will result in a final 1X concentration.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
Cell Viability Assay (ATP-Based)
This protocol utilizes a luminescent ATP-based assay to quantify the number of viable cells in the spheroids.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (or equivalent)
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Follow the same initial steps as the cell viability assay to equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis
Quantitative data from the viability and apoptosis assays should be summarized in tables. The raw luminescence units (RLU) are first normalized to the vehicle control to determine the percentage of viability or apoptosis induction.
Logical Flow of Data Analysis
Table 1: Example Data for this compound Cell Viability Assay
| This compound Conc. (nM) | Mean RLU | Std. Dev. | % Viability (Normalized to Vehicle) |
| Vehicle Control (0) | 1,500,000 | 75,000 | 100% |
| 0.1 | 1,425,000 | 68,000 | 95% |
| 1 | 1,200,000 | 60,000 | 80% |
| 10 | 750,000 | 45,000 | 50% |
| 100 | 300,000 | 25,000 | 20% |
| 1000 | 150,000 | 15,000 | 10% |
Table 2: Example Data for this compound Apoptosis Assay
| This compound Conc. (nM) | Mean RLU | Std. Dev. | Fold Change in Caspase-3/7 Activity |
| Vehicle Control (0) | 50,000 | 5,000 | 1.0 |
| 0.1 | 60,000 | 6,500 | 1.2 |
| 1 | 125,000 | 11,000 | 2.5 |
| 10 | 300,000 | 28,000 | 6.0 |
| 100 | 450,000 | 40,000 | 9.0 |
| 1000 | 475,000 | 42,000 | 9.5 |
From this data, a dose-response curve can be generated by plotting the % viability against the logarithm of the drug concentration to determine the IC50 value.
Biomarker Analysis
For a more in-depth understanding of this compound's effects, biomarker analysis can be performed on the treated spheroids.
Potential Biomarkers to Investigate:
-
Bcl-XL, Bcl-2, Mcl-1: To confirm target engagement and investigate potential resistance mechanisms.
-
Cleaved Caspase-3: A specific marker of apoptosis.
-
Ki-67: A marker of cell proliferation.
-
Hypoxia markers (e.g., HIF-1α): To assess drug penetration and efficacy in the hypoxic core of the spheroids.
Methods for Biomarker Analysis:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Spheroids can be fixed, sectioned, and stained for specific proteins to visualize their expression and localization within the 3D structure.
-
Western Blotting: Lysates from pooled spheroids can be used to quantify protein expression levels.
-
Flow Cytometry: Spheroids can be dissociated into single cells for quantitative analysis of protein expression or cell cycle status.
-
Gene Expression Analysis (qPCR, RNA-seq): To investigate changes in the transcriptional landscape following treatment.
Conclusion
The use of 3D cell culture models provides a more predictive and physiologically relevant platform for evaluating the efficacy of novel anti-cancer agents like this compound. The protocols and methodologies outlined in this document offer a comprehensive framework for researchers to quantify the dose-dependent effects of this compound on cell viability and apoptosis in tumor spheroids. By integrating these assays with biomarker analysis, a deeper understanding of the drug's mechanism of action and potential resistance pathways can be achieved, ultimately facilitating its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Facebook [cancer.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by the BCL-XL Inhibitor, Clezutoclax
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Clezutoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra-large (BCL-XL). BCL-XL is a key regulator of the intrinsic, or mitochondrial, pathway of apoptosis and is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to conventional therapies. By binding to the BH3-binding groove of BCL-XL, this compound displaces pro-apoptotic proteins such as BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
This compound is the cytotoxic payload of the antibody-drug conjugate (ADC) Mirzotamab this compound (ABBV-155).[1] In this ADC, an antibody targeting the B7-H3 (CD276) protein, which is overexpressed on the surface of many solid tumors, is linked to this compound.[1][2] This targeted delivery system is designed to increase the therapeutic index of the BCL-XL inhibitor by concentrating its apoptotic-inducing activity at the tumor site.
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative determination of early and late-stage apoptotic cells, as well as necrotic cells, providing valuable insights into the dose-dependent and time-course effects of this compound on cancer cells.
Principle of the Assay
The Annexin V-FITC/PI apoptosis assay is a widely used method for the detection of apoptosis by flow cytometry. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein. When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify early apoptotic cells.
Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, resulting in red fluorescence. The combination of Annexin V and PI staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)
Data Presentation
The following table presents illustrative quantitative data on the induction of apoptosis in a B7-H3 positive cancer cell line treated with Mirzotamab this compound for 48 hours. Data was acquired by flow cytometry using the Annexin V-FITC/PI staining protocol. Please note that this data is representative and the actual results may vary depending on the cell line, experimental conditions, and the specific formulation of this compound used.
| Treatment Group | Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.5 | 5.6 ± 1.3 |
| Mirzotamab this compound | 1 | 85.3 ± 3.5 | 8.2 ± 1.5 | 4.1 ± 0.9 | 12.3 ± 2.4 |
| Mirzotamab this compound | 10 | 65.1 ± 4.2 | 20.5 ± 3.1 | 10.3 ± 2.2 | 30.8 ± 5.3 |
| Mirzotamab this compound | 100 | 30.7 ± 5.1 | 45.8 ± 4.5 | 18.9 ± 3.7 | 64.7 ± 8.2 |
| Mirzotamab this compound | 1000 | 10.2 ± 2.8 | 55.3 ± 6.2 | 28.7 ± 4.9 | 84.0 ± 11.1 |
| Staurosporine (Positive Control) | 1 µM | 15.4 ± 3.3 | 40.1 ± 5.8 | 38.5 ± 6.1 | 78.6 ± 11.9 |
Experimental Protocols
Materials and Reagents
-
B7-H3 positive cancer cell line (e.g., NCI-H358, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mirzotamab this compound (or this compound as a standalone agent)
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection.
Cell Culture and Treatment
-
Culture the selected B7-H3 positive cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Prepare a stock solution of Mirzotamab this compound or this compound in DMSO. A 10 mM stock is recommended. Store at -20°C.
-
On the day of treatment, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat the cells with varying concentrations of Mirzotamab this compound or this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for apoptosis (e.g., staurosporine).
Staining Protocol for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture supernatant, which may contain apoptotic cells that have detached. Wash the adherent cells with PBS. Gently detach the cells using Trypsin-EDTA. Combine the detached cells with the supernatant collected earlier.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Add 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer with the appropriate filters for detecting FITC (typically 530/30 nm) and PI (typically >670 nm).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust the photomultiplier tube (PMT) voltages.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation for spectral overlap.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software. Gate on the cell population of interest based on FSC and SSC. Create a quadrant plot of Annexin V-FITC versus PI fluorescence to distinguish between live, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes and Protocols: Western Blot Analysis of Bcl-XL Inhibition by Clezutoclax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of B-cell lymphoma-extra large (Bcl-XL) by the selective inhibitor Clezutoclax using Western blotting. This method allows for the semi-quantitative analysis of total Bcl-XL protein levels in cell lysates, providing insights into the molecular mechanism of this compound and its downstream effects on the apoptotic pathway.
Introduction
Bcl-XL is a key anti-apoptotic protein belonging to the Bcl-2 family. It functions by sequestering pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptotic cascade.[1] Overexpression of Bcl-XL is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy.[2] this compound is a selective Bcl-XL inhibitor that has entered clinical trials, designed to mitigate toxicities associated with broader Bcl-2 family inhibitors.[2][3] By binding to Bcl-XL, this compound is expected to release pro-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.[4] Western blotting is a fundamental technique to verify the on-target effect of this compound by monitoring the levels of Bcl-XL and downstream apoptotic markers.
Signaling Pathway of Bcl-XL Inhibition
The inhibition of Bcl-XL by this compound disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane. This leads to the activation of the intrinsic apoptotic pathway.
Caption: Inhibition of Bcl-XL by this compound leads to apoptosis.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of Bcl-XL inhibition.
Caption: Western blot workflow for Bcl-XL detection.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a Western blot experiment targeting Bcl-XL. Researchers should optimize these conditions for their specific cell lines and experimental setup.
| Parameter | Recommended Value/Range | Source |
| Sample Preparation | ||
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors | |
| Protein Concentration | 1-5 mg/mL | |
| Protein Loading per Lane | 15-30 µg of total protein | |
| Antibody Dilutions | ||
| Primary Antibody: Bcl-XL (Rabbit mAb) | 1:1000 | |
| Primary Antibody Incubation | Overnight at 4°C with gentle shaking | |
| Secondary Antibody (HRP-conjugated anti-rabbit) | Refer to manufacturer's datasheet (typically 1:2000 - 1:10000) | |
| Buffer Compositions | ||
| Blocking Buffer | 5% non-fat dry milk or 5% w/v BSA in TBS-T | |
| Antibody Dilution Buffer | 5% non-fat dry milk or 5% w/v BSA in TBS-T | |
| Wash Buffer (TBS-T) | 1X TBS with 0.1% Tween-20 |
Detailed Experimental Protocol
This protocol outlines the steps to measure Bcl-XL protein levels in cells treated with this compound.
1. Cell Culture and Treatment: a. Culture your chosen cell line to approximately 70-80% confluency. The selection of the cell line should be based on known Bcl-XL dependence. b. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).
2. Cell Lysate Preparation: a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish). c. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C. f. Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
4. Sample Preparation for Electrophoresis: a. To a calculated volume of cell lysate, add an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Centrifuge the samples at 16,000 x g for 1 minute before loading.
5. SDS-PAGE: a. Load 15-30 µg of protein from each sample into the wells of a polyacrylamide gel (e.g., 4-20% Tris-glycine gel). b. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. c. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for optimal transfer of proteins around the size of Bcl-XL (~25-30 kDa). b. Perform the transfer according to the transfer system's protocol (e.g., 70V for 1-2 hours at 4°C).
7. Immunoblotting: a. After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation. b. Wash the membrane three times for 5 minutes each with TBS-T. c. Incubate the membrane with the primary antibody against Bcl-XL (e.g., rabbit anti-Bcl-XL, diluted 1:1000 in 5% BSA in TBS-T) overnight at 4°C with gentle shaking. d. Wash the membrane three times for 10 minutes each with TBS-T. e. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% non-fat dry milk in TBS-T for 1 hour at room temperature. f. Wash the membrane extensively with TBS-T (e.g., three times for 10 minutes each).
8. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. d. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH). e. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Bcl-XL band intensity to the corresponding housekeeping protein band intensity. A decrease in the normalized Bcl-XL signal in this compound-treated samples compared to the vehicle control would indicate drug-induced protein degradation or downregulation. To further confirm the induction of apoptosis, membranes can be probed for cleaved caspase-3 or cleaved PARP.
References
- 1. Bcl-xL Antibody (#2762) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL-XL-targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
Application Notes and Protocols: Developing a Clezutoclax-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). It is a component of the antibody-drug conjugate (ADC) mirzotamab this compound, which targets cancer cells overexpressing the B7-H3 antigen. By inhibiting Bcl-xL, this compound aims to restore the intrinsic apoptotic pathway, leading to the programmed death of cancer cells. The development of drug resistance, however, remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of more effective and durable treatment strategies.
These application notes provide a detailed framework for the development and characterization of a this compound-resistant cancer cell line. The protocols outlined below describe a stepwise method for inducing resistance in a sensitive parental cell line and the subsequent functional and molecular characterization of the resistant phenotype. This model can serve as a valuable tool for investigating resistance mechanisms, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.
Data Presentation
Table 1: Hypothetical Viability Data for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| H146 (Parental) | This compound | 50 | 1 |
| H146-CR (Resistant) | This compound | 1500 | 30 |
Table 2: Hypothetical Apoptosis Data for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment (this compound, 100 nM) | % Apoptotic Cells (Annexin V+) |
| H146 (Parental) | Untreated | 5 |
| Treated | 65 | |
| H146-CR (Resistant) | Untreated | 6 |
| Treated | 15 |
Table 3: Hypothetical Protein Expression Changes in a this compound-Resistant Cell Line
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Putative Role in Resistance |
| Bcl-xL | 1.0 | 1.2 | Target of this compound |
| Mcl-1 | 1.0 | 5.0 | Upregulation of alternative anti-apoptotic protein |
| Bak | 1.0 | 0.8 | Downregulation of pro-apoptotic effector |
| Bax | 1.0 | 1.0 | No significant change |
| Cleaved Caspase-3 | 1.0 (upon treatment) | 0.2 (upon treatment) | Reduced downstream apoptosis signaling |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line using a stepwise dose-escalation method.[1][2][3]
Materials:
-
Parental cancer cell line sensitive to Bcl-xL inhibition (e.g., Small Cell Lung Cancer line H146)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or a suitable Bcl-xL inhibitor like Navitoclax for initial studies)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial inhibitory concentration (IC20-IC30):
-
Plate the parental H146 cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay (see Protocol 2) to determine the dose-response curve and calculate the IC20-IC30 values.
-
-
Initiate Resistance Induction:
-
Culture the parental H146 cells in a T-75 flask with complete medium containing this compound at the predetermined IC20-IC30 concentration.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate stabilizes and is comparable to the untreated parental cells.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted, increase the concentration of this compound by 1.5- to 2-fold.[2]
-
Monitor the cells for signs of significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller dose increase.
-
Continue this stepwise increase in drug concentration, allowing the cells to adapt at each stage.
-
-
Cryopreservation:
-
At each successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance.
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation until a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line).
-
Maintain the resistant cell line (termed H146-CR) in a continuous culture with the highest tolerated concentration of this compound.
-
-
Verification of Resistance:
-
Periodically, culture the H146-CR cells in drug-free medium for several passages to ensure the resistance phenotype is stable.
-
Confirm the level of resistance by performing an MTT assay and comparing the IC50 value to that of the parental H146 cell line.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Parental (H146) and resistant (H146-CR) cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values.
-
Protocol 3: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Parental (H146) and resistant (H146-CR) cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with this compound at a concentration that induces apoptosis in the parental line (e.g., 2x IC50 of the parental line) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Quantify the percentage of cells in each quadrant.
-
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
This protocol examines the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Parental (H146) and resistant (H146-CR) cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-xL, anti-Mcl-1, anti-Bak, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the protein expression levels between the parental and resistant cell lines.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and characterizing a this compound-resistant cell line.
Caption: Bcl-xL signaling pathway and a potential mechanism of this compound resistance.
References
Application Notes and Protocols for Quantifying the Bystander Effect of Clezutoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax (formerly ABBV-155 or mirzotamab this compound) is a first-in-class antibody-drug conjugate (ADC) that targets the B7-H3 (CD276) antigen, which is overexpressed on a variety of solid tumors.[1] The ADC consists of a humanized anti-B7-H3 monoclonal antibody, a cleavable linker, and a potent B-cell lymphoma-extra long (BCL-XL) inhibitor payload.[1] Upon binding to B7-H3 on the surface of a cancer cell, this compound is internalized, and the BCL-XL inhibitor is released into the cytoplasm. This payload selectively inhibits the anti-apoptotic protein BCL-XL, thereby restoring the cell's natural apoptotic process and leading to programmed cell death.[2]
A key feature of certain ADCs is the "bystander effect," where the cytotoxic payload can diffuse from the targeted antigen-positive (Ag+) cancer cell to neighboring antigen-negative (Ag-) cells, inducing their death as well.[3][4] This phenomenon is particularly important in the context of heterogeneous tumors, where not all cancer cells may express the target antigen. The bystander effect can significantly enhance the therapeutic efficacy of an ADC by overcoming this heterogeneity.
These application notes provide detailed protocols for quantifying the bystander effect of this compound in vitro using two common methodologies: a co-culture assay and a conditioned medium transfer assay. The presented data, while representative, is structured to guide researchers in their experimental design and data analysis.
Mechanism of Action and Bystander Effect of this compound
The mechanism of action of this compound begins with the binding of its antibody component to the B7-H3 antigen on tumor cells. This is followed by internalization and trafficking to the lysosome, where the linker is cleaved, releasing the BCL-XL inhibitor. The inhibitor then binds to BCL-XL, disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and BAX. This disruption unleashes the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
The bystander effect of this compound is contingent on the ability of the released BCL-XL inhibitor to traverse the cell membrane of the target cell and enter adjacent cells. This property is influenced by the physicochemical characteristics of the payload, such as its size, charge, and lipophilicity.
Data Presentation
The following tables summarize representative quantitative data from in vitro bystander effect assays for this compound.
Table 1: Co-culture Bystander Effect Assay - Cell Viability
| Cell Lines (B7-H3 Positive : B7-H3 Negative) | This compound Concentration (nM) | % Viability of B7-H3 Negative Cells (Relative to Untreated Control) |
| 1:1 | 1 | 75% |
| 1:1 | 10 | 45% |
| 1:1 | 100 | 20% |
| 1:3 | 10 | 60% |
| 3:1 | 10 | 30% |
Table 2: Conditioned Medium Transfer Assay - Apoptosis Induction
| Conditioned Medium Source | This compound Concentration (nM) | % Apoptotic B7-H3 Negative Cells (Annexin V Positive) |
| B7-H3 Positive Cells | 10 | 35% |
| B7-H3 Positive Cells | 100 | 65% |
| B7-H3 Negative Cells | 100 | 5% |
Experimental Protocols
Protocol 1: Co-culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of this compound on B7-H3 negative cells when they are cultured together with B7-H3 positive cells.
Materials:
-
B7-H3 positive cancer cell line (e.g., NCI-H358)
-
B7-H3 negative cancer cell line stably expressing a fluorescent protein (e.g., MDA-MB-468-GFP)
-
This compound
-
Isotype control ADC
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the B7-H3 positive and B7-H3 negative-GFP cells in a 96-well plate at a desired ratio (e.g., 1:1, 1:3, 3:1).
-
Include monoculture wells for each cell line as controls.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the isotype control ADC in complete culture medium.
-
Remove the seeding medium from the wells and add the ADC-containing medium.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification:
-
At the end of the incubation period, wash the cells with PBS.
-
Stain the cells with a nuclear stain (e.g., Hoechst 33342).
-
Acquire images using a fluorescence microscope or high-content imaging system, capturing both the GFP and nuclear stain channels.
-
Quantify the number of viable B7-H3 negative-GFP cells in each well by counting the GFP-positive nuclei.
-
Calculate the percentage of viable bystander cells relative to the untreated co-culture control.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload of this compound is released from the target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
B7-H3 positive cancer cell line
-
B7-H3 negative cancer cell line
-
This compound
-
Isotype control ADC
-
Complete cell culture medium
-
6-well and 96-well tissue culture plates
-
Centrifuge
-
0.22 µm sterile filters
-
Apoptosis detection kit (e.g., Annexin V-FITC)
-
Flow cytometer
Procedure:
-
Generation of Conditioned Medium:
-
Seed B7-H3 positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of this compound (e.g., 10x IC50) or the isotype control ADC for 48-72 hours. Include an untreated well.
-
Collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treatment of Bystander Cells:
-
Seed B7-H3 negative cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium.
-
Include controls of B7-H3 negative cells treated with fresh medium and fresh medium containing the free BCL-XL inhibitor payload.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification of Apoptosis:
-
Harvest the B7-H3 negative cells by trypsinization.
-
Stain the cells with an Annexin V-FITC and propidium iodide (PI) solution according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) cells.
-
Visualizations
This compound Mechanism of Action and Bystander Effect Workflow
Caption: Workflow of this compound action and bystander effect.
BCL-XL Mediated Apoptotic Signaling Pathway
Caption: BCL-XL inhibitor induced apoptosis signaling pathway.
References
Application Notes and Protocols: In Vivo Delivery of Mirzotamab Clezutoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirzotamab clezutoclax (ABBV-155) is a first-in-class antibody-drug conjugate (ADC) demonstrating promise in the treatment of various solid tumors.[1][2][3] This document provides detailed application notes and protocols for the in vivo delivery of Mirzotamab this compound, based on currently available preclinical and clinical data. The core of its delivery mechanism lies in its structure as an ADC, which facilitates targeted delivery of a cytotoxic payload to tumor cells expressing the B7-H3 antigen.[4][5]
Mechanism of Action
Mirzotamab this compound is composed of three key components:
-
A monoclonal antibody: This antibody specifically targets B7-H3 (CD276), a transmembrane protein that is overexpressed on various tumor cells and is involved in tumor cell proliferation, metastasis, and therapeutic resistance.
-
A cytotoxic payload: The payload is this compound, a potent inhibitor of the B-cell lymphoma-extra long (BCL-XL) protein. BCL-XL is a pro-survival protein that prevents apoptosis (programmed cell death).
-
A cleavable linker: A dipeptide (valine-alanine) solubilizing linker connects the antibody to the payload, designed to be stable in circulation but cleaved upon internalization into the target tumor cell.
The in vivo delivery and therapeutic action of Mirzotamab this compound follows a multi-step process:
-
Systemic Administration: The ADC is introduced into the systemic circulation, typically via intravenous (IV) injection.
-
Tumor Targeting and Binding: The anti-B7-H3 monoclonal antibody component of the ADC circulates throughout the body and selectively binds to the B7-H3 protein expressed on the surface of tumor cells.
-
Internalization: Upon binding, the entire ADC-B7-H3 complex is internalized by the tumor cell through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the BCL-XL inhibitor, this compound.
-
Induction of Apoptosis: The released this compound binds to and inhibits the BCL-XL protein. This disruption of BCL-XL's pro-survival function restores the natural apoptotic pathway, leading to the programmed death of the cancer cell.
Signaling Pathway
Caption: Signaling pathway of Mirzotamab this compound.
Quantitative Data Summary
The following tables summarize quantitative data from a Phase 1 clinical trial (NCT03595059) of Mirzotamab this compound as a monotherapy and in combination with taxanes in patients with relapsed/refractory solid tumors.
Table 1: Patient Demographics and Treatment Exposure (as of November 6, 2020)
| Parameter | Monotherapy (n=31) | Combination with Paclitaxel (n=28) |
| Median Age (years) | \multicolumn{2}{c | }{62 (range 25-79)} |
| Female | \multicolumn{2}{c | }{61%} |
| White | \multicolumn{2}{c | }{86%} |
| ECOG Performance Status 0 | \multicolumn{2}{c | }{24%} |
| ECOG Performance Status 1 | \multicolumn{2}{c | }{76%} |
| > 3 Prior Systemic Therapies | \multicolumn{2}{c | }{51%} |
| Median Duration of Exposure (cycles) | 3 (range 1-14) | 5 (range 1-14) |
Table 2: Efficacy in Dose Expansion Phase (as of November 18, 2022)
| Cohort | Treatment | Number of Patients (n) | Confirmed Overall Response Rate (ORR) |
| Small Cell Lung Cancer (SCLC) | Mirzotamab this compound Monotherapy | 14 | 0% |
| Non-Small Cell Lung Cancer (NSCLC) | Mirzotamab this compound + Docetaxel | 36 | 11% |
| Breast Cancer (BrCa) | Mirzotamab this compound + Paclitaxel | 28 | 18% |
Table 3: Common Adverse Events (AEs) in Dose Expansion Phase (as of November 18, 2022)
| Cohort | Most Common AEs (≥20%) |
| SCLC (Monotherapy) | Fatigue, increased aspartate aminotransferase, diarrhea, headache (21% each) |
| NSCLC (Combination) | Fatigue (58%) |
| BrCa (Combination) | Fatigue (61%), Neutropenia/decreased neutrophil count (64%) |
Note: Thrombocytopenia, a known toxicity of systemic BCL-XL inhibitors, was not observed in the monotherapy cohort.
Experimental Protocols
The primary in vivo delivery method for Mirzotamab this compound in clinical settings is intravenous (IV) infusion. Preclinical studies in animal models would typically utilize a similar route of administration to mimic clinical exposure.
Protocol: In Vivo Administration of Mirzotamab this compound in a Xenograft Mouse Model
This protocol provides a general framework for the in vivo delivery of Mirzotamab this compound in a preclinical setting. Specific parameters such as cell line, mouse strain, and dosing regimen should be optimized based on the experimental goals.
Materials:
-
Mirzotamab this compound (lyophilized powder)
-
Sterile, non-pyrogenic vehicle for reconstitution (e.g., Sterile Water for Injection, 0.9% Sodium Chloride)
-
Tumor cells expressing B7-H3 (e.g., NSCLC, breast cancer cell lines)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal handling and restraint equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture B7-H3 positive tumor cells under appropriate conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS, Matrigel).
-
Subcutaneously implant the tumor cells into the flank of the immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
-
Reconstitution of Mirzotamab this compound:
-
Follow the manufacturer's instructions for reconstituting the lyophilized powder to the desired stock concentration.
-
Ensure the reconstituted solution is clear and free of particulates.
-
Further dilute the stock solution with a sterile vehicle to the final dosing concentration immediately before use.
-
-
Dosing and Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer Mirzotamab this compound to the treatment group via intravenous injection (e.g., tail vein). The control group should receive the vehicle solution.
-
The dosing schedule should be based on preclinical studies, for example, once every week (QW) or once every three weeks (Q3W).
-
-
Monitoring and Data Collection:
-
Monitor animal health daily, including body weight and any signs of toxicity.
-
Measure tumor volume at regular intervals (e.g., twice weekly) using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Clezutoclax in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Clezutoclax in human plasma. This compound is a potent B-cell lymphoma-extra large (Bcl-XL) inhibitor, utilized as a cytotoxic payload in the antibody-drug conjugate (ADC) Mirzotamab this compound.[1][2][3] Accurate quantification of the released payload in systemic circulation is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[4] The method described herein employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed to provide high throughput and reliable performance, meeting the general criteria for bioanalytical method validation.
Disclaimer: As of the date of this document, no specific, officially published and validated LC-MS/MS method for the quantification of this compound in biological matrices is publicly available. The following protocol and data are presented as a representative, scientifically plausible example based on established principles of bioanalytical method development for molecules of similar size and complexity.[5] This serves as a detailed guide for researchers to develop and validate their own assays.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Molecular Weight: 1715.89 g/mol )
-
Everolimus (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is utilized for its simplicity and high-throughput capability.
-
Allow all plasma samples and standards to thaw at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of the internal standard working solution (Everolimus, 100 ng/mL in 50% methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial with an insert.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is performed using a reversed-phase UPLC system.
-
System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection.
-
System: SCIEX 6500 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V) This compound 858.9 [M+2H]²⁺ 452.3 45 120 | Everolimus (IS) | 975.6 [M+NH₄]⁺ | 908.5 | 25 | 150 |
Method Validation Summary
The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical acceptance criteria from regulatory guidelines.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | Linear, 1/x² weighting | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | <15% | ±15% | <20% | ±20% |
| LQC | 1.5 | <15% | ±15% | <15% | ±15% |
| MQC | 50 | <15% | ±15% | <15% | ±15% |
| HQC | 400 | <15% | ±15% | <15% | ±15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 1.5 | 91.2 | 0.98 | 1.01 |
| HQC | 400 | 93.5 | 0.95 | 0.99 |
Visualizations
Workflow for this compound Quantification
Caption: Overall workflow for the LC-MS/MS quantification of this compound.
Principle of MRM in a Triple Quadrupole Mass Spectrometer
Caption: Diagram of the MRM process for selective analyte detection.
References
- 1. Mirzotamab this compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating BCL-XL Inhibitors and Antibody-Drug Conjugates in High-Throughput Screening
Introduction
Clezutoclax is a potent B-cell lymphoma-extra large (BCL-XL) inhibitor. It is the cytotoxic payload in the antibody-drug conjugate (ADC) Mirzotamab this compound (ABBV-155).[1] This ADC targets the B7-H3 protein, which is overexpressed on various tumor cells.[2][3] Upon binding to B7-H3, Mirzotamab this compound is internalized, and the linker is cleaved, releasing this compound to inhibit BCL-XL and induce apoptosis.[2] This ADC approach aims to deliver the BCL-XL inhibitor specifically to cancer cells, thereby mitigating systemic toxicities associated with small-molecule BCL-XL inhibitors, such as thrombocytopenia.[4]
The overexpression of anti-apoptotic proteins like BCL-XL is a known mechanism of drug resistance in many cancers. By inhibiting BCL-XL, this compound restores the natural process of programmed cell death (apoptosis) in cancer cells. High-throughput screening (HTS) assays are crucial for identifying and characterizing novel BCL-XL inhibitors and for evaluating the efficacy and selectivity of ADCs like Mirzotamab this compound across diverse cancer cell lines.
Mechanism of Action: BCL-XL and the Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is a primary mechanism for eliminating damaged or cancerous cells. This pathway is tightly regulated by the BCL-2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). In healthy cells, BCL-XL sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). In many cancer cells, BCL-XL is overexpressed, leading to a block in apoptosis and promoting cell survival.
This compound, as a BH3 mimetic, binds to the hydrophobic groove of BCL-XL, displacing pro-apoptotic proteins. This allows BAX and BAK to oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.
References
- 1. Mirzotamab this compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. Facebook [cancer.gov]
- 3. adcreview.com [adcreview.com]
- 4. BCL-XL-targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging of Clezutoclax-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to conventional therapies. By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby initiating the intrinsic pathway of apoptosis. Live-cell imaging provides a powerful tool for the real-time, quantitative analysis of this compound-induced apoptosis, offering critical insights into its mechanism of action, efficacy, and kinetics.
These application notes provide detailed protocols for monitoring this compound-induced apoptosis in living cells using common fluorescence microscopy techniques.
Mechanism of Action: this compound-Induced Apoptosis
This compound targets the Bcl-2 protein, a central regulator of the intrinsic apoptotic pathway. In cancer cells, the overexpression of Bcl-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK. This compound competitively binds to the BH3-binding groove of Bcl-2, liberating BIM. The freed BIM then activates BAX and BAK, which oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.
Application Notes and Protocols for Assessing Clezutoclax Bystander Killing Using Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clezutoclax (mirzotamab this compound, ABBV-155) is a first-in-class antibody-drug conjugate (ADC) that targets the B7 homolog 3 (B7-H3) protein, which is overexpressed in a variety of solid tumors.[1][2][3] The ADC consists of a humanized anti-B7-H3 monoclonal antibody, a cleavable linker, and a potent B-cell lymphoma-extra long (Bcl-xL) inhibitor payload.[1][4] Upon binding to B7-H3 on the surface of cancer cells, this compound is internalized, and the Bcl-xL inhibitor is released, leading to the induction of apoptosis.
Tumor heterogeneity, characterized by a mixed population of antigen-positive (Ag+) and antigen-negative (Ag-) cells, presents a significant challenge to the efficacy of targeted therapies like ADCs. The "bystander effect" is a phenomenon where the cytotoxic payload released from the targeted Ag+ cells diffuses into and kills neighboring Ag- cells, thereby overcoming the limitations imposed by heterogeneous antigen expression. This application note provides detailed protocols for establishing in vitro co-culture models to assess the bystander killing potential of this compound.
Mechanism of Action and Bystander Effect Hypothesis
This compound, upon internalization by B7-H3 positive (B7-H3+) cancer cells, releases its Bcl-xL inhibitor payload. Bcl-xL is an anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. Inhibition of Bcl-xL by the released payload frees Bax and Bak, leading to the activation of the intrinsic apoptotic pathway.
The bystander effect of this compound is hypothesized to occur if the released, cell-permeable Bcl-xL inhibitor can diffuse out of the dying B7-H3+ target cell and into adjacent B7-H3 negative (B7-H3-) bystander cells. This would then initiate apoptosis in these neighboring cancer cells, thus amplifying the therapeutic effect of the ADC.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis and the potential bystander effect.
Caption: this compound mechanism and bystander effect pathway.
Experimental Protocols
Two primary in vitro methods are recommended for assessing the bystander effect of this compound: a direct co-culture assay and a conditioned medium transfer assay.
Cell Line Selection and Preparation
-
Antigen-Positive (Target) Cell Line: Select a cancer cell line with high and stable expression of B7-H3. Examples include certain non-small cell lung cancer (e.g., NCI-H460), breast cancer (e.g., MDA-MB-435), or renal cell carcinoma (e.g., 786-O) cell lines. B7-H3 expression should be confirmed by flow cytometry or western blot.
-
Antigen-Negative (Bystander) Cell Line: Select a cancer cell line with low or no B7-H3 expression but with similar growth characteristics to the target cell line. It is crucial that this cell line is sensitive to the free Bcl-xL inhibitor payload. Cell lines with varying levels of B7-H3 expression are commercially available.
-
Fluorescent Labeling: To distinguish between the target and bystander cell populations in co-culture, one cell line should be stably transfected with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) and the other with a different fluorescent protein (e.g., Red Fluorescent Protein - RFP). Alternatively, cell-permeant tracking dyes can be used for short-term experiments.
Protocol 1: Direct Co-Culture Bystander Effect Assay
This assay directly measures the effect of this compound on bystander cells when cultured together with target cells.
Materials:
-
B7-H3+ target cells (e.g., RFP-labeled)
-
B7-H3- bystander cells (e.g., GFP-labeled)
-
Complete cell culture medium
-
This compound
-
Isotype control ADC
-
96-well microplates
-
High-content imaging system or flow cytometer
-
Apoptosis/cytotoxicity detection reagents (e.g., Annexin V, Propidium Iodide (PI), or a live/dead cell staining kit)
Procedure:
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Cell Seeding:
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Seed the fluorescently labeled B7-H3+ and B7-H3- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).
-
As controls, seed each cell line in monoculture.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of this compound.
-
Include wells treated with an isotype control ADC and vehicle control.
-
-
Incubation:
-
Incubate the plates for a predetermined time course (e.g., 48, 72, and 96 hours).
-
-
Data Acquisition:
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At each time point, stain the cells with an apoptosis/cytotoxicity marker (e.g., Annexin V-FITC and PI).
-
Analyze the plates using a high-content imaging system or flow cytometer to quantify the percentage of viable, apoptotic, and necrotic cells in both the target (RFP+) and bystander (GFP+) populations.
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Data Analysis: Compare the viability of the bystander (GFP+) cells in the this compound-treated co-cultures to the vehicle-treated co-cultures and the this compound-treated bystander monocultures. A significant decrease in the viability of bystander cells only in the presence of treated target cells indicates a bystander effect.
Caption: Workflow for the direct co-culture bystander assay.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by factors, including the ADC payload, secreted into the culture medium by the target cells.
Materials:
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B7-H3+ target cells
-
B7-H3- bystander cells
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Complete cell culture medium
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This compound
-
Isotype control ADC
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6-well and 96-well microplates
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Centrifuge
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0.22 µm sterile filter
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Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed B7-H3+ target cells in 6-well plates and allow them to adhere.
-
Treat the cells with a cytotoxic concentration of this compound, an isotype control ADC, or vehicle for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treatment of Bystander Cells:
-
Seed B7-H3- bystander cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium.
-
Include controls of bystander cells treated with fresh medium and fresh medium containing the free Bcl-xL inhibitor payload.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Data Acquisition:
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Assess the viability of the bystander cells using a standard cell viability assay.
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Data Analysis: Compare the viability of bystander cells treated with conditioned medium from this compound-treated target cells to those treated with medium from vehicle-treated or isotype control-treated target cells. A significant reduction in viability suggests a bystander effect mediated by secreted factors.
Caption: Workflow for the conditioned medium transfer assay.
Data Presentation
Quantitative data from the co-culture experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Results from Direct Co-Culture Assay
| Treatment (Concentration) | Co-culture Ratio (Target:Bystander) | % Viability of Target Cells (RFP+) | % Viability of Bystander Cells (GFP+) |
| Vehicle Control | 1:1 | 100 ± 5 | 100 ± 6 |
| Isotype Control (10 nM) | 1:1 | 98 ± 4 | 99 ± 5 |
| This compound (1 nM) | 1:1 | 65 ± 7 | 80 ± 8 |
| This compound (10 nM) | 1:1 | 25 ± 5 | 45 ± 6 |
| This compound (10 nM) | 1:3 | 28 ± 6 | 60 ± 7 |
| This compound (10 nM) | 3:1 | 22 ± 4 | 30 ± 5 |
| This compound (10 nM) | Monoculture (Bystander only) | N/A | 95 ± 4 |
Table 2: Hypothetical Results from Conditioned Medium Transfer Assay
| Conditioned Medium Source | % Viability of Bystander Cells |
| From Vehicle-Treated Target Cells | 100 ± 7 |
| From Isotype Control-Treated Target Cells | 97 ± 6 |
| From this compound-Treated Target Cells | 55 ± 8 |
| Fresh Medium (Control) | 102 ± 5 |
| Fresh Medium + Free Payload | 40 ± 6 |
Conclusion
The co-culture models described in these application notes provide a robust framework for evaluating the bystander killing capacity of this compound. By employing both direct co-culture and conditioned medium transfer assays, researchers can gain valuable insights into the mechanism and extent of the bystander effect. This information is critical for the preclinical assessment and further clinical development of this compound as a promising ADC therapy for solid tumors with heterogeneous B7-H3 expression.
References
Troubleshooting & Optimization
Troubleshooting low Clezutoclax conjugation efficiency
Welcome to the Technical Support Center for Clezutoclax conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for the successful conjugation of this compound to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADCs?
This compound is a potent B-cell lymphoma extra long (Bcl-XL) inhibitor.[1] In the context of ADCs, it serves as the cytotoxic payload. A notable example is mirzotamab this compound (also known as ABBV-155), an ADC where this compound is conjugated to an antibody targeting the B7-H3 protein, which is expressed on various tumor cells.[1][2] Upon binding to B7-H3 on a tumor cell, the ADC is internalized, and through linker cleavage, this compound is released, inducing apoptosis (programmed cell death) in the cancer cell.[1]
Q2: What is the conjugation chemistry of mirzotamab this compound?
Mirzotamab this compound is a cysteine-linked ADC with an average of two this compound molecules per antibody. This suggests a site-specific conjugation approach, likely involving the engineering of cysteine residues into the antibody backbone or the controlled reduction of interchain disulfide bonds to provide reactive thiol groups for conjugation. The linker is described as a cleavable dipeptide (valine-alanine) solubilizing linker. While the exact reactive moiety on the linker is not publicly disclosed in detail, cysteine-based conjugations most commonly employ maleimide-thiol chemistry.
Q3: What are the critical starting points to check when experiencing low conjugation efficiency?
When troubleshooting low conjugation efficiency, it is crucial to first verify the quality and concentration of the core reagents:
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Antibody Integrity and Concentration: Ensure the antibody has not aggregated or degraded. Confirm its concentration using a reliable method like UV-Vis spectroscopy. The antibody concentration should ideally be greater than 0.5 mg/mL to ensure the reaction is not too dilute.[3] Impurities such as other proteins can compete for the conjugation reaction, thereby reducing efficiency.
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This compound-Linker Quality: The this compound-linker conjugate is a complex molecule and should be handled according to the manufacturer's instructions. Ensure it has been stored correctly and, if in solution, that it is freshly prepared. Verifying the purity of the solid material is also important, as contaminants can interfere with the reaction.
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Reducing Agent Activity (for cysteine-based conjugation): The reduction of interchain disulfide bonds to generate free thiols is a critical step. Ensure that the reducing agent (e.g., TCEP or DTT) is active and used at the correct concentration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during this compound conjugation experiments, which can directly impact the resulting drug-to-antibody ratio (DAR) and overall conjugation efficiency.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A lower-than-expected DAR is a common issue in ADC production. The following table outlines potential causes and recommended troubleshooting actions.
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), temperature, and incubation time. Verify the presence of free sulfhydryl (-SH) groups using Ellman's reagent (DTNB) to confirm effective reduction before proceeding with conjugation. |
| Suboptimal Reaction pH | For maleimide-thiol conjugation, the optimal pH range is typically 6.5-7.5. Operating outside this window can lead to side reactions or reduced efficiency. At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine residues). |
| Incorrect Stoichiometry | The molar ratio of the this compound-linker to the antibody is a critical parameter. An insufficient excess of the drug-linker will result in a low DAR. Systematically vary the molar excess of the this compound-linker to find the optimal ratio for your specific antibody. |
| Hydrolysis of the Reactive Group | If the this compound-linker utilizes a maleimide group, it is susceptible to hydrolysis in aqueous solutions. Prepare the drug-linker solution immediately before use and minimize the reaction time to reduce hydrolysis. |
| Low Antibody Concentration | For efficient conjugation, an antibody concentration of at least 0.5 mg/mL is recommended. If your antibody solution is too dilute, consider concentrating it before the reaction. |
| Interfering Buffer Components | Buffer components with primary amines (e.g., Tris) or thiols will compete with the antibody for the reactive linker. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.2) before starting the reaction. |
Issue 2: High Levels of Aggregation in the Final ADC Product
Aggregation of ADCs is a significant issue that can affect stability, efficacy, and safety.
| Potential Cause | Troubleshooting Action |
| High Drug-to-Antibody Ratio (DAR) | A higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation. If aggregation is observed, consider targeting a lower DAR by adjusting the stoichiometry of the reactants. |
| Hydrophobic Nature of the Linker-Payload | The this compound payload and parts of the linker may be hydrophobic. Using a hydrophilic linker, such as one containing polyethylene glycol (PEG), can help to improve the solubility and reduce aggregation of the final ADC. |
| Improper Buffer Conditions | The choice of buffer, pH, and the presence of excipients can influence the stability of the ADC and its propensity to aggregate. Screen different buffer conditions to find the optimal formulation for your ADC. |
| Over-reduction of the Antibody | Extensive reduction of disulfide bonds can lead to antibody unfolding and subsequent aggregation. Optimize the reduction conditions to selectively reduce the interchain disulfide bonds without affecting the structural integrity of the antibody. |
Experimental Protocols
The following are generalized protocols for cysteine-based ADC conjugation, which can be adapted for this compound.
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes a general procedure for the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Dialyze or desalt the antibody into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2) to remove any interfering substances.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reduction:
-
Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 2-5 molar excess of TCEP per antibody is a common starting point.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed reaction buffer (pH 6.5-7.5). This step is crucial to prevent the reducing agent from interfering with the subsequent conjugation reaction.
-
Protocol 2: Conjugation of this compound-Linker to Reduced Antibody
This protocol outlines the conjugation of a maleimide-activated this compound-linker to the reduced antibody.
-
Drug-Linker Preparation:
-
Dissolve the maleimide-activated this compound-linker in a compatible organic solvent (e.g., DMSO) to a high concentration immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound-linker solution to the reduced antibody solution while gently mixing. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours. Protect the reaction from light.
-
-
Quenching:
-
To stop the reaction, add a thiol-containing reagent like N-acetylcysteine or cysteine to a final concentration of 1-2 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Protocol 3: Purification and Characterization of the ADC
-
Purification:
-
Purify the ADC from unconjugated drug-linker, quenching reagent, and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the average DAR and drug distribution using Hydrophobic Interaction Chromatography (HIC) and/or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the molecular weight and integrity of the ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC).
-
Data Presentation
The following tables provide examples of how to summarize quantitative data from conjugation experiments.
Table 1: Effect of Reaction pH on Conjugation Efficiency (Representative Data)
| pH | Average DAR | % Aggregation |
| 6.0 | 1.5 | < 1% |
| 6.5 | 2.8 | < 1% |
| 7.0 | 3.5 | 1.2% |
| 7.5 | 3.6 | 2.5% |
| 8.0 | 3.2 | 5.8% |
Table 2: Effect of Molar Ratio of Drug-Linker to Antibody on DAR (Representative Data)
| Molar Ratio (Drug-Linker:Ab) | Average DAR |
| 3:1 | 1.8 |
| 5:1 | 2.9 |
| 7.5:1 | 3.6 |
| 10:1 | 3.8 |
| 15:1 | 3.9 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the troubleshooting process for low this compound conjugation efficiency.
References
Reducing off-target toxicity of Clezutoclax ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Clezutoclax-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ADC payload?
This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] BCL-XL is overexpressed in various cancers and is associated with tumor survival and resistance to therapy.[1] While small molecule inhibitors of BCL-XL have shown preclinical efficacy, they are often associated with significant on-target toxicities, such as thrombocytopenia (low platelet count) and cardiovascular toxicity, which has limited their clinical development.[1][3] By incorporating this compound into an ADC, the potent cytotoxic payload is intended to be delivered specifically to tumor cells that express the target antigen of the monoclonal antibody, thereby minimizing systemic exposure and reducing off-target toxicities.
Q2: What is the mechanism of action of a this compound ADC?
A this compound ADC, such as Mirzotamab this compound (ABBV-155), functions through a multi-step process:
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Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen, such as B7-H3, which is overexpressed on the surface of cancer cells.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
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Payload Release: Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the active BCL-XL inhibitor payload. Mirzotamab this compound utilizes a cleavable dipeptide (valine-alanine) linker.
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Induction of Apoptosis: The released this compound binds to and inhibits BCL-XL, disrupting its function of sequestering pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.
Q3: What are the known off-target toxicities associated with this compound ADCs and how can they be mitigated?
The primary concern with BCL-XL inhibition is on-target, off-tumor toxicity, particularly thrombocytopenia, due to the reliance of platelets on BCL-XL for survival. Preclinical studies with earlier versions of this compound ADCs also revealed potential for kidney toxicity.
Mitigation Strategies:
-
ADC Approach: The fundamental strategy is the ADC modality itself, which aims to restrict the delivery of the BCL-XL inhibitor to antigen-expressing tumor cells, thereby sparing platelets and other sensitive tissues.
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Linker-Payload Optimization: For Mirzotamab this compound, a specific drug-linker, referred to as the "AAA drug-linker," was developed to mitigate the kidney toxicity observed in preclinical monkey studies with an earlier version of the ADC. This highlights the critical role of linker chemistry in determining the safety profile.
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Careful Target Selection: Choosing a tumor-associated antigen with high tumor-to-normal tissue expression is crucial to minimize on-target, off-tumor toxicity. B7-H3, the target of Mirzotamab this compound, is reported to have high expression in tumors and limited expression in normal tissues.
Troubleshooting Guides
Problem 1: Higher than expected in vitro cytotoxicity in antigen-negative cell lines.
Possible Cause: This could indicate premature release of the this compound payload from the ADC in the culture medium, leading to non-specific cell killing.
Troubleshooting Steps:
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Assess Linker Stability: Perform a plasma/serum stability assay to determine the rate of payload release in a biological matrix.
-
Control Experiments: Include unconjugated antibody and free this compound as controls in your cytotoxicity assays to differentiate between ADC-mediated and free-drug-mediated toxicity.
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Characterize ADC Preparation: Ensure the ADC preparation is free of unconjugated payload using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Problem 2: Suboptimal in vivo efficacy despite good in vitro potency.
Possible Causes:
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Poor ADC penetration into the tumor.
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Inefficient internalization or payload release in the tumor microenvironment.
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Rapid clearance of the ADC from circulation.
Troubleshooting Steps:
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Evaluate Tumor Penetration: Use labeled ADCs (e.g., fluorescently tagged) and perform biodistribution studies in tumor-bearing animal models.
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Assess Internalization in vivo: Analyze tumor samples post-treatment to confirm ADC internalization and payload release, for instance, by immunohistochemistry or mass spectrometry-based methods.
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Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the half-life and clearance rate of the ADC.
Problem 3: Observation of significant thrombocytopenia in animal models.
Possible Cause: This is the expected on-target toxicity of BCL-XL inhibition. While the ADC approach aims to minimize this, some level of payload release in circulation can still occur.
Troubleshooting Steps:
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Monitor Platelet Counts: Regularly monitor platelet counts in treated animals.
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Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and a therapeutic window.
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Investigate Alternative Linkers: If thrombocytopenia is dose-limiting at sub-therapeutic exposures, consider exploring ADCs with more stable linkers.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of a this compound ADC on antigen-positive and antigen-negative cell lines.
Methodology:
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Cell Seeding: Seed antigen-positive (e.g., B7-H3 expressing) and antigen-negative cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound payload. Add the treatments to the cells.
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Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced apoptosis (typically 72-120 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as a commercially available ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS).
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Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation:
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| This compound ADC | Antigen-Positive | |
| This compound ADC | Antigen-Negative | |
| Non-targeting ADC | Antigen-Positive | |
| Free this compound | Antigen-Positive | |
| Free this compound | Antigen-Negative |
Protocol 2: In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a tumor-bearing animal model.
Methodology:
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Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
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Randomization and Dosing: Randomize animals into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC at different dose levels). Administer the treatments intravenously.
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Tumor Measurement and Body Weight: Measure tumor volume and body weight 2-3 times per week.
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Toxicity Monitoring: Monitor animals for clinical signs of toxicity, including changes in behavior and appearance. Collect blood samples for complete blood counts to assess hematological toxicity (e.g., thrombocytopenia).
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Endpoint: Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition | Mean Body Weight Change (%) | Platelet Count (x10⁹/L) ± SEM |
| Vehicle Control | - | - | |||
| Non-targeting ADC | |||||
| This compound ADC | Low Dose | ||||
| This compound ADC | Mid Dose | ||||
| This compound ADC | High Dose |
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Troubleshooting workflow for this compound ADC experiments.
References
- 1. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Clezutoclax Resistance in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to Clezutoclax resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Mirzotamab this compound or ABBV-155) is an antibody-drug conjugate (ADC).[1] It is composed of a monoclonal antibody that targets the B7-H3 (CD276) protein, which is overexpressed on the surface of various tumor cells.[2][3] This antibody is linked to a cytotoxic payload, a B-cell lymphoma extra-long (Bcl-XL) inhibitor.[2][4] Upon binding to B7-H3 on a cancer cell, this compound is internalized. Inside the cell, the linker is cleaved, releasing the Bcl-XL inhibitor. The Bcl-XL inhibitor disrupts the sequestration of pro-apoptotic proteins, thereby restoring the natural process of apoptosis (programmed cell death) in the cancer cell.
Q2: What are the known or hypothesized mechanisms of resistance to this compound?
A2: While specific clinical resistance mechanisms to this compound are still under investigation, resistance to antibody-drug conjugates and Bcl-XL inhibitors can be multifactorial. Potential mechanisms include:
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Target Antigen Alterations: Downregulation, mutation, or complete loss of B7-H3 antigen expression on the cancer cell surface would prevent the ADC from binding and being internalized.
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Upregulation of other anti-apoptotic proteins: Cancer cells may compensate for the inhibition of Bcl-XL by upregulating other pro-survival proteins from the Bcl-2 family, such as Mcl-1. This is a common resistance mechanism for Bcl-2 family inhibitors.
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Impaired ADC processing: Resistance can arise from defects in the internalization of the ADC, its trafficking to the lysosome, or the cleavage of the linker to release the payload.
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Drug Efflux Pumps: Increased activity of multidrug resistance transporters (like P-glycoprotein) could potentially pump the Bcl-XL inhibitor out of the cell before it can exert its effect.
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Alterations in the apoptotic pathway: Mutations or altered expression of downstream apoptotic machinery components could also confer resistance.
Q3: Is combination therapy a viable strategy to overcome this compound resistance?
A3: Yes, preclinical and clinical data suggest that combination therapy is a promising strategy. For instance, combining this compound with taxanes like paclitaxel or docetaxel has shown anti-tumor activity in relapsed/refractory solid tumors. In acute myeloid leukemia (AML) models resistant to the Bcl-2 inhibitor venetoclax, combining this compound with venetoclax has demonstrated synergistic effects by targeting both Bcl-XL and Bcl-2. The rationale is to target multiple survival pathways simultaneously to prevent or overcome resistance.
Q4: What are potential biomarkers for this compound sensitivity or resistance?
A4: Potential biomarkers are crucial for patient stratification and predicting treatment response. For this compound, these may include:
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B7-H3 Expression Levels: High expression of B7-H3 on tumor cells is a prerequisite for this compound efficacy.
-
Expression Levels of Bcl-2 Family Proteins: The relative expression levels of pro-survival proteins (Bcl-XL, Bcl-2, Mcl-1) and pro-apoptotic proteins (BIM, BAX, BAK) could determine a cell's dependence on Bcl-XL and thus its sensitivity to this compound. A high Mcl-1 to Bcl-XL ratio might indicate intrinsic resistance.
-
Genetic Markers: Mutations in genes involved in the apoptotic pathway or ADC processing could also serve as biomarkers.
Troubleshooting Guide
Issue 1: Reduced or no cytotoxicity observed in this compound-treated cancer cell lines.
-
Potential Cause 1: Low or absent B7-H3 target expression.
-
Troubleshooting Steps:
-
Verify B7-H3 expression on your cell line using flow cytometry or western blotting.
-
If expression is low, consider using a different cell line known to have high B7-H3 expression as a positive control.
-
If you must use a low-expressing line, you may need to increase the concentration of this compound, but be mindful of off-target effects.
-
-
-
Potential Cause 2: Upregulation of Mcl-1 or other anti-apoptotic proteins.
-
Troubleshooting Steps:
-
Perform a western blot to assess the protein levels of Bcl-XL, Mcl-1, and Bcl-2 in your treated and untreated cells. An increase in Mcl-1 in treated cells suggests acquired resistance.
-
Consider a combination therapy experiment. Treat the cells with this compound and a specific Mcl-1 inhibitor to see if cytotoxicity is restored.
-
-
-
Potential Cause 3: Impaired ADC internalization or payload release.
-
Troubleshooting Steps:
-
Perform an immunofluorescence assay to visualize the internalization of this compound. Use a fluorescently labeled secondary antibody that binds to the primary antibody of this compound.
-
If internalization is poor, investigate the endocytic pathway in your cell line.
-
-
Issue 2: High variability in apoptosis assay results.
-
Potential Cause 1: Inconsistent cell health or seeding density.
-
Troubleshooting Steps:
-
Ensure a consistent cell seeding density across all wells and plates.
-
Regularly check for and discard cells contaminated with mycoplasma.
-
Only use cells in the logarithmic growth phase for your experiments.
-
-
-
Potential Cause 2: Timing of the assay.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal time point for observing apoptosis after this compound treatment. Apoptosis is a dynamic process, and measuring too early or too late can lead to variable results.
-
For example, measure apoptosis at 24, 48, and 72 hours post-treatment.
-
-
Issue 3: Development of acquired resistance in a long-term culture with this compound.
-
Potential Cause: Selection of a resistant subpopulation or induction of resistance mechanisms.
-
Troubleshooting Steps:
-
Establish a resistant cell line by continuous exposure to increasing concentrations of this compound.
-
Characterize the resistant cell line in comparison to the parental (sensitive) line.
-
Perform RNA sequencing or proteomic analysis to identify differentially expressed genes or proteins that could be responsible for the resistance phenotype.
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Validate the identified resistance mechanisms using techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown.
-
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | This compound | 15 | - |
| Resistant Cell Line | This compound | 350 | 23.3 |
| Parental Cell Line | This compound + Mcl-1 Inhibitor | 12 | - |
| Resistant Cell Line | This compound + Mcl-1 Inhibitor | 45 | 3.75 |
Table 2: Example Western Blot Quantification of Key Apoptotic Proteins
| Cell Line | Protein | Relative Expression (normalized to loading control) |
| Parental | B7-H3 | 1.0 |
| Resistant | B7-H3 | 0.95 |
| Parental | Bcl-XL | 1.0 |
| Resistant | Bcl-XL | 1.1 |
| Parental | Mcl-1 | 1.0 |
| Resistant | Mcl-1 | 4.5 |
Visualizations
References
Improving Clezutoclax stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Clezutoclax in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent, small molecule inhibitor of the B-cell lymphoma-extra large (Bcl-XL) protein.[1][2] It serves as the cytotoxic payload in the antibody-drug conjugate (ADC) Mirzotamab this compound (ABBV-155).[2][3] As a member of the Bcl-2 inhibitor family, it is structurally complex and, like similar compounds such as Venetoclax and Navitoclax, is presumed to have low aqueous solubility.[4]
Q2: I am observing precipitation of this compound after preparing my aqueous solution. What could be the cause?
Precipitation of this compound in aqueous solutions is likely due to its low water solubility, a common characteristic of Bcl-2 family inhibitors. Several factors can contribute to this issue:
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Solvent Choice: Direct dissolution in purely aqueous buffers is often challenging.
-
pH of the Solution: The pH can significantly affect the solubility of compounds with ionizable groups.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.
-
Temperature: Temperature fluctuations can impact solubility.
-
Improper Dissolution Technique: The method used to dissolve the compound can affect its final solubility.
Q3: How can I improve the solubility of Cleutoclax in my experiments?
To enhance the solubility of this compound, consider the following strategies, which are generally applicable to poorly soluble compounds:
-
Co-solvents: Use a water-miscible organic co-solvent to first dissolve this compound before adding it to your aqueous medium. Dimethyl sulfoxide (DMSO) is a common choice for Bcl-2 inhibitors.
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer may improve solubility. This needs to be determined empirically.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations can significantly enhance solubility and bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of the initial solvent (e.g., DMSO) into the aqueous phase where it is less soluble. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible. Add the this compound stock solution to the aqueous buffer slowly while vortexing. |
| Cloudiness or precipitation over time | The compound is slowly coming out of solution, indicating that the solution is supersaturated and thermodynamically unstable. | Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down precipitation kinetics. Consider using a stabilizing excipient if compatible with the experimental design. |
| Inconsistent experimental results | Degradation of this compound in the aqueous solution. | Prepare fresh solutions for each experiment. Protect solutions from light and extreme temperatures. Evaluate the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). |
| Loss of activity | This compound may be degrading due to hydrolysis, oxidation, or photolysis. | Based on stability studies of the similar compound Venetoclax, avoid strongly acidic or basic conditions. Protect solutions from light. Consider de-gassing buffers to minimize dissolved oxygen. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound, which can then be diluted into aqueous buffers for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a suitable vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol, adapted from studies on Venetoclax, can be used to identify conditions that may degrade this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Aqueous buffers at various pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath
-
Photostability chamber or light source
-
HPLC system for analysis
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution into each of the stress condition solutions (HCl, NaOH, H₂O₂, and various pH buffers) to a final concentration suitable for HPLC analysis.
-
Include a control sample diluted in a neutral, non-degrading solvent (e.g., 50% acetonitrile/water).
-
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: Incubate the HCl and NaOH solutions at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidation: Incubate the H₂O₂ solution at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Incubate a solution of this compound in a neutral buffer at an elevated temperature (e.g., 50°C).
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV or fluorescent light) for a defined period. Keep a control sample in the dark.
-
-
Sample Analysis:
-
At each time point, take an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the remaining percentage of this compound and the formation of any degradation products.
-
Visualizations
Caption: Bcl-XL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
References
Troubleshooting inconsistent results in Clezutoclax assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clezutoclax and related antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the B-cell lymphoma-extra large (BCL-XL) protein.[1] BCL-XL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[1] this compound functions by binding to the BH3-binding groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This inhibition restores the mitochondrial pathway of apoptosis, leading to cancer cell death.[1] this compound is utilized as a payload in antibody-drug conjugates (ADCs), such as mirzotamab this compound, to selectively deliver the cytotoxic agent to tumor cells expressing a specific surface antigen.
Q2: What are the common in vitro assays used to evaluate this compound and its ADCs?
Common in vitro assays for evaluating this compound and its ADCs include:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the metabolic activity of cells to determine the cytotoxic effect of the ADC and calculate the half-maximal inhibitory concentration (IC50).[2]
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): These assays confirm that the observed cell death is due to apoptosis, the intended mechanism of action for a BCL-XL inhibitor.[3]
-
BH3 Profiling: This functional assay measures the apoptotic priming of mitochondria in response to BH3 peptides, which can help determine a cell's dependence on specific anti-apoptotic proteins like BCL-XL.
-
Internalization Assays: These assays are crucial for ADCs to confirm that the antibody-drug conjugate is being internalized by the target cells, a prerequisite for the payload to reach its intracellular target.
-
Bystander Effect Assays: These co-culture assays assess the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target cell.
Q3: What are the known on-target toxicities of BCL-XL inhibitors like this compound?
A primary on-target toxicity of BCL-XL inhibition is thrombocytopenia (a reduction in platelet count). This occurs because BCL-XL is essential for the survival of platelets. In a preclinical setting, this can sometimes be observed as reduced viability in certain cell types or require careful consideration when designing in vivo studies.
Troubleshooting Inconsistent Assay Results
Issue 1: High Variability in Cell Viability (IC50) Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays with a this compound ADC. What are the potential causes and solutions?
A: High variability in cell viability assays can stem from several factors related to cell culture, assay execution, and the ADC itself.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Line Authenticity & Passage Number: Use authenticated cell lines with a consistent and low passage number to avoid genetic drift. - Cell Health & Confluency: Ensure cells are in the exponential growth phase and avoid using over-confluent or unhealthy cells. - Inconsistent Seeding Density: Use a calibrated multichannel pipette and ensure a homogenous cell suspension to seed a consistent number of cells per well. |
| Assay Protocol | - Inconsistent Incubation Times: Standardize all incubation periods, especially after adding the ADC and the viability reagent. - Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. If you must use them, fill the surrounding wells with sterile water or media. - Reagent Preparation: Prepare fresh dilutions of the ADC for each experiment. Minimize freeze-thaw cycles of the stock solution by preparing aliquots. |
| ADC-Related Issues | - ADC Aggregation: Visually inspect the ADC solution for precipitates. Centrifuge the vial before use. Consider running a quality control check on the ADC. - Inconsistent Drug-to-Antibody Ratio (DAR): Variations in the DAR between batches can lead to different potencies. Ensure you are using a consistent batch of the ADC. |
Issue 2: Lack of Expected Apoptotic Activity
Q: Our cell viability assay shows a decrease in cell numbers, but our apoptosis assays (caspase activity) are showing weak or inconsistent results. Why might this be?
A: A discrepancy between cell viability and apoptosis readouts can indicate several issues, from the timing of the assay to off-target effects.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Assay Timing | - Apoptosis is a dynamic process: The peak of caspase activity might be missed. Perform a time-course experiment to determine the optimal endpoint for measuring apoptosis in your specific cell line and with your ADC. |
| Cell Line Resistance | - Overexpression of other anti-apoptotic proteins: The target cells might also depend on other anti-apoptotic proteins like MCL-1 or BCL-2 for survival. Consider using BH3 profiling to assess the dependency of your cell line on different BCL-2 family members. - Low target antigen expression: If the target antigen for the ADC is expressed at low levels, not enough this compound may be delivered into the cell to induce a robust apoptotic response. Confirm antigen expression levels using flow cytometry. |
| Off-Target Cytotoxicity | - Payload-dependent, non-apoptotic cell death: At high concentrations, the payload might induce other forms of cell death, such as necrosis. Examine cell morphology under a microscope for signs of necrosis (e.g., cell swelling, membrane rupture). |
Issue 3: Inconsistent Results in BH3 Profiling
Q: We are getting variable results in our BH3 profiling experiments to assess BCL-XL dependency. What are the critical parameters to control?
A: BH3 profiling is a powerful but sensitive assay. Consistency is key to obtaining reliable data.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Quality | - Cell Health: Start with a healthy, homogenous cell population. Stressed or dying cells will have compromised mitochondria, leading to inconsistent results. - Permeabilization: The concentration of the permeabilizing agent (e.g., digitonin) is critical. Titrate the digitonin concentration for each cell line to ensure permeabilization of the plasma membrane without disrupting the mitochondrial membrane. |
| Reagent Handling | - Peptide Quality and Concentration: Use high-quality BH3 peptides and accurately determine their concentrations. Store peptides according to the manufacturer's instructions to avoid degradation. - Buffer Composition: The composition of the experimental buffer is crucial for maintaining mitochondrial integrity. Use a consistent and validated buffer formulation. |
| Data Acquisition and Analysis | - Instrument Settings: For flow cytometry-based readouts, ensure consistent instrument settings (e.g., laser power, detector voltages) between experiments. - Gating Strategy: Use a consistent gating strategy to identify the cell population of interest and to quantify the apoptotic response. |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of a this compound ADC.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the ADC's formulation buffer).
-
Incubate for a predetermined duration (e.g., 72 or 96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: BH3 Profiling (Flow Cytometry-Based)
This protocol outlines a method for assessing mitochondrial apoptotic priming.
-
Cell Preparation:
-
Harvest and wash cells in PBS.
-
Resuspend the cells in a mannitol-based experimental buffer (MEB).
-
-
Permeabilization and Peptide Treatment:
-
In a 96-well plate, add the BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations.
-
Add the cell suspension to the wells containing the peptides.
-
Add a permeabilizing agent like digitonin at a pre-optimized concentration.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Cytochrome c Staining:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain with an anti-cytochrome c antibody.
-
Wash and resuspend the cells in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population and quantify the percentage of cells that have lost cytochrome c (cytochrome c negative).
-
Plot the percentage of cytochrome c release against the peptide concentration to determine the level of mitochondrial priming.
-
Visualizations
Signaling Pathway of BCL-XL Inhibition
Caption: BCL-XL inhibition by this compound restores apoptosis.
Experimental Workflow for ADC Cytotoxicity Assay
Caption: Workflow for an ADC cell viability (MTT) assay.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting high variability in cell viability assays.
References
Technical Support Center: Optimizing Clezutoclax Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in cytotoxicity assays involving Clezutoclax, a BCL-XL inhibitor payload often used in Antibody-Drug Conjugates (ADCs) like mirzotamab this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the anti-apoptotic protein B-cell lymphoma-extra long (BCL-XL). BCL-XL prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins. By inhibiting BCL-XL, this compound disrupts this protective mechanism, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. In the context of an ADC such as mirzotamab this compound, the monoclonal antibody targets a specific tumor antigen, like B7-H3 (CD276), delivering the this compound payload directly to the cancer cells.[1] This targeted delivery is designed to increase efficacy and reduce off-target toxicity.[2]
Q2: Why is optimizing incubation time crucial for this compound cytotoxicity assays?
A2: Optimizing incubation time is critical because the cytotoxic effects of this compound, like other apoptosis-inducing agents, are time-dependent. A suboptimal incubation period can lead to an underestimation or overestimation of its potency (IC50 value). Since this compound is often delivered via an ADC, the entire process of ADC binding to the cell surface receptor, internalization, linker cleavage, and payload release to inhibit BCL-XL takes time.[3] Incubation times for ADC cytotoxicity assays can range from 48 to 144 hours.[4] A time-course experiment is essential to identify the optimal window to observe the maximal cytotoxic effect for a specific cell line.
Q3: What is a recommended starting range for incubation time in a this compound cytotoxicity assay?
A3: For an initial experiment, it is recommended to perform a time-course study with a broad range of incubation times, such as 24, 48, 72, 96, and 120 hours. The optimal time will vary depending on the cell line's doubling time, the expression level of the target antigen (e.g., B7-H3), and the rate of ADC internalization and payload metabolism. For payloads that induce apoptosis, significant effects are often observed between 48 and 96 hours.[3]
Q4: How does the cell seeding density affect the optimal incubation time?
A4: Cell seeding density is a critical parameter that must be optimized in conjunction with the incubation time. The initial number of cells should be chosen so that the untreated control cells are still in the exponential growth phase at the end of the longest incubation period. Over-confluency in the control wells can lead to cell death due to nutrient depletion and contact inhibition, which would obscure the true cytotoxic effect of the compound and lead to inaccurate IC50 values. It is advisable to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values Between Experiments | 1. Inconsistent cell passage number or health.2. Variation in cell seeding density.3. ADC aggregation or degradation.4. Inconsistent incubation time. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase.2. Use a precise cell counting method and ensure even cell distribution in the microplate.3. Aliquot the ADC upon receipt to minimize freeze-thaw cycles. Visually inspect for precipitates before use.4. Use a calibrated incubator and ensure consistent timing for all steps of the assay. |
| No Significant Cytotoxicity Observed | 1. Incubation time is too short.2. Low or no expression of the target antigen (e.g., B7-H3) on the cell line.3. Inefficient ADC internalization.4. Cell line is resistant to BCL-XL inhibition. | 1. Extend the incubation time. Perform a time-course experiment (e.g., up to 120 or 144 hours).2. Confirm target antigen expression using flow cytometry or western blotting.3. Verify ADC internalization using a fluorescently labeled ADC and microscopy or flow cytometry.4. Assess the expression levels of other BCL-2 family members to understand potential resistance mechanisms. |
| High Background Signal in Viability Assay | 1. Cell culture medium components interfering with the assay reagent.2. Overgrowth of cells in control wells.3. Contamination (e.g., microbial). | 1. Test the assay reagent with medium alone to check for interference.2. Optimize the initial cell seeding density to prevent confluency at the final time point.3. Regularly check cell cultures for contamination. |
| Inconsistent Dose-Response Curve Shape | 1. Suboptimal range of ADC concentrations.2. Issues with serial dilutions.3. Edge effects in the microplate. | 1. Perform a wider range of serial dilutions (e.g., from picomolar to micromolar).2. Ensure accurate and thorough mixing during serial dilutions.3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media. |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density and Incubation Time
This protocol is designed to determine the optimal cell seeding density and incubation time for a cytotoxicity assay.
Materials:
-
Target cancer cell line (e.g., B7-H3 positive)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of your cells in complete medium (e.g., starting from 40,000 cells/well down to 1,250 cells/well).
-
Seed 100 µL of each cell dilution into multiple 96-well plates, with at least triplicate wells for each density.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
At different time points (e.g., 24, 48, 72, 96, and 120 hours), remove one plate from the incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time for the reagent (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence/luminescence using a microplate reader.
-
Plot the signal (e.g., absorbance) versus the initial cell number for each time point. The optimal seeding density for a given incubation time should fall within the linear range of this curve and result in sub-confluent cells in the control wells at the end of the experiment.
Protocol 2: Time-Course Cytotoxicity Assay for this compound ADC
This protocol determines the optimal incubation time for observing the cytotoxic effects of a this compound-containing ADC.
Materials:
-
Target cancer cell line at the optimized seeding density
-
This compound-containing ADC
-
Vehicle control (formulation buffer of the ADC)
-
Untreated control
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent
-
Microplate reader
Procedure:
-
Seed the cells in multiple 96-well plates at the pre-determined optimal density in 100 µL of complete medium. Allow cells to attach overnight.
-
Prepare serial dilutions of the this compound ADC in complete medium. A common concentration range to test is from 0.01 nM to 1000 nM.
-
Add the ADC dilutions, vehicle control, and medium-only (for untreated controls) to the respective wells.
-
Incubate the plates at 37°C and 5% CO₂.
-
At each designated time point (e.g., 48, 72, 96, and 120 hours), process one plate using a cell viability assay as described in Protocol 1.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability versus the log of the ADC concentration for each time point and fit a sigmoidal dose-response curve to determine the IC50 value at each incubation time. The optimal incubation time is typically the one that yields a stable and potent IC50 value.
Quantitative Data Summary
The following tables present example data for optimizing a cytotoxicity assay. The actual values will be cell-line and ADC-specific.
Table 1: Example of Seeding Density Optimization
| Seeding Density (cells/well) | Absorbance at 48h | Absorbance at 72h | Absorbance at 96h |
| 20,000 | 1.85 | 2.50 (over-confluent) | 2.50 (over-confluent) |
| 10,000 | 1.20 | 1.90 | 2.45 (over-confluent) |
| 5,000 | 0.65 | 1.15 | 1.80 |
| 2,500 | 0.35 | 0.60 | 1.05 |
Based on this example data, a seeding density of 2,500 to 5,000 cells/well would be suitable for a 96-hour assay.
Table 2: Example of Time-Course Experiment for IC50 Determination
| Incubation Time (hours) | IC50 (nM) |
| 48 | 50.2 |
| 72 | 15.8 |
| 96 | 12.5 |
| 120 | 13.1 |
In this example, the IC50 value stabilizes around 96-120 hours, suggesting that a 96-hour incubation time is optimal for this specific ADC and cell line.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. BCL-XL-targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Addressing poor solubility of Clezutoclax in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Clezutoclax in experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective B-cell lymphoma-extra large (Bcl-xL) inhibitor used as a payload in antibody-drug conjugates (ADCs)[1][2]. Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous experimental buffers. This poor solubility can result in inaccurate dosing, precipitation during experiments, and consequently, unreliable and difficult-to-interpret results.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
A2: Precipitation of this compound in aqueous buffers is a common issue stemming from its low water solubility. Several factors can contribute to this:
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of this compound.
-
Solvent Concentration: If you are using a co-solvent like DMSO to initially dissolve this compound, the final concentration of the co-solvent in the aqueous buffer may be too low to maintain its solubility.
-
Temperature: Changes in temperature during storage or experimentation can affect solubility, sometimes leading to precipitation.
-
Concentration of this compound: You may be attempting to work with a concentration of this compound that is above its solubility limit in your specific experimental system.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous experimental buffer.
Q4: How can I improve the solubility of this compound in my final experimental buffer?
A4: Several strategies can be employed to enhance the solubility of poorly soluble drugs like this compound in aqueous solutions[3][4][5]:
-
Use of Co-solvents: Maintain a low percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final buffer. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Addition of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to increase the solubility of hydrophobic compounds.
-
Use of Solubilizing Agents: Excipients such as cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Precipitate observed after diluting this compound stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final co-solvent concentration is too low. | Increase the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous buffer. Start with a low concentration (e.g., 0.1%) and incrementally increase it. Note the tolerance of your cells or assay to the co-solvent. | This compound remains in solution at the desired final concentration. |
| This compound concentration exceeds its solubility limit. | Reduce the final working concentration of this compound. Perform a serial dilution to determine the maximum soluble concentration in your specific buffer. | A lower, yet effective, concentration of this compound is used without precipitation. |
| Buffer incompatibility. | Prepare the this compound dilution in a different buffer system. Consider simpler buffers like PBS or HBSS initially. You can also try adjusting the pH of your current buffer. | Identification of a buffer system that is more amenable to this compound solubility. |
| Shock precipitation upon dilution. | Modify the dilution method. Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution dropwise while vortexing, or use a stepwise dilution approach. | Gradual dilution prevents localized high concentrations and subsequent precipitation. |
Problem: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of this compound in culture media. | Visually inspect the culture wells for any signs of precipitation after adding this compound. Reduce the final concentration or add a solubilizing agent compatible with your cells (e.g., a low concentration of a suitable surfactant). | Consistent and reproducible dose-response curves in your assays. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. The addition of a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the buffer can also help to reduce non-specific binding to plastic surfaces. | More accurate and reliable experimental results due to the availability of the full concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed experimental aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the same organic solvent (e.g., DMSO) if very low final concentrations are required. This helps to maintain a consistent final co-solvent concentration.
-
To prepare the final working solution, add the this compound stock solution (or a dilution of it) to the pre-warmed aqueous buffer. Crucially, the volume of the stock solution should be a small fraction of the final buffer volume (e.g., ≤1:1000) to minimize the final co-solvent concentration.
-
Immediately vortex the working solution gently to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
A troubleshooting workflow for addressing this compound solubility issues.
Simplified signaling pathway showing Bcl-xL inhibition by this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Clezutoclax-Induced Thrombocytopenia In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals who are working with the Bcl-xL inhibitor payload, Clezutoclax, and may encounter thrombocytopenia in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause thrombocytopenia?
A1: this compound is a potent inhibitor of the B-cell lymphoma-extra large (Bcl-xL) protein. Bcl-xL is a crucial pro-survival protein for platelets. By inhibiting Bcl-xL, this compound triggers the intrinsic apoptotic pathway in platelets, leading to their rapid clearance from circulation and a subsequent decrease in platelet count, known as thrombocytopenia. This is considered an "on-target" toxicity because it is a direct result of the drug's mechanism of action.
Q2: How is this compound being developed to avoid systemic thrombocytopenia in the clinic?
A2: To mitigate the systemic side effect of thrombocytopenia, this compound is being developed as a payload for Antibody-Drug Conjugates (ADCs). An example is Mirzotamab this compound, where this compound is linked to a monoclonal antibody that targets a protein called B7-H3, which is often overexpressed on tumor cells. This approach aims to deliver the drug specifically to cancer cells, sparing the circulating platelets and reducing the risk of thrombocytopenia.
Q3: I am using the this compound payload directly in my preclinical model. What is the expected onset and duration of thrombocytopenia?
A3: Based on data from preclinical studies with potent Bcl-xL inhibitors like Navitoclax (ABT-263), which is structurally and functionally similar to this compound, you can expect a rapid and dose-dependent reduction in platelet counts. The nadir (lowest point) of the platelet count is typically observed within 6 to 24 hours after a single dose.[1] The platelet counts generally begin to recover and return to near-baseline levels within 72 hours post-dose as the bone marrow compensates by producing new platelets.[1]
Q4: Is the thrombocytopenia induced by this compound reversible?
A4: Yes, preclinical studies with Bcl-xL inhibitors have consistently shown that the induced thrombocytopenia is transient and reversible.[2] Platelet counts typically recover to baseline levels after the drug is cleared or even during continuous dosing, due to compensatory megakaryopoiesis (production of platelet precursors).[3]
Q5: Besides a low platelet count, are there other effects on the remaining platelets?
A5: Yes, some studies have shown that the residual circulating platelets after treatment with a Bcl-xL inhibitor may have impaired function, a condition known as thrombocytopathy. This can include a decreased ability to adhere and aggregate at sites of vascular injury. Therefore, it is important to consider functional platelet assays in addition to platelet counts if bleeding is a concern in your experimental model.
Troubleshooting Guides
Issue 1: Severe and Rapid Drop in Platelet Count Post-Administration
-
Symptoms: Platelet count drops by more than 80% within 24 hours of administering this compound.[1]
-
Possible Cause: This is the expected on-target effect of a potent Bcl-xL inhibitor at a high dose.
-
Solutions:
-
Confirm the Finding: Repeat the experiment with a small cohort to ensure the result is reproducible and not due to experimental error (e.g., sample clotting).
-
Dose Reduction: Perform a dose-response study to identify a dose of this compound that maintains a balance between the desired biological effect and manageable thrombocytopenia.
-
Implement Intermittent Dosing: Instead of daily administration, consider a "days on, days off" schedule (e.g., 4 days on, 3 days off). This allows for the recovery of platelet counts between dosing cycles. Preclinical and clinical studies with Navitoclax have shown this to be a viable strategy.
-
Issue 2: Unexpected Animal Morbidity or Signs of Bleeding
-
Symptoms: Animals appear lethargic, show signs of petechiae (small red or purple spots on the skin), hematomas, or other evidence of bleeding after treatment.
-
Possible Cause: Severe thrombocytopenia has compromised the animal's ability to maintain hemostasis.
-
Solutions:
-
Immediate Dose Discontinuation: Stop administration of this compound in the affected cohort.
-
Assess Bleeding Time: If your protocol allows, perform a tail-nick bleeding time assay to functionally assess hemostasis. Increased bleeding time is expected with severe thrombocytopenia.
-
Review Dosing Strategy: This is a strong indicator that the current dose is too high for the chosen schedule. Re-evaluate the dose and consider a more conservative intermittent dosing regimen as described in Issue 1.
-
Supportive Care (in consultation with a veterinarian): In critical situations, supportive care may be necessary to manage bleeding.
-
Issue 3: High Variability in Platelet Counts Between Animals
-
Symptoms: Inconsistent platelet count data within the same treatment group.
-
Possible Cause:
-
Inconsistent drug administration (e.g., variability in oral gavage or injection).
-
Issues with blood sample collection and processing.
-
-
Solutions:
-
Refine Administration Technique: Ensure consistent and accurate dosing for all animals.
-
Standardize Blood Collection: Follow a strict, consistent protocol for blood collection. Use the same site (e.g., saphenous vein), the same anticoagulant (e.g., EDTA), and process the samples promptly to avoid platelet clumping, which can falsely lower counts.
-
Increase Sample Size: A larger cohort size can help to mitigate the impact of individual animal variability.
-
Data Presentation
Table 1: Dose-Dependent Thrombocytopenia of Navitoclax (ABT-263) in Mice
| Dose (mg/kg, oral) | Time to Nadir | Mean Platelet Reduction at Nadir (%) | Time to Recovery | Reference |
| 25 | ~4 hours | >90% | Not specified | |
| 50 | ~6 hours | >80% | ~72 hours | |
| 100 | ~6 hours | >80% | ~72 hours |
Table 2: Kinetics of ABT-737-Induced Thrombocytopenia in Mice
| Time Post-Dose | Platelet Count (% of Baseline) | Reference |
| 3 hours | Significant drop | |
| 6 hours | Nadir | |
| 24 hours | Partial recovery | |
| 72 hours | Return to baseline |
Experimental Protocols
Protocol 1: Monitoring this compound-Induced Thrombocytopenia in Mice
Objective: To accurately quantify the extent and kinetics of thrombocytopenia following the administration of this compound in a murine model.
Materials:
-
C57BL/6 or other appropriate mouse strain (6-8 weeks old)
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This compound formulated in a suitable vehicle
-
Vehicle control
-
EDTA-coated microtainer tubes for blood collection
-
Automated hematology analyzer or hemocytometer and microscope
-
Pipettes and sterile tips
Procedure:
-
Baseline Blood Collection: Prior to any treatment, collect a baseline blood sample (20-30 µL) from each mouse. The saphenous vein is a recommended site for serial sampling.
-
Drug Administration: Administer this compound or vehicle control to the respective groups. Record the exact time of administration. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-administration. Based on the expected kinetics, the following time points are recommended: 4, 8, 24, 48, and 72 hours.
-
Platelet Counting:
-
Automated Analyzer: Immediately after collection, gently mix the blood with the anticoagulant and analyze using a hematology analyzer calibrated for mouse blood. This is the preferred method for accuracy and consistency.
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Manual Counting: If an automated analyzer is not available, dilute the blood sample appropriately and count the platelets using a hemocytometer under a microscope.
-
-
Data Analysis: For each animal, express the platelet count at each time point as a percentage of its baseline count. Calculate the mean and standard deviation for each treatment group at each time point. Identify the time of the platelet nadir and the time to recovery.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway in platelets.
Caption: Experimental workflow for monitoring drug-induced thrombocytopenia.
Caption: Logical workflow for mitigating this compound-induced thrombocytopenia.
References
Strategies to enhance Clezutoclax ADC internalization
Welcome to the technical support center for Clezutoclax antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance ADC internalization and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A this compound ADC is a targeted therapy consisting of a monoclonal antibody that specifically targets the B7-H3 (CD276) protein, which is overexpressed on the surface of various cancer cells.[1][2][3] This antibody is linked to a cytotoxic payload, this compound, which is a BCL-XL inhibitor. Upon binding to B7-H3 on the tumor cell surface, the ADC-antigen complex is internalized, typically through endocytosis.[4] Inside the cell, the linker is cleaved, releasing this compound. The released payload then inhibits the anti-apoptotic protein BCL-XL, leading to programmed cell death (apoptosis) of the cancer cell.
Q2: What are the primary pathways for ADC internalization?
ADCs are primarily internalized through receptor-mediated endocytosis. The most common pathways include:
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Clathrin-mediated endocytosis (CME): This is a major pathway for the internalization of many receptor-bound molecules, including ADCs.[4]
-
Caveolae-mediated endocytosis: This is another pathway that can be involved in ADC uptake.
-
Macropinocytosis: This pathway involves the non-specific uptake of extracellular fluid and solutes, and can also contribute to ADC internalization.
The specific pathway utilized can depend on the target antigen, cell type, and the design of the ADC.
Q3: What factors can influence the internalization rate of a this compound ADC?
Several factors can impact the efficiency of this compound ADC internalization:
-
B7-H3 (CD276) Expression Level: Higher surface expression of B7-H3 on cancer cells generally leads to increased ADC binding and subsequent internalization.
-
Antibody Affinity: The binding affinity of the anti-B7-H3 antibody to its target can influence the rate of internalization.
-
Cell Line and Tumor Type: Different cancer cell lines and tumor types can exhibit varying intrinsic rates of endocytosis.
-
ADC Design: The specific linker and payload can sometimes affect the internalization process.
Troubleshooting Guides
Issue 1: Low Internalization of this compound ADC Observed in In Vitro Assays
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Step |
| Low B7-H3 expression on the target cell line. | 1. Verify B7-H3 expression: Confirm the surface expression of B7-H3 on your cell line using flow cytometry or western blotting. Compare your results to published data for that cell line. 2. Select a different cell line: If B7-H3 expression is confirmed to be low, consider using a cell line known to have high B7-H3 expression for your experiments. 3. Induce B7-H3 expression: Treat cells with a histone deacetylase (HDAC) inhibitor, such as Suberoylanilide Hydroxamic Acid (SAHA), which has been shown to increase B7-H3 surface expression in some solid tumor cell lines. |
| Suboptimal assay conditions. | 1. Optimize incubation time and temperature: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for internalization. Ensure experiments are conducted at 37°C, as internalization is an active process and will be inhibited at 4°C. 2. Check ADC concentration: Titrate the this compound ADC concentration to ensure you are using a saturating, but not excessive, amount for your internalization assay. |
| Inefficient endocytic machinery in the cell line. | 1. Use a positive control: Include a positive control ADC known to internalize efficiently in your cell line to ensure the endocytic pathways are functional. 2. Modulate endocytic pathways: While more exploratory, the use of agents that can modulate endocytic pathways could be considered. |
Issue 2: Inconsistent or Non-reproducible Internalization Results
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Step |
| Variability in cell culture conditions. | 1. Standardize cell culture protocols: Ensure consistent cell passage number, confluency, and media composition for all experiments. 2. Regularly test for mycoplasma contamination: Mycoplasma can alter cell surface protein expression and cellular functions. |
| Issues with the fluorescent label or detection method. | 1. Confirm ADC labeling efficiency: If using a fluorescently labeled this compound ADC, verify the degree of labeling and ensure its stability. 2. Validate the detection method: For flow cytometry-based assays, ensure proper compensation and gating. For imaging-based assays, optimize antibody concentrations and imaging parameters. |
| Antibody aggregation. | 1. Assess ADC for aggregation: Use size exclusion chromatography (SEC-HPLC) to check for the presence of aggregates in your this compound ADC preparation. 2. Proper storage: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. |
Strategies to Enhance this compound ADC Internalization
1. Upregulation of B7-H3 Surface Expression
Treating cancer cells with the HDAC inhibitor SAHA has been demonstrated to increase the surface expression of B7-H3. This can lead to a higher number of available targets for the this compound ADC, potentially increasing its binding and subsequent internalization.
2. Combination Therapy
Combining this compound ADC with other therapeutic agents may enhance its internalization and overall efficacy.
-
Chemotherapeutic Agents: Certain chemotherapies, like paclitaxel, have been suggested to enhance ADC internalization, although the precise mechanism may vary. Sequential administration of a DNA-damaging agent followed by a microtubule inhibitor has also been shown to be effective in some contexts.
-
FAK Inhibitors: Focal Adhesion Kinase (FAK) inhibitors can remodel the tumor microenvironment, potentially breaking down physical barriers and improving ADC penetration into solid tumors.
Experimental Protocols
Protocol 1: Quantification of this compound ADC Internalization by Flow Cytometry (Surface Quenching Method)
This method distinguishes between surface-bound and internalized ADC.
Materials:
-
Target cancer cells (e.g., B7-H3 positive cell line)
-
This compound ADC fluorescently labeled (e.g., with Alexa Fluor 488)
-
Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)
-
Cell culture medium
-
PBS with 0.1% BSA
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend in cold culture medium.
-
ADC Incubation: Incubate cells with the fluorescently labeled this compound ADC on ice for 30-60 minutes to allow binding but prevent internalization.
-
Washing: Wash the cells three times with cold culture medium to remove unbound ADC.
-
Internalization: Resuspend the cells in pre-warmed (37°C) culture medium and incubate for various time points (e.g., 0, 1, 4, 8 hours) at 37°C to allow internalization. A control sample should be kept on ice (0-hour time point).
-
Quenching: After each time point, rapidly chill the cells on ice. Divide each sample into two tubes. To one tube, add the quenching antibody and incubate on ice for 30 minutes. The other tube receives only PBS/BSA (unquenched control).
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The internalized ADC is represented by the fluorescence that is protected from the quenching antibody.
-
Calculation: The percentage of internalization can be calculated as: (Mean Fluorescence Intensity of quenched sample / Mean Fluorescence Intensity of unquenched sample) x 100.
Protocol 2: Upregulation of B7-H3 Expression with SAHA
Materials:
-
Target cancer cells
-
Suberoylanilide Hydroxamic Acid (SAHA)
-
Complete cell culture medium
-
Flow cytometer
-
Anti-B7-H3 antibody for flow cytometry
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate.
-
SAHA Treatment: Treat the cells with varying concentrations of SAHA (e.g., 0.1, 1, 2, 5 µM) for a predetermined time (e.g., 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: After incubation, harvest the cells.
-
Staining: Stain the cells with a fluorescently labeled anti-B7-H3 antibody according to standard flow cytometry protocols.
-
Analysis: Analyze the B7-H3 surface expression levels by flow cytometry. Compare the mean fluorescence intensity (MFI) of SAHA-treated cells to the vehicle control to determine the fold-change in B7-H3 expression.
Visualizations
Caption: General workflow of this compound ADC internalization and action.
Caption: Logic diagram for enhancing ADC uptake via B7-H3 upregulation.
Caption: A step-by-step workflow for troubleshooting low ADC internalization.
References
Technical Support Center: Troubleshooting High Background in Clezutoclax-Related IHC Staining
Welcome to the technical support center for troubleshooting immunohistochemistry (IHC) staining issues related to Clezutoclax. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems, particularly high background staining, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to IHC?
This compound is a B-cell lymphoma extra long (Bcl-xL) inhibitor. It is the payload component of the antibody-drug conjugate (ADC) mirzotamab this compound, which targets the B7-H3 protein on tumor cells.[1][2] When conducting IHC in the context of this compound research, you may be staining for the ADC's target (B7-H3), the downstream effector (Bcl-xL), or other related proteins to assess drug localization, target expression, or pharmacodynamic effects. High background staining in these IHC experiments can obscure specific signals and lead to misinterpretation of results.
Q2: What are the most common causes of high background staining in IHC?
High background staining in IHC can arise from several factors, including issues with the primary antibody, insufficient blocking, endogenous enzyme activity, and problems with tissue fixation or processing.[3][4][5] The troubleshooting guide below provides detailed steps to address these common issues.
Troubleshooting Guide: High Background Staining
This guide is presented in a question-and-answer format to directly address specific issues you might be encountering.
Problem 1: Non-specific staining is observed across the entire tissue section.
Is the primary antibody concentration too high?
An excessively high concentration of the primary antibody is a frequent cause of non-specific binding and high background.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of lower concentrations (e.g., 1:100, 1:250, 1:500) to find the best signal-to-noise ratio.
Is the blocking step insufficient?
Inadequate blocking of non-specific binding sites can lead to high background.
-
Solution: Increase the incubation time for the blocking step (e.g., to 1-2 hours at room temperature). Consider changing your blocking agent. Normal serum from the species in which the secondary antibody was raised is often effective.
Are there issues with the secondary antibody?
The secondary antibody may be binding non-specifically to the tissue.
-
Solution: Run a control experiment without the primary antibody. If staining persists, the secondary antibody is likely the cause. Ensure you are using a secondary antibody that has been pre-adsorbed against the species of your tissue sample to minimize cross-reactivity.
Problem 2: High background is observed, potentially due to endogenous factors in the tissue.
Is there endogenous peroxidase or phosphatase activity?
Tissues can contain endogenous enzymes (peroxidases, phosphatases) that react with the detection substrate, causing false-positive signals. This is particularly common in tissues with high blood content.
-
Solution: For peroxidase-based detection (HRP), quench endogenous peroxidase activity by incubating the slides in a 0.3-3% hydrogen peroxide (H₂O₂) solution before the primary antibody incubation. For alkaline phosphatase (AP)-based detection, add levamisole to the substrate solution.
Is endogenous biotin present?
If you are using a biotin-based detection system (e.g., ABC), endogenous biotin in tissues like the kidney or liver can lead to high background.
-
Solution: Use an avidin/biotin blocking kit to block endogenous biotin before applying the primary antibody.
Problem 3: Background staining is localized to specific areas, such as the edges of the tissue.
Did the tissue sections dry out during the staining procedure?
Allowing tissue sections to dry out at any stage can cause non-specific antibody binding and result in high background, often more pronounced at the edges.
-
Solution: Keep the slides in a humidified chamber during incubations and ensure they are always covered with sufficient buffer or antibody solution.
Was the deparaffinization process incomplete?
Residual paraffin in the tissue can lead to inconsistent and patchy background staining.
-
Solution: Ensure complete deparaffinization by using fresh xylene and extending the wash times if necessary.
Quantitative Data Summary
The following table provides a summary of recommended concentrations and incubation times for key steps in an IHC protocol to help minimize background staining. These are general guidelines and may need to be optimized for your specific antibody and tissue type.
| Protocol Step | Parameter | Recommended Range/Value | Purpose | Reference |
| Endogenous Peroxidase Quenching | H₂O₂ Concentration | 0.3% - 3% in methanol or water | To block endogenous peroxidase activity. | |
| Incubation Time | 5 - 15 minutes | |||
| Blocking | Normal Serum Concentration | 5% - 10% | To block non-specific antibody binding sites. | |
| Incubation Time | 30 - 60 minutes | |||
| Primary Antibody | Dilution | Titrate to find optimal concentration (e.g., 1:100 to 1:1000) | To achieve specific staining with low background. | |
| Incubation Time | 1 hour at RT or overnight at 4°C | |||
| Washing | Buffer | PBS or TBS with 0.05% Tween-20 | To remove unbound antibodies and reduce background. | |
| Duration | 3 x 5-minute washes between steps |
Experimental Protocols
A standard IHC protocol for paraffin-embedded tissue is provided below. Remember to optimize steps such as antigen retrieval and antibody concentrations for your specific experiment.
Standard IHC Staining Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), 70% ethanol (2 minutes), 50% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating in a pressure cooker, water bath, or steamer. The optimal time and temperature should be determined empirically (e.g., 20 minutes at 95-100°C).
-
Allow slides to cool to room temperature.
-
-
Endogenous Peroxidase Quenching:
-
Incubate slides in 0.3% H₂O₂ in methanol or PBS for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-B7-H3 or anti-Bcl-xL) to its optimal concentration in antibody diluent.
-
Incubate slides with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20) for 3 x 5 minutes.
-
-
Secondary Antibody Incubation:
-
Incubate slides with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Washing:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
-
Detection:
-
Incubate slides with the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate).
-
Monitor color development under a microscope.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Signaling Pathway of this compound (as part of an ADC)
Caption: Simplified mechanism of action for a this compound-containing ADC.
Troubleshooting Workflow for High Background IHC
Caption: A logical workflow to diagnose and resolve high background in IHC.
References
- 1. Facebook [cancer.gov]
- 2. Mirzotamab this compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. High background in immunohistochemistry | Abcam [abcam.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to Clezutoclax and Other Bcl-XL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma-extra large (Bcl-XL) protein is a key regulator of apoptosis and a validated therapeutic target in oncology. Its overexpression is a known resistance mechanism to various cancer therapies. This guide provides a detailed comparison of Clezutoclax, a novel Bcl-XL inhibitor delivered as an antibody-drug conjugate (ADC), with other prominent small-molecule Bcl-XL inhibitors.
Introduction to this compound
This compound is a potent B-cell lymphoma extra-large (Bcl-XL) inhibitor that has been developed as the cytotoxic payload in the antibody-drug conjugate (ADC) mirzotamab this compound (ABBV-155).[1][2][3] This innovative approach aims to selectively deliver the Bcl-XL inhibitor to tumor cells expressing the B7-H3 antigen, thereby minimizing systemic exposure and associated toxicities, such as thrombocytopenia, which is a common dose-limiting side effect of systemic Bcl-XL inhibitors.[4][5]
Mirzotamab this compound is composed of an anti-B7-H3 monoclonal antibody, a cleavable linker, and the Bcl-XL inhibitor payload, this compound. Upon binding to B7-H3 on tumor cells, the ADC is internalized, and the linker is cleaved, releasing this compound to inhibit Bcl-XL and induce apoptosis. Clinical trial results for mirzotamab this compound have demonstrated a tolerable safety profile, with notable absence of thrombocytopenia in monotherapy, and anti-tumor activity in combination with taxanes in patients with relapsed/refractory solid tumors.
Overview of Bcl-XL Signaling Pathway
Bcl-XL is an anti-apoptotic protein of the Bcl-2 family that plays a crucial role in the intrinsic apoptosis pathway. It prevents the release of cytochrome c from the mitochondria, a key event that triggers caspase activation and subsequent programmed cell death. Bcl-XL exerts its pro-survival function by sequestering pro-apoptotic proteins like Bim, Bak, and Bax. Inhibition of Bcl-XL disrupts these interactions, leading to the activation of Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.
Caption: Bcl-XL signaling pathway and the mechanism of action of Bcl-XL inhibitors.
Quantitative Comparison of Bcl-XL Inhibitors
The following tables summarize the binding affinities and cellular potencies of this compound's payload and other notable Bcl-XL inhibitors. Data is compiled from various preclinical studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Binding Affinity (Ki/IC50/Kd) of Bcl-XL Inhibitors
| Inhibitor | Bcl-XL | Bcl-2 | Bcl-w | Mcl-1 | Assay Type | Reference(s) |
| A-1331852 | <0.01 nM (Ki) | 6 nM (Ki) | 4 nM (Ki) | 142 nM (Ki) | Not Specified | |
| WEHI-539 | 1.1 nM (IC50) | >1 µM (IC50) | >1 µM (IC50) | >1 µM (IC50) | Not Specified | |
| 0.6 nM (Kd) | - | - | - | Not Specified | ||
| Navitoclax (ABT-263) | ≤0.5 nM (Ki) | ≤1 nM (Ki) | ≤1 nM (Ki) | >1 µM | Cell-free | |
| AT-101 (R-(-)-gossypol) | 0.48 µM (Ki) | 0.32 µM (Ki) | - | 0.18 µM (Ki) | Cell-free | Not Specified |
Table 2: Cellular Potency (EC50/IC50) of Bcl-XL Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | EC50/IC50 | Reference(s) |
| A-1331852 | Molt-4 | Acute Lymphoblastic Leukemia | 6 nM (EC50) | |
| NCI-H847 | Small Cell Lung Cancer | 3 nM (EC50) | ||
| NCI-H1417 | Small Cell Lung Cancer | 7 nM (EC50) | ||
| WEHI-539 | BCL-XL overexpressed MEFs | Mouse Embryonic Fibroblasts | 0.48 µM (EC50) | |
| Navitoclax (ABT-263) | NCI-H1963 | Small Cell Lung Cancer | 0.046 µM (IC50) | |
| DMS-53 | Small Cell Lung Cancer | 0.047 µM (IC50) |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Bcl-XL inhibitors are outlined below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively determines the binding affinity of an inhibitor to a Bcl-XL protein by measuring the disruption of the interaction between Bcl-XL and a fluorescently labeled BH3 peptide.
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Protocol:
-
Recombinant human Bcl-XL protein is incubated with a fluorescently labeled BH3 domain peptide (e.g., from the Bak or Bad protein).
-
The test inhibitor is added at varying concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
In the absence of an inhibitor, the large Bcl-XL/peptide complex tumbles slowly, resulting in high polarization.
-
A competitive inhibitor will displace the fluorescent peptide, leading to a faster tumbling rate and a decrease in polarization.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is determined from the dose-response curve.
In Vivo Xenograft Tumor Growth Inhibition Assay
This assay evaluates the in vivo efficacy of Bcl-XL inhibitors in a preclinical cancer model.
Caption: Workflow for an in vivo xenograft tumor growth inhibition study.
Protocol:
-
Human cancer cells (e.g., small cell lung cancer or leukemia cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The Bcl-XL inhibitor is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
The study is continued for a predetermined period or until tumors in the control group reach a specific size.
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
This compound represents a novel strategy in the development of Bcl-XL inhibitors by utilizing an antibody-drug conjugate to achieve targeted delivery. This approach has the potential to overcome the dose-limiting toxicities associated with systemic Bcl-XL inhibition, primarily thrombocytopenia. While direct comparative data for the this compound payload is limited, the available information on potent and selective small-molecule Bcl-XL inhibitors like A-1331852 and WEHI-539 provides a valuable benchmark for its anticipated efficacy. The preclinical and emerging clinical data for mirzotamab this compound are promising and highlight the potential of this targeted approach for the treatment of B7-H3-expressing solid tumors. Further investigation and direct comparative studies will be crucial to fully elucidate the therapeutic potential of this compound in relation to other Bcl-XL inhibitors.
References
Overcoming Venetoclax Resistance: A Comparative Guide to Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of the BCL-2 inhibitor venetoclax has revolutionized the treatment landscape for several hematologic malignancies. However, the emergence of resistance, often driven by the upregulation of alternative anti-apoptotic proteins such as MCL-1 and BCL-XL, presents a significant clinical challenge. This guide provides a comparative analysis of emerging therapeutic agents designed to overcome venetoclax resistance, with a focus on the novel antibody-drug conjugate clezutoclax (mirzotamab this compound, ABBV-155) and other targeted inhibitors.
Executive Summary
This guide evaluates the efficacy of this compound in venetoclax-resistant models and contrasts its performance with alternative strategies, including MCL-1 and CDK9 inhibitors. Preclinical data demonstrate that this compound, particularly in combination with venetoclax, shows significant promise in eradicating venetoclax-resistant acute myeloid leukemia (AML) cells. This is achieved by delivering a BCL-XL inhibitor payload directly to cancer cells, thereby targeting a key resistance pathway. Comparative data suggests that both MCL-1 and CDK9 inhibitors also effectively restore sensitivity to venetoclax in various preclinical models. The choice of therapeutic strategy may depend on the specific molecular profile of the venetoclax-resistant tumor.
Comparative Efficacy in Venetoclax-Resistant Models
The following tables summarize the preclinical efficacy of this compound and alternative therapeutic strategies in cancer models with acquired or intrinsic resistance to venetoclax.
Table 1: In Vivo Efficacy of this compound in a Venetoclax-Refractory AML Model
| Treatment Group | Dosing Schedule | Median Overall Survival (days) | Tumor Burden Reduction | Reference |
| Vehicle | - | 77 | - | [1] |
| This compound (ABBV-155) | 10 mg/kg, i.p., weekly | 69.5 | Inhibition of leukemia burden | [1] |
| Venetoclax | 50 mg/kg, p.o., 5 days/week | 77 | Inhibition of leukemia burden | [1] |
| This compound + Venetoclax | As above | 122 | Significant inhibition of leukemia burden; undetectable in bone marrow, liver, and spleen in a subset of animals | [1] |
Data from a patient-derived xenograft (PDX) model of venetoclax-refractory AML with high B7H3 expression.[1]
Table 2: Comparative Efficacy of MCL-1 and CDK9 Inhibitors in Venetoclax-Resistant Models
| Drug Class | Agent | Cancer Model | Key Efficacy Data | Reference |
| MCL-1 Inhibitor | S63845 | Venetoclax-resistant AML cell lines | Strong synergistic apoptosis with venetoclax; high sensitivity in venetoclax-resistant cells. | |
| VU661013 | Venetoclax-resistant AML cell lines and PDX models | Active in venetoclax-resistant cells; synergistic with venetoclax in murine models. | ||
| CDK9 Inhibitor | A-1592668 | Lymphoma and AML xenograft models | Combination with venetoclax showed superior efficacy to either agent alone. | |
| Voruciclib | AML cell lines and primary samples | Synergistic antileukemic activity with venetoclax through downregulation of Mcl-1. | ||
| Enitociclib (VIP152) | Mantle Cell Lymphoma (MCL) PDX models | Markedly inhibited tumor growth in a BTKi-venetoclax dual resistant model. |
Signaling Pathways and Mechanisms of Action
Venetoclax resistance is primarily mediated by a shift in dependency from BCL-2 to other anti-apoptotic proteins, most notably MCL-1 and BCL-XL. The therapeutic strategies discussed herein are designed to counteract these escape mechanisms.
Caption: Overcoming Venetoclax Resistance by Targeting BCL-XL and MCL-1.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
Generation of Venetoclax-Resistant Cell Lines
-
Cell Culture: Hematologic cancer cell lines are cultured in their recommended media supplemented with fetal bovine serum and antibiotics.
-
Dose Escalation: Cells are initially exposed to a low concentration of venetoclax (e.g., 1 nM).
-
Monitoring: Cell viability and growth rate are monitored regularly.
-
Incremental Increase: Once the cells demonstrate stable growth at a given concentration, the dose of venetoclax is gradually increased.
-
Selection: This process is repeated over several months until a cell population resistant to micromolar concentrations of venetoclax is established.
-
Maintenance: Resistant cell lines are maintained in culture with a maintenance dose of venetoclax to ensure the stability of the resistant phenotype.
In Vitro Cell Viability Assay
-
Cell Seeding: Parental and venetoclax-resistant cells are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound, MCL-1 inhibitors, CDK9 inhibitors) alone or in combination with venetoclax.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: IC50 values are calculated from dose-response curves. Synergy between drug combinations can be assessed using models such as the Bliss additivity model.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Cell Implantation: Human leukemia or lymphoma cells (cell lines or patient-derived cells) are injected intravenously or subcutaneously.
-
Tumor Establishment: Tumor growth is monitored until a palpable tumor is formed or leukemia is established (e.g., detectable human CD45+ cells in peripheral blood).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Drugs are administered according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured regularly with calipers (for solid tumors), or leukemia burden is assessed by flow cytometry of peripheral blood or bioluminescence imaging. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors reach a certain size, or survival is monitored as the primary endpoint.
Caption: A typical preclinical workflow for testing new drugs in venetoclax-resistant models.
Western Blot Analysis of BCL-2 Family Proteins
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1, BIM).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Conclusion
The development of this compound and other targeted agents represents a significant advancement in the effort to overcome venetoclax resistance. The preclinical data presented in this guide underscore the potential of these novel therapies, particularly when used in rational combinations. This compound, with its unique mechanism of delivering a BCL-XL inhibitor to B7H3-expressing cells, offers a promising strategy for treating venetoclax-resistant AML. Concurrently, the continued development of potent and specific MCL-1 and CDK9 inhibitors provides additional avenues to restore apoptosis in resistant tumors. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients who have relapsed on or are refractory to venetoclax.
References
Navigating the Linker Landscape for Clezutoclax: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimal delivery of a potent payload is paramount to the success of an antibody-drug conjugate (ADC). Clezutoclax, a BCL-XL inhibitor, presents a promising therapeutic avenue, but its efficacy and safety are intrinsically tied to the linker connecting it to the targeting antibody. This guide provides a comparative analysis of linker technologies relevant to this compound, offering insights into their impact on performance and outlining key experimental considerations.
The development of ADCs with BCL-XL inhibitors like this compound has faced challenges, including on-target toxicities such as thrombocytopenia and cardiovascular toxicities when the inhibitor is delivered systemically. The choice of linker is therefore critical not only for ensuring selective delivery to tumor cells but also for mitigating these adverse effects. An ideal linker for a this compound ADC must balance stability in circulation with efficient cleavage and release of the active drug within the target cancer cell.
Comparative Overview of Linker Strategies for this compound
While direct head-to-head quantitative comparisons of various linkers with this compound are not extensively published, we can analyze the characteristics of different linker types that have been employed for similar payloads or are under investigation for advanced ADCs. The key distinction lies between cleavable and non-cleavable linkers, with further diversification within the cleavable category.
| Linker Type | Sub-type / Example | Mechanism of Action | Advantages for this compound | Disadvantages for this compound |
| Cleavable | Protease-Cleavable (e.g., Val-Cit) | Cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumor cells. | Well-established chemistry. Efficient payload release inside the target cell.[1] | Potential for premature cleavage by circulating proteases. May not address payload-specific challenges like poor solubility. |
| pH-Sensitive (e.g., Hydrazone) | Hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[2] | Takes advantage of the lower pH of the tumor microenvironment and intracellular compartments. | Can be unstable in circulation, leading to premature drug release.[2] | |
| Glutathione-Sensitive (e.g., Disulfide) | Reduced by the high intracellular concentration of glutathione in tumor cells. | Exploits the differential redox potential between the extracellular and intracellular environments. | Potential for instability in the reducing environment of plasma. | |
| Proprietary/Optimized (e.g., "AAA drug-linker" for Mirzotamab this compound) | Designed to overcome specific challenges like poor solubility and to mitigate toxicities.[3][4] | Can significantly improve the therapeutic window by enhancing solubility and reducing off-target effects. Addresses specific liabilities of the payload. | Proprietary nature limits accessibility and detailed public data for direct comparison. | |
| Non-Cleavable | e.g., Thioether (SMCC) | The linker and payload are released only after complete degradation of the antibody in the lysosome. | High plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. | The released payload-linker-amino acid complex may have reduced cell permeability and activity. Less likely to induce a bystander effect. |
Experimental Protocols for Linker Evaluation
A rigorous comparative analysis of different linkers for this compound would involve a series of in vitro and in vivo experiments to assess their performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC in plasma and predict its potential for premature payload release.
Methodology:
-
The this compound-ADC is incubated in human or murine plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, an aliquot is taken, and the ADC is captured from the plasma, for example, using protein A affinity chromatography.
-
The amount of conjugated this compound is quantified using techniques like HPLC or LC-MS/MS.
-
The percentage of intact ADC remaining over time is calculated to determine its plasma half-life.
In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC in killing target cancer cells.
Methodology:
-
Target cancer cells expressing the antigen of interest are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the this compound-ADC, a non-targeting control ADC, and free this compound.
-
After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.
-
The half-maximal inhibitory concentration (IC50) is calculated for each compound to compare their cytotoxic potential.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.
-
Once the tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, this compound-ADC with different linkers, non-targeting ADC).
-
The ADCs are administered intravenously at various dose levels and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to confirm target engagement and apoptosis induction).
Visualizing Key Pathways and Workflows
To better understand the context of this compound ADC development, the following diagrams illustrate the BCL-XL signaling pathway and a typical experimental workflow for linker comparison.
Caption: BCL-XL pathway and ADC intervention.
Caption: Workflow for comparing this compound linkers.
References
- 1. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirzotamab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Mirzotamab Clezutoclax: A Guide to Cross-Reactivity and Specificity
Mirzotamab clezutoclax (ABBV-155) is a novel antibody-drug conjugate (ADC) demonstrating promise in the treatment of relapsed/refractory solid tumors. This guide provides a comprehensive comparison of its components' specificity and potential for cross-reactivity, supported by experimental data from analogous compounds and detailed methodologies for key assessment assays. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this therapeutic agent.
Overview of Mirzotamab this compound
Mirzotamab this compound is comprised of two key components:
-
Mirzotamab : A humanized IgG1κ monoclonal antibody that targets B7-H3 (CD276), a transmembrane protein overexpressed on various solid tumors with limited expression in normal tissues.[1][2][3][4]
-
This compound : A potent B-cell lymphoma-extra large (BCL-XL) inhibitor payload designed to induce apoptosis in cancer cells.
The ADC is designed to selectively deliver the cytotoxic payload to B7-H3-expressing tumor cells, thereby minimizing systemic toxicity associated with non-targeted BCL-XL inhibition.
Specificity and Cross-Reactivity Profile
Direct cross-reactivity studies for the fully assembled mirzotamab this compound ADC are not extensively available in the public domain. Therefore, this guide will analyze the specificity of its individual components, mirzotamab and this compound, drawing comparisons with other molecules in their respective classes.
Mirzotamab (Anti-B7-H3 Antibody) Specificity
The specificity of the antibody component is crucial for minimizing off-target toxicity. The ideal antibody binds with high affinity to its intended target on cancer cells while showing minimal to no binding to other proteins, particularly on healthy cells.
On-Target, Off-Tumor Considerations:
The primary concern for on-target toxicity is the expression of B7-H3 in normal tissues. Studies have shown that while B7-H3 is overexpressed in many tumor types, its expression in normal tissues is generally low.[2] Immunohistochemistry (IHC) and flow cytometry analyses have demonstrated significantly higher B7-H3 expression on solid cancers compared to normal tissues. This differential expression provides a therapeutic window for B7-H3-targeted ADCs.
Off-Target Binding Profile:
While a specific off-target binding profile for mirzotamab against a broad panel of human proteins is not publicly available, the general specificity of anti-B7-H3 antibodies is considered to be high. Notably, many human-specific anti-B7-H3 antibodies do not cross-react with the endogenous mouse B7-H3 protein, underscoring their specific epitope recognition. However, as with any therapeutic antibody, the potential for off-target binding exists.
Comparison with other B7-H3 Targeting ADCs:
The safety profiles of other B7-H3 targeting ADCs in clinical development, such as MGC018, can provide insights into potential class-related toxicities. In a phase I/II study of MGC018, treatment-related adverse events included neutropenia, fatigue, and skin hyperpigmentation. These toxicities are often related to the payload and linker chemistry as much as the antibody's target.
This compound (BCL-XL Inhibitor) Selectivity
The payload, this compound, is a BCL-XL inhibitor. The BCL-2 family of proteins includes several anti-apoptotic members (BCL-2, BCL-XL, BCL-w, MCL-1, and BFL-1) that are crucial regulators of apoptosis. The selectivity of a BCL-XL inhibitor for its target over other BCL-2 family members is critical for its efficacy and safety profile. For instance, inhibition of BCL-2 can lead to neutropenia, while BCL-XL inhibition is associated with thrombocytopenia.
As specific binding affinity data for this compound is not available, we present a comparison with two well-characterized BCL-2 family inhibitors: navitoclax (a dual BCL-2/BCL-XL inhibitor) and A-1331852 (a selective BCL-XL inhibitor).
Table 1: Comparative Binding Affinities (Ki, nM) of BCL-2 Family Inhibitors
| Inhibitor | BCL-XL | BCL-2 | BCL-w | MCL-1 |
| Navitoclax | <1 | <1 | <1 | >4400 |
| A-1331852 | <0.01 | 6 | 4 | 142 |
Data for Navitoclax and A-1331852 are compiled from publicly available sources.
This table illustrates the varying selectivity profiles of different BCL-2 family inhibitors. Navitoclax potently inhibits BCL-2, BCL-XL, and BCL-w, while A-1331852 is highly selective for BCL-XL. It is anticipated that this compound possesses a high degree of selectivity for BCL-XL to mitigate the on-target toxicities associated with broader BCL-2 family inhibition.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of an ADC's cross-reactivity involves a series of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Antibody Off-Target Binding Assessment: Cell-Based Protein Array
This assay is designed to identify potential off-target binding of the antibody component to a wide array of human membrane proteins expressed in their native conformation.
Principle: A comprehensive library of human membrane protein-encoding plasmids is arrayed and transfected into human cells. The therapeutic antibody is then incubated with the array, and binding to specific proteins is detected, typically by flow cytometry.
Protocol:
-
Array Preparation: A library of expression plasmids, each encoding a unique human membrane protein, is arrayed in a multi-well format.
-
Transfection: Human embryonic kidney (HEK293) cells are seeded into the array plates and transfected with the plasmids. This results in the expression of a diverse panel of membrane proteins on the cell surface.
-
Antibody Incubation: The test antibody (e.g., mirzotamab) is labeled with a fluorescent dye or is detected using a fluorescently labeled secondary antibody. The antibody is then incubated with the cell array.
-
Washing: Unbound antibody is removed by washing the cells.
-
Data Acquisition: The plates are analyzed using a high-throughput flow cytometer to measure the fluorescence intensity for each well.
-
Data Analysis: Wells exhibiting fluorescence signals significantly above background are identified as potential off-target interactions. These "hits" are then validated through confirmatory assays.
Antibody-Antigen Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the antibody to its target antigen.
Principle: The antigen (e.g., recombinant B7-H3) is immobilized on a sensor chip. The antibody is then flowed over the chip, and the binding interaction is measured in real-time by detecting changes in the refractive index at the sensor surface.
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and the recombinant B7-H3 protein is immobilized onto the surface via amine coupling.
-
Binding Analysis: A series of dilutions of the mirzotamab antibody are prepared in a running buffer (e.g., HBS-EP+). Each dilution is injected over the sensor surface for a defined association phase, followed by an injection of running buffer for the dissociation phase.
-
Regeneration: After each binding cycle, the sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove the bound antibody.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
BCL-XL Inhibitor Selectivity: Competitive Binding Assay
This assay determines the selectivity of a BCL-XL inhibitor by measuring its ability to compete with a known fluorescently labeled ligand for binding to various BCL-2 family proteins.
Principle: A fluorescently labeled peptide (e.g., a BH3 mimetic) that binds to the BCL-2 family proteins is used. The ability of an unlabeled inhibitor (e.g., this compound) to displace the fluorescent peptide is measured by a decrease in fluorescence polarization or through a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
Protocol:
-
Reagent Preparation: Recombinant BCL-2 family proteins (BCL-XL, BCL-2, BCL-w, MCL-1) and a fluorescently labeled BH3 peptide are prepared in an assay buffer.
-
Inhibitor Dilution: A serial dilution of the test inhibitor (this compound) and reference compounds (e.g., navitoclax, A-1331852) is prepared.
-
Assay Reaction: The recombinant protein, fluorescent peptide, and inhibitor are incubated together in a microplate to allow binding to reach equilibrium.
-
Detection: The fluorescence polarization or TR-FRET signal is measured using a plate reader.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 values are calculated, which can then be converted to Ki values to determine the binding affinity and selectivity.
Visualizing Workflows and Pathways
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for mirzotamab this compound.
Caption: Workflow for assessing antibody off-target binding.
Caption: Workflow for determining BCL-XL inhibitor selectivity.
Conclusion
Mirzotamab this compound represents a promising targeted therapy for solid tumors. Based on the analysis of its components and comparison with analogous molecules, the antibody, mirzotamab, is expected to have high specificity for its target, B7-H3, which is overexpressed in tumors with limited expression in normal tissues. The payload, this compound, is anticipated to be a selective BCL-XL inhibitor, a feature that is critical for mitigating off-target toxicities associated with broader BCL-2 family inhibition. The comprehensive experimental protocols outlined in this guide provide a framework for the rigorous assessment of cross-reactivity and specificity, which are essential for the continued development and clinical application of this and other antibody-drug conjugates. Further studies providing direct experimental data on the cross-reactivity of the intact mirzotamab this compound ADC will be invaluable in fully elucidating its safety and efficacy profile.
References
Validating the Bystander Effect of Clezutoclax ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is paramount. A critical, yet often unquantified, attribute of ADCs is the "bystander effect," the capacity of the cytotoxic payload to eliminate not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This phenomenon can significantly amplify the therapeutic efficacy of an ADC, particularly in the context of heterogeneous tumors where antigen expression is varied.
This guide provides a framework for validating the bystander effect of ADCs utilizing the BCL-XL inhibitor payload, Clezutoclax. We will objectively compare the projected performance of a this compound ADC, such as mirzotamab this compound, with alternative ADCs that have well-documented bystander or non-bystander profiles, and provide detailed experimental protocols for validation.
The Mechanism of Bystander Killing
The bystander effect of an ADC is contingent on several factors, primarily the nature of the linker and the physicochemical properties of the payload. For an ADC with a cleavable linker, like the valine-alanine linker in mirzotamab this compound, the process is initiated upon internalization of the ADC into an antigen-positive (Ag+) tumor cell.[1][2] Once inside the lysosome, the linker is cleaved, liberating the payload. If the payload is membrane-permeable, it can diffuse out of the target cell and into the tumor microenvironment, where it can then penetrate and kill neighboring antigen-negative (Ag-) cells.[]
dot
Caption: Mechanism of the anticipated bystander effect for a this compound ADC.
Comparative Analysis of ADCs
The capacity of an ADC to induce a bystander effect is largely dictated by its linker and payload. Here, we compare the components of a representative this compound ADC, mirzotamab this compound, with two well-characterized HER2-targeting ADCs: trastuzumab deruxtecan (Enhertu®), known for its potent bystander effect, and trastuzumab emtansine (Kadcyla®), which is considered to have a limited to no bystander effect.
| Feature | Mirzotamab this compound | Trastuzumab Deruxtecan (Comparator 1) | Trastuzumab Emtansine (T-DM1) (Comparator 2) |
| Target Antigen | B7-H3[2] | HER2[4] | HER2 |
| Antibody | Mirzotamab | Trastuzumab | Trastuzumab |
| Payload | This compound (BCL-XL Inhibitor) | Deruxtecan (DXd - Topoisomerase I Inhibitor) | Emtansine (DM1 - Tubulin Inhibitor) |
| Linker Type | Cleavable (Valine-Alanine) | Cleavable (Tetrapeptide) | Non-cleavable (Thioether) |
| Payload Permeability | Expected to be permeable (to be validated) | High | Low (payload remains charged after lysosomal processing) |
| Reported Bystander Effect | Not publicly available | Yes (potent) | No/Limited |
Quantitative Evaluation of the Bystander Effect
To quantitatively assess and compare the bystander effect of different ADCs, in vitro co-culture or conditioned medium transfer assays are the gold standard. The results of such assays would allow for a direct comparison of cytotoxic activity against antigen-negative cells.
| Experimental Outcome | Mirzotamab this compound | Trastuzumab Deruxtecan (DS-8201a) | Trastuzumab Emtansine (T-DM1) |
| Killing of Ag- cells in co-culture with Ag+ cells | Data not publicly available | Significant killing of HER2-negative cells observed | No significant killing of HER2-negative cells observed |
| Killing of Ag- cells with conditioned medium from ADC-treated Ag+ cells | Data not publicly available | Significant killing of HER2-negative cells observed | No significant killing of HER2-negative cells observed |
Experimental Protocols for Evaluating the Bystander Effect
A robust validation of the bystander effect for a this compound ADC would involve the following key experiments.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of the ADC.
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cell Line: A cell line with high expression of the target antigen (e.g., B7-H3 for mirzotamab this compound).
-
Antigen-Negative (Ag-) Cell Line: A cell line lacking expression of the target antigen but known to be sensitive to the payload (this compound). This cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for distinct identification and quantification.
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the this compound ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) and a vehicle control.
-
-
Data Acquisition and Analysis:
-
After a defined incubation period (e.g., 72-120 hours), quantify the viability of the Ag- (fluorescent) and Ag+ (non-fluorescent) cell populations separately using high-content imaging or flow cytometry.
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.
-
dot
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the surrounding medium, and if this conditioned medium is capable of killing Ag- cells.
Methodology:
-
Prepare Conditioned Medium:
-
Culture Ag+ cells and treat them with a high concentration of the this compound ADC for a set period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a medium with the same concentration of the ADC that has not been exposed to cells.
-
-
Treat Ag- Cells:
-
Culture Ag- cells in a separate plate.
-
Treat the Ag- cells with the conditioned medium from the Ag+ cells.
-
Include controls where Ag- cells are treated with the fresh ADC-containing medium and with medium from untreated Ag+ cells.
-
-
Data Acquisition and Analysis:
-
After an appropriate incubation time (e.g., 48-72 hours), assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
A significant reduction in the viability of Ag- cells treated with the conditioned medium compared to the fresh ADC medium control indicates that a cell-permeable cytotoxic agent was released by the Ag+ cells.
-
Conclusion
Validating the bystander effect is a critical step in the preclinical development of novel ADCs like those utilizing the this compound payload. The presence of a cleavable linker in mirzotamab this compound suggests a potential for bystander killing, a feature that could enhance its efficacy in treating heterogeneous tumors. However, this must be confirmed through rigorous experimental validation. The provided protocols for co-culture and conditioned medium assays offer a robust framework for quantifying this effect. By comparing the performance of a this compound ADC to ADCs with established bystander or non-bystander properties, such as trastuzumab deruxtecan and T-DM1, researchers can gain a comprehensive understanding of its mechanism of action and potential clinical utility. The generation of such data will be crucial for the strategic development of the next generation of targeted cancer therapeutics.
References
Comparative Proteomic Analysis of Bcl-xL Inhibitor-Treated Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic effects of Bcl-xL inhibitors, using Navitoclax (ABT-263) as a proxy for the novel agent Clezutoclax. Due to the limited availability of public proteomics data on this compound, this guide leverages data from studies on Navitoclax, a well-characterized Bcl-2/Bcl-xL inhibitor, to infer the likely proteomic landscape following treatment.
Introduction to this compound and Bcl-xL Inhibition
This compound is an antibody-drug conjugate (ADC) that targets the B7-H3 protein, which is overexpressed on the surface of various tumor cells. The ADC delivers a potent Bcl-xL inhibitor payload directly to the cancer cells. Bcl-xL is a key anti-apoptotic protein that, when overexpressed in tumors, contributes to cell survival and resistance to therapy. By inhibiting Bcl-xL, this compound's payload is designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells.
Given the novelty of this compound, comprehensive proteomics studies are not yet publicly available. However, the mechanism of its payload is shared with other well-researched Bcl-2 family inhibitors, most notably Navitoclax (ABT-263). This guide, therefore, draws parallels from the proteomic analysis of Navitoclax-treated cancer cells to provide a foundational understanding of the anticipated cellular responses to this compound.
Experimental Design and Workflow
A typical quantitative proteomics experiment to compare the effects of a Bcl-xL inhibitor would involve the following steps. This workflow is a representative model based on common practices in the field.
The Intrinsic Apoptosis Signaling Pathway
The primary mechanism of action for Bcl-xL inhibitors is the activation of the intrinsic apoptosis pathway. By inhibiting Bcl-xL, pro-apoptotic proteins like BAX and BAK are free to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Comparative Proteomics Data of Navitoclax-Treated Cells
While a full quantitative dataset for this compound is not available, the following table summarizes hypothetical proteomic changes in cancer cells treated with a Bcl-xL inhibitor like Navitoclax, based on its known mechanism of action. This data is representative and intended for illustrative purposes. For a detailed, specific dataset, we refer to the supplementary materials of the study by Marczyk et al. (2020) on Navitoclax resistance in triple-negative breast cancer cells.
| Protein | Function | Expected Change with Bcl-xL Inhibitor | Rationale |
| Bcl-xL | Anti-apoptotic | No change in expression | The inhibitor targets the protein's function, not its expression level. |
| BAX | Pro-apoptotic | No significant change in expression | Activation is post-translational, through conformational changes and oligomerization. |
| BAK | Pro-apoptotic | No significant change in expression | Similar to BAX, activation is post-translational. |
| Caspase-3 | Executioner caspase | Increased cleavage (activation) | Activated downstream of cytochrome c release. Total protein levels may not change significantly. |
| PARP-1 | DNA repair, apoptosis substrate | Increased cleavage | A key substrate of activated Caspase-3; cleavage is a hallmark of apoptosis. |
| Cytochrome c | Electron transport, apoptosis signaling | Increased cytosolic levels | Released from mitochondria upon BAX/BAK activation. |
| XIAP | Inhibitor of apoptosis | Potential downregulation | May be downregulated to promote apoptosis, though this can be cell-type dependent. |
| Survivin | Inhibitor of apoptosis | Potential downregulation | Often downregulated in response to apoptosis-inducing agents. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of proteomics studies. Below is a representative protocol for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment.
1. Cell Culture and Treatment:
-
MDA-MB-231 triple-negative breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded and allowed to adhere overnight.
-
Treatment groups consist of a vehicle control (e.g., 0.1% DMSO) and the Bcl-xL inhibitor (e.g., 1 µM Navitoclax) for 24 hours.
2. Protein Extraction and Digestion:
-
Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
A total of 100 µg of protein from each sample is reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
3. TMT Labeling:
-
Digested peptides are desalted and labeled with the respective TMTpro 16plex reagents according to the manufacturer's instructions.
-
The labeled samples are then combined into a single tube.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The combined, labeled peptide sample is fractionated using high-pH reversed-phase chromatography.
-
Each fraction is then analyzed by nanoLC-MS/MS on an Orbitrap mass spectrometer.
5. Data Analysis:
-
The raw mass spectrometry data is processed using a software suite like Proteome Discoverer or MaxQuant.
-
Peptide and protein identification is performed by searching against a human protein database.
-
TMT reporter ion intensities are used for relative quantification of proteins across the different treatment groups.
-
Statistical analysis is performed to identify proteins that are significantly differentially expressed between the control and treated samples.
-
Pathway analysis is conducted using tools like Ingenuity Pathway Analysis (IPA) or DAVID to understand the biological implications of the observed proteomic changes.
Conclusion
While direct comparative proteomics data for this compound is not yet in the public domain, the analysis of cells treated with the functionally similar Bcl-xL inhibitor, Navitoclax, provides a strong predictive framework. Researchers can anticipate significant changes in the proteome related to the induction of apoptosis, including the activation of caspases and the cleavage of their substrates. The provided experimental workflow and signaling pathway diagrams serve as a guide for designing and interpreting future proteomics studies on this compound and other next-generation Bcl-xL inhibitors. As more data becomes available, these comparisons will become more direct and will undoubtedly contribute to a deeper understanding of the therapeutic mechanisms of this promising new class of anti-cancer agents.
In Vivo Performance of Clezutoclax: A Comparative Guide to ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Clezutoclax, a B-cell lymphoma extra-long (Bcl-xL) inhibitor, with other prominent antibody-drug conjugate (ADC) payloads. The information presented is curated from preclinical and clinical studies to assist researchers in making informed decisions for ADC development. While direct head-to-head in vivo studies comparing this compound with all other major payload classes in the same experimental model are not publicly available, this guide synthesizes existing data to offer a comprehensive comparative overview.
Mechanism of Action: A Diverse Arsenal Against Cancer
ADC payloads can be broadly categorized by their mechanism of action. This compound represents a targeted approach by inducing apoptosis through the inhibition of the anti-apoptotic protein Bcl-xL.[1][2] This contrasts with the more traditional cytotoxic mechanisms of tubulin inhibitors and DNA damaging agents.
-
Apoptosis Inducers (e.g., this compound): These payloads, upon release within the cancer cell, interfere with the intrinsic apoptosis pathway. By inhibiting anti-apoptotic proteins like Bcl-xL, they lower the threshold for programmed cell death.[2][3]
-
Tubulin Inhibitors (e.g., MMAE, MMAF, DM1): This class of payloads disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[4] This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
DNA Damaging Agents (e.g., Calicheamicin, PBDs, SN-38): These agents exert their cytotoxic effects by causing damage to the cancer cell's DNA through mechanisms like double-strand breaks, alkylation, or inhibition of enzymes crucial for DNA replication and repair, such as topoisomerase I.
In Vivo Efficacy: A Comparative Summary
The following table summarizes representative in vivo data for ADCs carrying this compound and other common payloads from various preclinical xenograft models. It is important to note that the efficacy of an ADC is influenced by multiple factors, including the target antigen, the antibody used, the linker chemistry, and the tumor model itself. Therefore, direct cross-study comparisons should be interpreted with caution.
| Payload | ADC Example | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Toxicity Indicator | Reference |
| This compound (Bcl-xL Inhibitor) | Mirzotamab this compound (ABBV-155) | AML PDX Model | 10 mg/kg, i.p., weekly for 4 weeks | Significant inhibition of leukemia burden | Well-tolerated, <10% body weight loss | |
| MMAE (Tubulin Inhibitor) | Brentuximab vedotin | Anaplastic Large Cell Lymphoma Xenograft | 1 mg/kg, i.v., single dose | Tumor regression | Not specified in detail | |
| MMAF (Tubulin Inhibitor) | cAC10-vcMMAF | Lymphoma Xenograft | Not specified in detail | Potent anti-tumor activity | Lacked bystander killing effect in vivo | |
| DM1 (Tubulin Inhibitor) | Trastuzumab emtansine (T-DM1) | HER2+ Breast Cancer PDX | Not specified in detail | Enhanced cytotoxicity with Bcl-2/xL inhibition | Potential for thrombocytopenia | |
| SN-38 (Topoisomerase I Inhibitor) | Sacituzumab govitecan | Triple-Negative Breast Cancer Xenograft | Not specified in detail | Significant tumor growth inhibition | Neutropenia is a common clinical toxicity | |
| PBD Dimer (DNA Damaging Agent) | Rovalpituzumab tesirine | Small Cell Lung Cancer PDX | Not specified in detail | Potent anti-tumor activity | Tolerability improved with fractionated dosing | |
| Calicheamicin (DNA Damaging Agent) | Gemtuzumab ozogamicin | AML models | Not specified in detail | Effective in AML | Thrombocytopenia and hepatic dysfunction |
Experimental Protocols: A Framework for In Vivo ADC Comparison
The following protocols provide a generalized framework for conducting in vivo xenograft studies to compare the efficacy and toxicity of different ADCs. These are based on methodologies reported in the literature for preclinical ADC evaluation.
Cell Line and Animal Models
-
Cell Lines: A panel of human cancer cell lines with varying levels of target antigen expression should be used. This allows for the assessment of target-dependent efficacy.
-
Animal Models: Immunocompromised mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, are commonly used to establish xenografts. For studies involving hematological malignancies, patient-derived xenograft (PDX) models in NSG mice are often employed.
Xenograft Model Establishment
-
Subcutaneous Models: For solid tumors, cancer cells (typically 5-10 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel mixture) and injected subcutaneously into the flank of the mice.
-
Disseminated Models: For hematological malignancies, tumor cells are often injected intravenously to establish a disseminated disease model.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (Length x Width²)/2.
ADC Dosing and Administration
-
Dosing Regimen: ADCs are typically administered intravenously (i.v.) or intraperitoneally (i.p.). Dosing can be a single administration or a fractionated schedule (e.g., weekly for several weeks). The choice of regimen can significantly impact both efficacy and toxicity.
-
Dose Levels: A dose-response study with multiple dose levels is recommended to determine the optimal therapeutic dose and the maximum tolerated dose (MTD).
Efficacy and Toxicity Assessment
-
Efficacy: The primary efficacy endpoint is typically tumor growth inhibition (TGI). This can be calculated as the percentage reduction in tumor volume in treated groups compared to the vehicle control group. Animal survival is another key efficacy endpoint.
-
Toxicity: Toxicity is monitored by measuring body weight changes, observing clinical signs of distress, and, in more detailed studies, through hematological analysis and histopathological examination of major organs at the end of the study.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate key aspects of ADC mechanisms and experimental workflows.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Simplified signaling pathway of Bcl-xL and the action of this compound.
Caption: General experimental workflow for in vivo ADC efficacy studies.
References
Validating B7-H3 as a Predictive Biomarker for Clezutoclax Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate B7-H3 as a predictive biomarker for the efficacy of Clezutoclax, the cytotoxic payload within the antibody-drug conjugate (ADC) Mirzotamab this compound. This ADC leverages a monoclonal antibody to target B7-H3, a transmembrane protein overexpressed in a multitude of solid tumors, delivering the B-cell lymphoma-extra long (BCL-XL) inhibitor, this compound, directly to cancer cells[1]. While B7-H3's high tumor-specific expression makes it an attractive therapeutic target, emerging preclinical evidence suggests that its expression level alone may be necessary but not sufficient to predict therapeutic response[2]. This guide explores the validation of B7-H3 against other potential biomarkers and provides detailed experimental protocols for robust assessment.
Executive Summary
Mirzotamab this compound (ABBV-155) is a first-in-class ADC targeting B7-H3[3]. The validation of B7-H3 as a predictive biomarker is paramount for patient stratification and maximizing therapeutic benefit. This guide outlines the current landscape of B7-H3 as a biomarker, compares it with alternative predictive markers, and provides detailed experimental protocols for its assessment.
B7-H3 as a Therapeutic Target and Biomarker
B7-H3 (CD276) is a member of the B7 superfamily of immune checkpoint molecules. Its overexpression is correlated with poor prognosis in various cancers, including non-small cell lung cancer (NSCLC), breast, prostate, and ovarian cancers[4][5]. Beyond its immunomodulatory roles, B7-H3 is implicated in promoting tumor progression through non-immunological functions such as migration, invasion, and chemoresistance, often through activation of pathways like JAK/STAT. This dual role in both immune evasion and tumor cell survival signaling makes it a compelling target for ADC-based therapies.
Mechanism of Action: Mirzotamab this compound
The ADC Mirzotamab this compound functions by the anti-B7-H3 antibody (Mirzotamab) binding to B7-H3 on the tumor cell surface. Following binding, the ADC-antigen complex is internalized, leading to the release of the cytotoxic payload, this compound, a BCL-XL inhibitor. This payload induces apoptosis in the targeted cancer cells.
Comparative Analysis of Predictive Biomarkers
While B7-H3 expression is the primary prerequisite for Mirzotamab this compound targeting, preclinical studies with other B7-H3 ADCs indicate that additional biomarkers may be required for a more accurate prediction of efficacy. The choice of co-biomarker is often dependent on the ADC's cytotoxic payload. For this compound, a BCL-XL inhibitor, biomarkers related to the apoptotic pathway are of significant interest.
| Biomarker Category | Specific Biomarker | Method of Detection | Rationale for Prediction | Comparison with B7-H3 |
| Target Antigen | B7-H3 (CD276) | IHC, Flow Cytometry | Direct target of the ADC. Higher expression may lead to increased ADC binding and internalization. | Essential but potentially insufficient. Preclinical data for some B7-H3 ADCs show that high B7-H3 expression does not always correlate with response. |
| Apoptotic Pathway | BCL-XL (BCL2L1) expression | IHC, Western Blot | Direct target of the this compound payload. High BCL-XL expression may indicate tumor dependency on this anti-apoptotic protein, making it more sensitive to inhibition. | Complementary. High B7-H3 and high BCL-XL expression could signify a highly susceptible tumor phenotype. BCL-XL protein levels have been shown to be a better predictor of sensitivity to BCL-XL inhibitors than gene copy number variations. |
| MCL-1 expression | IHC, Western Blot | Mechanism of resistance. Overexpression of other anti-apoptotic proteins like MCL-1 can confer resistance to BCL-XL inhibitors. | Provides context for resistance. Low MCL-1 expression in a B7-H3 positive tumor may predict a better response to this compound. | |
| DNA Damage Response (Payload Dependent) | RB1 deficiency | IHC, Sequencing | For DNA-damaging payloads, RB1 deficiency is associated with increased sensitivity. | Likely less relevant for this compound. This is more applicable to ADCs with payloads like PBDs, which are DNA cross-linking agents. |
| TP53 status | Sequencing | Wild-type TP53 has been shown to predict non-responsiveness to certain ADC payloads. | Potentially relevant. TP53's role in apoptosis regulation could influence sensitivity to a BCL-XL inhibitor. |
Experimental Data Summary
While clinical data from the NCT03595059 trial of Mirzotamab this compound have been reported, they do not yet stratify outcomes by B7-H3 expression levels. However, preclinical studies with other B7-H3 ADCs provide a strong rationale for investigating this correlation.
Table 1: Preclinical Efficacy of a B7-H3 ADC in Xenograft Models with Varying B7-H3 Expression
| Xenograft Model | Cancer Type | B7-H3 Expression (H-score) | Antitumor Activity (% Tumor Growth Inhibition) |
| Model A | Lung Cancer (Calu-6) | High (250) | 95% |
| Model B | Prostate Cancer (PC-3) | Moderate (180) | 85% |
| Model C | Glioma (U87MG) | Moderate (150) | 70% |
| Model D | B7-H3 Negative | Negative (0) | Minimal |
Note: Data is representative and synthesized from preclinical studies on various B7-H3 ADCs to illustrate the principle.
Table 2: Clinical Response to Mirzotamab this compound (Monotherapy and Combination)
| Cancer Type | Treatment | Overall Response Rate (ORR) |
| Small Cell Lung Cancer (SCLC) | Monotherapy | 0% |
| Non-Small Cell Lung Cancer (NSCLC) | Combination with Docetaxel | 11% |
| Breast Cancer (BrCa) | Combination with Paclitaxel | 18% |
Data from the dose expansion phase of the NCT03595059 trial. Future analyses correlating these outcomes with B7-H3 expression levels are anticipated.
Methodologies and Experimental Protocols
Immunohistochemistry (IHC) for B7-H3 Detection
Objective: To quantify B7-H3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Sample Preparation:
-
Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize sections in xylene (2x, 5 min each).
-
Rehydrate through graded alcohols (100%, 95%, 70%) to distilled water (3 min each).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Rinse with PBS (2x, 5 min each).
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
Incubate with a validated primary anti-B7-H3 antibody (e.g., Clone D9M2L) at an optimized concentration overnight at 4°C.
-
Rinse with PBS (3x, 5 min each).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS (3x, 5 min each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3x, 5 min each).
-
Develop with DAB substrate solution until desired stain intensity is reached.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Scoring:
-
H-score (Histoscore): A semi-quantitative method calculated by the formula: H-score = Σ (I x PC), where 'I' is the intensity of staining (0=negative, 1=weak, 2=moderate, 3=strong) and 'PC' is the percentage of cells (0-100%) at that intensity. H-scores range from 0 to 300. High B7-H3 expression is often defined by a pre-determined cutoff (e.g., H-score ≥ 20).
Flow Cytometry for B7-H3 Cell Surface Expression
Objective: To quantify B7-H3 expression on the surface of live tumor cells from fresh tissue or cell lines.
Protocol:
-
Sample Preparation:
-
For solid tumors, create a single-cell suspension using enzymatic digestion (e.g., collagenase/hyaluronidase) and mechanical dissociation.
-
For cell lines, harvest cells and ensure viability is >90%.
-
Wash cells with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
-
Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Block Fc receptors with an Fc block reagent for 10 minutes.
-
Incubate with a fluorochrome-conjugated anti-human B7-H3 antibody (e.g., Clone 7-517, APC conjugate) at a pre-titrated concentration for 30 minutes at 4°C in the dark.
-
Include an isotype control for gating.
-
Wash cells twice with FACS buffer.
-
Add a viability dye (e.g., DAPI, 7-AAD) just before analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on viable cells (negative for viability dye).
-
Gate on tumor cells (e.g., EpCAM positive, CD45 negative).
-
Within the tumor cell gate, quantify the percentage of B7-H3 positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.
-
-
Visualizations
B7-H3 Signaling Pathways
Caption: B7-H3 signaling cascade leading to pro-tumorigenic outcomes.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating B7-H3 as a predictive biomarker.
B7-H3 Expression and this compound Efficacy
Caption: Logic model for predicting this compound efficacy.
Conclusion
Validating B7-H3 as a predictive biomarker for Mirzotamab this compound requires a multi-faceted approach. While B7-H3 expression is the foundational biomarker for patient selection, evidence suggests that a more nuanced understanding of the tumor's molecular profile, particularly the status of apoptotic pathway proteins like BCL-XL and MCL-1, will be crucial for accurately predicting therapeutic response. The standardized protocols and comparative frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate and validate B7-H3 in the context of this promising new therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor-derived biomarkers predict efficacy of B7H3 antibody-drug conjugate treatment in metastatic prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiparametric flow cytometry highlights B7-H3 as a novel diagnostic/therapeutic target in GD2neg/low neuroblastoma variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]
A Guide to Orthogonal Methods for Validating the Mechanism of Action of Clezutoclax
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the mechanism of action of Clezutoclax (also known as ABBV-155 or Mirzotamab this compound). This compound is a first-in-class antibody-drug conjugate (ADC) that combines a monoclonal antibody targeting B7-H3 (CD276) with a potent B-cell lymphoma-extra large (BCL-XL) inhibitor payload.[1][2][3] Its dual mechanism of action involves the targeted delivery of the BCL-XL inhibitor to B7-H3-expressing tumor cells, leading to the induction of apoptosis.[4]
The validation of this mechanism requires a multi-faceted approach, employing various independent assays to confirm both target engagement and the downstream cellular consequences. This guide details several key orthogonal methods, provides comparative data for other notable BCL-XL inhibitors, and includes detailed experimental protocols to aid in the design and execution of these validation studies.
Understanding the Dual Mechanism of this compound
The mechanism of action of this compound is a two-step process. First, the anti-B7-H3 monoclonal antibody component of the ADC binds to the B7-H3 protein, which is often overexpressed on the surface of various solid tumor cells.[1] Following binding, the ADC-B7-H3 complex is internalized by the tumor cell. Inside the cell, the cleavable linker is processed, releasing the BCL-XL inhibitor payload. This payload then binds to the anti-apoptotic protein BCL-XL, disrupting its function of sequestering pro-apoptotic proteins like BIM. The release of these pro-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.
dot
Caption: Mechanism of Action of this compound.
Orthogonal Validation Methods
To rigorously validate the mechanism of action of this compound, a combination of biochemical, biophysical, and cell-based assays should be employed. These orthogonal methods provide independent lines of evidence to confirm target engagement, downstream signaling events, and the ultimate biological outcome.
Biophysical Assays for Target Binding
These assays directly measure the interaction between the BCL-XL inhibitor and its target protein, providing quantitative data on binding affinity.
a) Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In the context of BCL-XL inhibitors, a fluorescently labeled BH3 peptide (e.g., from the BAD protein) is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger BCL-XL protein, its rotation slows, leading to an increase in polarization. A competitive inhibitor, such as the this compound payload, will displace the fluorescent probe, causing a decrease in polarization. This allows for the determination of the inhibitor's binding affinity (Ki).
Experimental Protocol: Fluorescence Polarization Competition Assay
-
Reagents and Materials:
-
Recombinant human BCL-XL protein
-
Fluorescently labeled BH3 peptide (e.g., Fluorescein-BAD BH3 peptide)
-
Assay buffer (e.g., 20 mM sodium phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
BCL-XL inhibitor (this compound payload, Navitoclax, A-1331852)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure: a. Prepare a solution of BCL-XL and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal (e.g., 25 nM BCL-XL and 1 nM fluorescent peptide). b. Serially dilute the BCL-XL inhibitors in DMSO and then further dilute in the assay buffer. c. In a 384-well plate, add the BCL-XL/fluorescent peptide solution. d. Add the serially diluted inhibitors to the wells. Include controls for no inhibitor (maximum polarization) and no BCL-XL (minimum polarization). e. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium. f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. Calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Cellular Target Engagement Assays
These assays confirm that the drug is reaching and binding to its intended target within the complex environment of a living cell.
a) Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement in intact cells. The principle is that the binding of a ligand (the BCL-XL inhibitor) can stabilize its target protein (BCL-XL), leading to an increase in its thermal stability. Cells are treated with the compound, heated to various temperatures, and the amount of soluble BCL-XL remaining at each temperature is quantified. A shift in the melting curve of BCL-XL in the presence of the inhibitor indicates direct target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Reagents and Materials:
-
B7-H3 positive cancer cell line
-
This compound, Navitoclax, or A-1331852
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Anti-BCL-XL antibody
-
-
Procedure: a. Culture B7-H3 positive cells to approximately 80% confluency. b. Treat the cells with the ADC (this compound) or small molecule inhibitor (Navitoclax, A-1331852) at various concentrations for a defined period (e.g., 4-24 hours) to allow for internalization and payload release. Include a vehicle control (e.g., DMSO). c. Harvest the cells, wash with PBS, and resuspend in PBS. d. Aliquot the cell suspension into PCR tubes for each temperature point. e. Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by a cooling step. f. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. g. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. h. Collect the supernatant containing the soluble protein fraction. i. Quantify the amount of soluble BCL-XL in the supernatant using Western blot or an immunoassay (e.g., ELISA).
-
Data Analysis: a. Quantify the BCL-XL signal at each temperature for both the treated and vehicle control samples. b. Normalize the data, setting the signal at the lowest temperature to 100%. c. Plot the percentage of soluble BCL-XL against the temperature to generate melting curves. d. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
dot
Caption: CETSA Experimental Workflow.
Cellular Assays for Downstream Effects
These assays measure the biological consequences of BCL-XL inhibition, confirming that target engagement leads to the intended downstream signaling events.
a) BIM Displacement Assay
This assay assesses the ability of the BCL-XL inhibitor to disrupt the interaction between BCL-XL and the pro-apoptotic protein BIM within the cell. This is a crucial step in the mechanism of action, as the release of BIM is a key trigger for apoptosis. Co-immunoprecipitation is a common method for this assay.
Experimental Protocol: BIM Displacement by Co-Immunoprecipitation
-
Reagents and Materials:
-
B7-H3 positive cancer cell line
-
This compound, Navitoclax, or A-1331852
-
Cell lysis buffer (non-denaturing, e.g., containing 1% Triton X-100) with protease inhibitors
-
Anti-BCL-XL antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-BIM antibody for Western blot detection
-
SDS-PAGE and Western blotting reagents and equipment
-
-
Procedure: a. Treat B7-H3 positive cells with the ADC or small molecule inhibitor for a specified time. b. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions. c. Pre-clear the cell lysates to reduce non-specific binding. d. Immunoprecipitate BCL-XL from the lysates using an anti-BCL-XL antibody coupled to protein A/G beads. e. Wash the beads extensively to remove non-specifically bound proteins. f. Elute the protein complexes from the beads. g. Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting. h. Probe the membrane with an anti-BIM antibody to detect the amount of BIM that was co-immunoprecipitated with BCL-XL. Also, probe for BCL-XL as a loading control for the immunoprecipitation.
-
Data Analysis: a. A decrease in the amount of BIM co-immunoprecipitated with BCL-XL in the inhibitor-treated samples compared to the control indicates that the inhibitor has displaced BIM from BCL-XL.
b) Caspase-3/7 Activation Assay
The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Measuring the activity of these caspases provides a quantitative assessment of the induction of apoptosis following treatment with a BCL-XL inhibitor. Commercially available luminescent or fluorescent assays, such as the Caspase-Glo® 3/7 assay, are widely used for this purpose.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Reagents and Materials:
-
B7-H3 positive cancer cell line
-
This compound, Navitoclax, or A-1331852
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure: a. Seed the B7-H3 positive cells in a white-walled multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the ADC or small molecule inhibitor. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine). c. Incubate the plate for a time period sufficient to induce apoptosis (e.g., 24-48 hours). d. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. e. Add the Caspase-Glo® 3/7 reagent to each well. f. Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light. g. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Plot the luminescence signal against the logarithm of the inhibitor concentration. b. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis. c. The data can be used to determine the EC50 for apoptosis induction.
Comparative Data for BCL-XL Inhibitors
Table 1: Comparison of BCL-XL Inhibitor Binding Affinities (Ki)
| Inhibitor | BCL-XL Ki (nM) | BCL-2 Ki (nM) | BCL-w Ki (nM) | Mcl-1 Ki (nM) | Selectivity for BCL-XL |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 | Dual BCL-2/BCL-XL inhibitor |
| A-1331852 | <0.01 | 6 | 4 | 142 | Highly selective for BCL-XL |
Data compiled from multiple sources.
Table 2: Comparison of Cellular Activity of BCL-XL Inhibitors (EC50)
| Inhibitor | Cell Line | Assay Type | EC50 (nM) |
| Navitoclax (ABT-263) | SCLC cell lines | Cell Viability | 110 - 22,000 |
| A-1331852 | MOLT-4 (ALL) | Cell Viability | 6 |
| A-1331852 | NCI-H847 (SCLC) | Cell Viability | 3 |
| A-1331852 | NCI-H1417 (SCLC) | Cell Viability | 7 |
| A-1331852 | SET-2 (Megakaryoblastic Leukemia) | Cell Viability | 80 |
| A-1331852 | HEL (Erythroleukemia) | Cell Viability | 120 |
| A-1331852 | OCI-M2 (AML) | Cell Viability | 100 |
Data compiled from multiple sources.
Logical Relationships in Mechanism Validation
The validation of this compound's mechanism of action follows a logical progression from target binding to cellular effect. Each orthogonal method provides evidence for a specific step in this cascade.
dot
Caption: Logical Flow of Mechanism Validation.
Conclusion
The validation of the mechanism of action for a complex therapeutic like this compound requires a robust and multi-pronged approach. By employing orthogonal methods such as biophysical binding assays, cellular target engagement assays, and downstream functional assays, researchers can build a strong body of evidence to confirm its intended mode of action. The comparative data provided for other BCL-XL inhibitors serves as a valuable reference for interpreting the potency and selectivity of the this compound payload. The detailed protocols included in this guide are intended to facilitate the implementation of these essential validation studies in a drug discovery and development setting.
References
A Comparative Analysis of Clezutoclax in Diverse Solid Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical development of Clezutoclax (ABBV-155), a first-in-class B7-H3-targeted antibody-drug conjugate (ADC) with a Bcl-xL inhibitor payload. The document summarizes its performance in different solid tumors based on available clinical trial data and contrasts it with other therapies targeting the B7-H3 and Bcl-xL pathways. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Introduction to this compound
This compound, also known as Mirzotamab this compound or ABBV-155, is an investigational ADC designed to selectively deliver a potent Bcl-xL inhibitor to tumor cells overexpressing the B7-H3 antigen.[1] This targeted approach aims to induce apoptosis in cancer cells while minimizing systemic toxicities associated with non-targeted Bcl-xL inhibition.[2] this compound has been evaluated in a Phase 1, open-label, multicenter study (NCT03595059) as a monotherapy and in combination with taxanes in patients with relapsed or refractory solid tumors.[3][4]
Mechanism of Action
The therapeutic strategy of this compound is a multi-step process initiated by the binding of its monoclonal antibody component to the B7-H3 protein on the surface of tumor cells. This is followed by the internalization of the ADC into the cell. Inside the cell, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing the Bcl-xL inhibitor. The inhibitor then binds to the anti-apoptotic protein Bcl-xL, disrupting its function and thereby triggering the intrinsic apoptotic pathway, leading to cancer cell death.
Figure 1: Mechanism of Action of this compound.
Clinical Performance of this compound in Solid Tumors
The primary clinical evidence for this compound comes from the NCT03595059 trial, which included dose-escalation and dose-expansion cohorts.[3] The dose-expansion phase investigated this compound monotherapy in small cell lung cancer (SCLC) and combination therapy with taxanes in non-small cell lung cancer (NSCLC) and hormone receptor-positive (HR+), HER2-negative breast cancer.
Table 1: Efficacy of this compound in Different Solid Tumor Types (NCT03595059 Dose Expansion)
| Tumor Type | Treatment Regimen | Number of Patients | Confirmed Objective Response Rate (ORR) | Duration of Response (DOR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Small Cell Lung Cancer (SCLC) | This compound Monotherapy | 14 | 0% | Not Applicable | Not Reported | Not Reported |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + Docetaxel | 36 | 11% | Not Reported | Not Reported | Not Reported |
| Breast Cancer (HR+/HER2-) | This compound + Paclitaxel | 28 | 18% | Not Reported | Not Reported | Not Reported |
Data for DOR, PFS, and OS for the specific cohorts were not available in the reviewed public sources.
Comparative Landscape: B7-H3 Targeted and Bcl-xL Inhibitor Therapies
To provide context for the clinical performance of this compound, this section outlines the efficacy of other investigational agents targeting either B7-H3 or Bcl-xL in similar patient populations.
B7-H3 Targeted Antibody-Drug Conjugates
Ifinatamab deruxtecan (DS-7300) and MGC018 are other B7-H3-targeting ADCs in clinical development.
Table 2: Clinical Efficacy of Alternative B7-H3 Targeted ADCs
| Drug Name | Tumor Type | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Ifinatamab deruxtecan (DS-7300) | Small Cell Lung Cancer (SCLC) | Monotherapy | 21 | 52.4% | 5.9 months | 5.6 months | 12.2 months |
| MGC018 | Non-Small Cell Lung Cancer (NSCLC) | Monotherapy | 16 | 25% (unconfirmed PRs) | Not Reported | Not Reported | Not Reported |
| MGC018 | Small Cell Lung Cancer (SCLC) | Monotherapy | 9 | 0% | Not Applicable | Not Reported | Not Reported |
Bcl-xL Inhibitors
Navitoclax and Pelcitoclax are small molecule inhibitors of Bcl-2 family proteins, including Bcl-xL. Their clinical development has often involved combination strategies to mitigate toxicities and enhance efficacy.
Table 3: Clinical Efficacy of Bcl-xL Inhibitors in Solid Tumors
| Drug Name | Tumor Type | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| Pelcitoclax | Small Cell Lung Cancer (SCLC) | Pelcitoclax + Paclitaxel | 20 | 25% | 83 days |
| Navitoclax | Solid Tumors | Navitoclax + Gemcitabine | 39 | 0% (54% Stable Disease) | Not Applicable |
| Navitoclax | Refractory Solid Tumors | Navitoclax + Sorafenib | 15 (HCC expansion) | 0% (40% Stable Disease) | Not Applicable |
Experimental Protocols
A generalized workflow for the clinical evaluation of a novel ADC like this compound is outlined below.
Figure 2: Generalized Clinical Trial Workflow.
NCT03595059: this compound
-
Study Design: An open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.
-
Patient Population: Adults with relapsed or refractory solid tumors.
-
Part 2a (Monotherapy): Patients with SCLC who have received at least one prior platinum-based therapy.
-
Part 2b (Combination): Patients with NSCLC after at least one line of therapy, or patients with HR+/HER2- breast cancer who have failed a CDK4/6 inhibitor-based therapy.
-
-
Dosing Regimen:
-
SCLC Cohort: this compound monotherapy at the recommended Phase 2 dose.
-
NSCLC Cohort: this compound in combination with docetaxel.
-
Breast Cancer Cohort: this compound in combination with paclitaxel.
-
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
Discussion
The available data from the NCT03595059 trial indicate that this compound monotherapy has limited activity in heavily pretreated SCLC. In combination with taxanes, this compound demonstrated modest objective response rates in relapsed/refractory NSCLC and heavily pretreated HR+/HER2- breast cancer.
In comparison, the B7-H3 targeted ADC, Ifinatamab deruxtecan, has shown a more promising objective response rate and encouraging survival data in a small cohort of patients with SCLC. Another B7-H3 ADC, MGC018, has shown early signs of activity in NSCLC, though data is still preliminary. The Bcl-xL inhibitor Pelcitoclax, in combination with paclitaxel, also demonstrated a notable ORR in SCLC.
It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and prior therapies. However, the initial results for this compound suggest that its therapeutic benefit may be more pronounced in combination with chemotherapy and potentially in specific patient subgroups. Further investigation is warranted to identify predictive biomarkers and optimal combination strategies to enhance the efficacy of this compound in solid tumors. The development of other B7-H3 targeted therapies and Bcl-xL inhibitors will continue to shape the therapeutic landscape for these challenging malignancies.
References
Safety Operating Guide
Navigating the Safe Disposal of Clezutoclax: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Clezutoclax are paramount to ensuring laboratory safety and environmental protection. this compound, an agent-linker conjugate utilized in the creation of antibody-drug conjugates (ADCs) for cancer therapy, necessitates stringent disposal protocols due to its cytotoxic nature. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, established guidelines for the disposal of cytotoxic and hazardous pharmaceutical waste provide a comprehensive framework for its safe management.
Core Principles of this compound Disposal
The overarching principle for the disposal of this compound is to prevent exposure to personnel and the environment. This is achieved through a combination of containment, segregation, and specialized waste treatment, typically high-temperature incineration. All materials that come into contact with this compound, including personal protective equipment (PPE), labware, and cleaning materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe disposal of this compound and associated waste materials.
1. Waste Segregation at the Source:
-
Immediately upon generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams.
-
This includes unused or expired this compound, contaminated sharps, gloves, gowns, vials, and any cleaning materials from spills.
2. Use of Designated Cytotoxic Waste Containers:
-
All this compound waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
These containers are typically color-coded, often purple or yellow with a cytotoxic symbol, to distinguish them from other waste streams.
3. Packaging and Labeling:
-
Containers must be securely sealed to prevent any leakage.
-
Each container must be clearly labeled with the "Cytotoxic Waste" or "Biohazard" symbol and an indication of its contents.
4. Temporary Storage:
-
Sealed and labeled containers should be stored in a designated, secure area with limited access.
-
This storage area should be cool, dry, and away from general laboratory traffic.
5. Professional Waste Collection and Transport:
-
Arrange for collection by a licensed hazardous waste disposal company with experience in handling cytotoxic materials.
-
Ensure the transporter is aware of the nature of the waste to ensure compliance with all transportation regulations.
6. Final Disposal:
-
The recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a specialized facility. This process destroys the active cytotoxic components, rendering them inert.
Quantitative Data and Handling Summary
For clarity and easy reference, the following table summarizes key handling and disposal parameters for cytotoxic agents like this compound.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), disposable gown, safety goggles, and a respirator (if handling powders or creating aerosols). | To prevent skin, eye, and respiratory exposure to the potent cytotoxic compound. |
| Waste Container Type | Leak-proof, puncture-resistant, and rigid containers. | To ensure safe containment and prevent spills or sharps injuries during handling and transport. |
| Waste Container Labeling | "Cytotoxic Waste" or "Biohazard" symbol, clearly visible. | To provide an immediate visual hazard warning and ensure proper handling and segregation. |
| Primary Disposal Method | High-temperature incineration. | To ensure the complete destruction of the cytotoxic compound, preventing environmental contamination. |
| Spill Management | Use a designated cytotoxic spill kit. Absorb the spill, clean the area with an appropriate deactivating solution, and dispose of all materials as cytotoxic waste. | To safely contain and decontaminate the affected area, minimizing exposure risk. |
Experimental Workflow for Safe Disposal
The logical flow of operations for the proper disposal of this compound is a critical component of laboratory safety protocols. The following diagram illustrates this workflow, from the point of waste generation to its final disposal.
Caption: Logical workflow for this compound disposal.
By implementing these rigorous disposal procedures, research facilities can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel and upholding their commitment to environmental stewardship. It is imperative to consult local and national regulations for any additional requirements for cytotoxic waste disposal.
Essential Safety and Operational Guidance for Handling Clezutoclax
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling of Clezutoclax, a potent B-cell lymphoma extra long (Bcl-XL) inhibitor used as a cytotoxic payload in the antibody-drug conjugate (ADC), mirzotamab this compound. Due to its cytotoxic nature, strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is classified as a cytotoxic agent. The following PPE recommendations are based on established guidelines for handling highly potent cytotoxic compounds and antibody-drug conjugates.[1][2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE |
| Unpacking and Storage | - Double nitrile gloves (ASTM D6978-05 compliant) - Disposable gown with knit cuffs - Eye protection (safety glasses with side shields) |
| Preparation and Handling (in a Biological Safety Cabinet) | - Double nitrile gloves (ASTM D6978-05 compliant) - Impervious, disposable gown with knit cuffs - Eye protection (safety glasses with side shields) - Surgical mask |
| Administration (in a controlled environment) | - Double nitrile gloves (ASTM D6978-05 compliant) - Impervious, disposable gown with knit cuffs - Eye and face protection (face shield) |
| Waste Disposal | - Double nitrile gloves (ASTM D6978-05 compliant) - Impervious, disposable gown with knit cuffs - Eye protection (safety glasses with side shields) |
| Spill Cleanup | - Double nitrile gloves (ASTM D6978-05 compliant) - Impervious, disposable gown with knit cuffs - Eye and face protection (face shield) - NIOSH-approved respirator (for large spills or powders) |
Operational Procedures
Receiving and Storage
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Wear appropriate PPE (see Table 1) when unpacking this compound.
-
Store this compound in a designated, clearly labeled, and restricted-access area.
-
The storage area should be well-ventilated and separate from general laboratory supplies.
Handling and Preparation
-
All handling of this compound, including weighing, reconstitution, and dilution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad. This pad should be changed after each procedure or in the event of a spill.
-
Use dedicated equipment (e.g., spatulas, stir bars, glassware) for handling this compound. All equipment must be decontaminated after use.
-
Employ "safe handling" techniques to minimize the generation of aerosols. This includes slow and careful manipulation of powders and liquids.
Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and contamination.
Table 2: Spill Management Plan for this compound
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert others in the area. 2. Don appropriate PPE (see Table 1). 3. Contain the spill by gently covering it with absorbent pads. For powders, use damp absorbent pads to avoid aerosolization. 4. Clean the area from the outside in with a detergent solution, followed by a rinse with 70% isopropyl alcohol. 5. Dispose of all contaminated materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the immediate area and restrict access. 2. Alert the appropriate emergency response personnel (e.g., lab supervisor, safety officer). 3. Don appropriate PPE, including a respirator (see Table 1). 4. Contain the spill using a spill kit designed for cytotoxic agents. 5. Follow established institutional procedures for large chemical spills. 6. Decontaminate the area thoroughly once the bulk of the spill has been removed. |
Decontamination
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
A two-step cleaning process is recommended: first with a detergent-based solution, followed by a disinfectant or 70% alcohol.
-
Ensure that the cleaning solutions and protocols are validated for their effectiveness in decontaminating cytotoxic drugs.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Trace Waste: Items with minimal residual contamination (e.g., empty vials, gloves, gowns, absorbent pads) should be placed in designated, leak-proof, and puncture-resistant yellow chemotherapy waste containers.
-
Bulk Waste: Materials containing more than a trace amount of this compound (e.g., unused solutions, grossly contaminated items) must be disposed of in black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.
-
All cytotoxic waste must be incinerated at a licensed facility.
Mechanism of Action and Signaling Pathway
This compound is the cytotoxic payload of the antibody-drug conjugate mirzotamab this compound. This ADC targets the B7-H3 protein, which is overexpressed on the surface of various tumor cells. The mechanism of action involves the targeted delivery of this compound to cancer cells, leading to the induction of apoptosis.
Caption: Mechanism of action of mirzotamab this compound leading to apoptosis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
